molecular formula C20H24N4O4 B1674090 L-767679 CAS No. 182198-53-4

L-767679

Numéro de catalogue: B1674090
Numéro CAS: 182198-53-4
Poids moléculaire: 384.4 g/mol
Clé InChI: QTVKUFZTCJLGEJ-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid is a synthetically designed, high-purity chemical compound intended for research and development purposes. This complex molecule features a piperazinyl-substituted dihydroisoquinolinone core, a scaffold noted in scientific literature for various pharmacological activities, linked to a pentynoic acid chain. The 3,4-dihydroisoquinolin-1-one structure is a recognized privileged scaffold in medicinal chemistry, with derivatives reported to exhibit a range of biological activities. The inclusion of the piperazine ring is a common strategy in drug design to fine-tune properties like solubility and receptor interaction . Furthermore, the terminal alkyne moiety present in the pentynoic acid portion may offer a versatile handle for further chemical modification via click chemistry, facilitating probe development or the creation of chemical libraries . Research Applications: This compound is strictly for laboratory research use. Its structural features suggest potential utility in several early-stage research areas, though specific biological data must be established by the investigator. Potential research applications may include: 1) Medicinal Chemistry & Hit Identification: Serving as a starting point for the synthesis and screening of novel compounds targeting various enzymes or receptors. Piperazine-containing structures are frequently explored in this context . 2) Chemical Biology: The alkyne-functionalized side chain can be utilized in bioorthogonal reactions to study protein interactions or cellular localization . 3) Structure-Activity Relationship (SAR) Studies: Acting as a core structure for generating analogs to explore and optimize interactions with biological targets. Important Notice: This product is provided 'As Is' for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for handling and determining the suitability of this material for their specific applications.

Propriétés

Numéro CAS

182198-53-4

Formule moléculaire

C20H24N4O4

Poids moléculaire

384.4 g/mol

Nom IUPAC

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid

InChI

InChI=1S/C20H24N4O4/c1-2-15(11-19(26)27)22-18(25)13-24-8-5-14-3-4-16(12-17(14)20(24)28)23-9-6-21-7-10-23/h1,3-4,12,15,21H,5-11,13H2,(H,22,25)(H,26,27)/t15-/m1/s1

Clé InChI

QTVKUFZTCJLGEJ-OAHLLOKOSA-N

SMILES isomérique

C#C[C@H](CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3

SMILES canonique

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

L 767,679
L 767679
L-767,679
L-767679
N-((7-(piperazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl)acetyl)-3-(ethynyl)-beta-alanine

Origine du produit

United States

Foundational & Exploratory

Unraveling the Core Mechanism of L-738,167: A Technical Guide to a Potent GPIIb/IIIa Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "L-767679" did not yield specific information regarding a compound with that designation involved in fibrinogen receptor antagonism. However, literature review strongly suggests a typographical error in the original query, and that the intended compound of interest is L-738,167 , a well-characterized and potent antagonist of the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This guide will proceed under the assumption that L-738,167 is the correct compound of interest.

Executive Summary

L-738,167 is a non-peptide, orally active antagonist of the platelet integrin receptor GPIIb/IIIa. This receptor plays a pivotal role in the final common pathway of platelet aggregation, mediating the binding of fibrinogen and other ligands, which leads to the formation of a platelet plug. By competitively inhibiting this interaction, L-738,167 effectively blocks platelet aggregation, positioning it as a significant agent in antithrombotic therapy. This technical guide provides an in-depth exploration of the mechanism of action of L-738,167, including its molecular target, binding kinetics, downstream signaling effects, and the experimental methodologies used for its characterization.

Molecular Target and Binding Profile

The primary molecular target of L-738,167 is the Glycoprotein IIb/IIIa (αIIbβ3) receptor , an integrin found on the surface of platelets. This receptor exists in a low-affinity state on resting platelets and undergoes a conformational change to a high-affinity state upon platelet activation by various agonists (e.g., ADP, thrombin, collagen). In its high-affinity state, GPIIb/IIIa binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.

L-738,167 is a highly potent and specific antagonist of this receptor. It exhibits a high binding affinity, as demonstrated by equilibrium binding measurements.

Quantitative Binding Data for L-738,167
ParameterValueMethodReference
Apparent Dissociation Constant (KD)0.1 to 0.2 nMEquilibrium binding with fluorescent ligands[1]
Kinetic Dissociation Rate (koff)(4.1 ± 0.1) x 10-4 s-1Kinetic dissociation using a fluorescent ligand[1]
Half-life (t1/2) of Receptor Occupancy28 minutesCalculated from koff[1]

Mechanism of Action: Inhibition of Platelet Aggregation

L-738,167 functions as a competitive antagonist, binding to the GPIIb/IIIa receptor and thereby preventing the binding of its natural ligand, fibrinogen. This direct blockade of the final common pathway of platelet aggregation makes it an effective inhibitor regardless of the initial platelet activation stimulus.

Signaling Pathway of GPIIb/IIIa-Mediated Platelet Aggregation and Inhibition by L-738,167

The following diagram illustrates the central role of GPIIb/IIIa in platelet aggregation and the point of intervention for L-738,167.

GPIIb_IIIa_Signaling cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonists Agonists (ADP, Thrombin, Collagen) Receptors Platelet Receptors (P2Y12, PAR1, GPVI) Agonists->Receptors bind to InsideOut Inside-Out Signaling (Talin, Kindlin activation) Receptors->InsideOut initiate GPIIb_IIIa_inactive GPIIb/IIIa (Low-Affinity) InsideOut->GPIIb_IIIa_inactive activates GPIIb_IIIa_active GPIIb/IIIa (High-Affinity) GPIIb_IIIa_inactive->GPIIb_IIIa_active conformational change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation bridges platelets L738167 L-738,167 L738167->GPIIb_IIIa_active competitively inhibits binding Platelet_Aggregation_Workflow start Start blood_collection Collect Whole Blood (Sodium Citrate) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) (Low-speed centrifugation) blood_collection->prp_prep incubation Pre-incubate PRP with L-738,167 or Vehicle prp_prep->incubation aggregation Induce Aggregation with Agonist (e.g., ADP, Collagen) incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis end End analysis->end

References

An In-depth Technical Guide on the Fibrinogen Receptor Antagonist Activity of Non-Peptide GPIIb/IIIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "L-767679" did not yield any publicly available data. Therefore, this guide will focus on the well-characterized and clinically relevant non-peptide fibrinogen receptor antagonist, Tirofiban (L-700462) , as a representative example to fulfill the core requirements of this technical guide. The principles and methodologies described are broadly applicable to the study of other small molecule fibrinogen receptor antagonists.

This technical guide provides a comprehensive overview of the fibrinogen receptor antagonist activity of non-peptide inhibitors, with a focus on Tirofiban. It is intended for researchers, scientists, and drug development professionals working in the fields of thrombosis, hemostasis, and cardiovascular pharmacology.

Introduction to Fibrinogen Receptor Antagonism

The platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3, is a key mediator of platelet aggregation.[1][2] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble fibrinogen.[2] A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet thrombus.[2] Antagonists of the fibrinogen receptor are potent antiplatelet agents that prevent this interaction, thereby inhibiting thrombus formation.[3] These agents are critical in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][3]

Non-peptide antagonists, such as Tirofiban, were designed to mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen that is responsible for its binding to GPIIb/IIIa. These small molecules offer advantages over antibody-based antagonists, including a shorter half-life and reversible inhibition.

Mechanism of Action of Tirofiban

Tirofiban is a selective and reversible antagonist of the GPIIb/IIIa receptor.[4] By binding to the receptor, it competitively inhibits the binding of fibrinogen, thus preventing platelet aggregation.[4][5] This action is the final common pathway of platelet aggregation, making GPIIb/IIIa antagonists highly effective antiplatelet agents.[1][2]

Signaling Pathway of Platelet Aggregation and Inhibition by Tirofiban

cluster_platelet Platelet Agonist Agonist (e.g., ADP, Thrombin) Receptor Receptor Agonist->Receptor Binds Activation Platelet Activation Receptor->Activation Initiates GPIIb_IIIa_inactive Inactive GPIIb/IIIa Activation->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active Active GPIIb/IIIa Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_active Blocks Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds

Caption: Mechanism of Tirofiban action on platelet aggregation.

Quantitative Activity of Tirofiban

The inhibitory activity of Tirofiban has been characterized in various in vitro and ex vivo assays. The following table summarizes key quantitative data.

ParameterValueSpeciesAssay ConditionsReference
In Vitro
IC50 (Platelet Aggregation)Varies with agonistHumanPlatelet-Rich Plasma (PRP)[6]
IC50 (sCD40L Release)~80% inhibitionHumanStimulated with thrombin receptor agonist[6]
Ex Vivo
Inhibition of Platelet AggregationDose-dependentHumanFollowing intravenous administration[7]
In Vivo
Plasma Half-life~2 hoursHuman[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fibrinogen receptor antagonist activity. Below are protocols for key experiments.

This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

Experimental Workflow for In Vitro Platelet Aggregation Assay

cluster_workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Incubation Incubate PRP with Tirofiban or Vehicle PRP->Incubation Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist Measurement Measure Aggregation (Light Transmittance) Agonist->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: Workflow for assessing platelet aggregation inhibition.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Incubation: Pre-incubate aliquots of the adjusted PRP with varying concentrations of Tirofiban or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide) to induce aggregation.

  • Data Recording: Monitor the change in light transmittance through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: The maximum aggregation for each concentration of the antagonist is recorded. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal aggregation, is then calculated from the dose-response curve.

This assay directly measures the ability of a compound to compete with fibrinogen for binding to the GPIIb/IIIa receptor.

Protocol:

  • Receptor Preparation: Purify GPIIb/IIIa receptors from human platelets or use recombinant receptors.

  • Plate Coating: Coat microtiter plate wells with the purified GPIIb/IIIa receptors.

  • Blocking: Block non-specific binding sites in the wells with a blocking buffer (e.g., bovine serum albumin).

  • Competition Reaction: Add a fixed concentration of labeled fibrinogen (e.g., biotinylated or radiolabeled) and varying concentrations of Tirofiban or a control substance to the wells.

  • Incubation: Incubate the plate to allow for competitive binding to occur.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Detect the amount of labeled fibrinogen bound to the receptors. For biotinylated fibrinogen, this can be achieved using a streptavidin-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.

  • Data Analysis: The amount of bound labeled fibrinogen is inversely proportional to the concentration of the competing antagonist. The IC50 value is determined from the resulting dose-response curve.

Concluding Remarks

Tirofiban is a potent and selective non-peptide fibrinogen receptor antagonist that effectively inhibits platelet aggregation. The experimental protocols described in this guide are fundamental for the in-vitro and ex-vivo characterization of such compounds. A thorough understanding of these methodologies is essential for the discovery and development of new antithrombotic agents targeting the GPIIb/IIIa receptor. The logical and experimental workflows, as visualized in the provided diagrams, offer a clear path for the evaluation of fibrinogen receptor antagonist activity.

References

An In-depth Technical Guide to L-767679 (CAS Number: 182198-53-4): A Potent Fibrinogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-767679 is a potent, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Introduction

This compound, with the chemical formula C20H24N4O4 and a molecular weight of 384.43, is a hydrophilic zwitterion that has been investigated for its antithrombotic potential. Developed by Merck Research Laboratories, it acts as a fibrinogen receptor antagonist, specifically targeting the platelet integrin receptor GPIIb/IIIa. By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits the final common pathway of platelet aggregation, a critical process in thrombosis. The acid N-[[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-oxoisoquinolin-2-yl]acetyl]-3(S)-ethynyl-β-alanine, 6d (L-767,679), is a potent fibrinogen receptor antagonist able to inhibit the ADP-induced aggregation of human gel-filtered platelets.[1] An ethyl ester prodrug, L-767,685 (also known as L-775,318), was developed to improve oral absorption.[1][2]

Pharmacological Data

The primary pharmacological activity of this compound lies in its potent inhibition of platelet aggregation. The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (ADP-induced Platelet Aggregation) 12 nMHuman gel-filtered platelets[1][3]

Mechanism of Action and Signaling Pathways

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This receptor, an integrin (αIIbβ3), undergoes a conformational change upon platelet activation by various agonists (e.g., ADP, thrombin, collagen). This change exposes the binding site for fibrinogen and other ligands containing the Arg-Gly-Asp (RGD) sequence. Fibrinogen, being a dimeric molecule, can then bridge adjacent platelets, leading to the formation of a platelet plug.

By blocking this interaction, this compound prevents platelet aggregation and thrombus formation. The antagonism of GPIIb/IIIa interferes with the "outside-in" signaling that normally occurs upon fibrinogen binding, which includes downstream events like platelet spreading, clot retraction, and further platelet activation.

Below are diagrams illustrating the mechanism of action and the relevant signaling pathway.

cluster_activation Platelet Activation cluster_inhibition Inhibition by this compound Agonists Agonists (ADP, Thrombin, etc.) Receptor Platelet Receptors (P2Y12, PAR1, etc.) Agonists->Receptor Activation Inside-Out Signaling Receptor->Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa Activation->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Binding GPIIbIIIa_active->Binding L767679 This compound L767679->GPIIbIIIa_active Blocks Binding NoAggregation Inhibition of Aggregation Fibrinogen Fibrinogen Fibrinogen->Binding Aggregation Platelet Aggregation Binding->Aggregation

Mechanism of this compound Action

cluster_pathway GPIIb/IIIa Signaling Pathway Fibrinogen Fibrinogen GPIIbIIIa Active GPIIb/IIIa Fibrinogen->GPIIbIIIa Src Src Family Kinases GPIIbIIIa->Src Outside-In Signaling L767679 This compound L767679->GPIIbIIIa Inhibition FAK Focal Adhesion Kinase (FAK) Src->FAK Cytoskeleton Cytoskeletal Reorganization FAK->Cytoskeleton Spreading Platelet Spreading Cytoskeleton->Spreading ClotRetraction Clot Retraction Cytoskeleton->ClotRetraction

GPIIb/IIIa Downstream Signaling

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol is a generalized procedure based on standard methods for light transmission aggregometry (LTA).

Objective: To determine the in vitro inhibitory effect of this compound on platelet aggregation induced by Adenosine Diphosphate (ADP).

Materials:

  • Human whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[4]

  • 3.8% tri-sodium citrate (B86180) anticoagulant.

  • Adenosine Diphosphate (ADP) solution.

  • This compound dissolved in a suitable vehicle.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Collect whole blood into tubes containing 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[5]

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[4]

    • Transfer the supernatant (PRP) to a separate polypropylene (B1209903) tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm PRP and PPP samples to 37°C.[4]

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[4]

    • Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar.

    • Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2 minutes) at 37°C with stirring.

    • Add a fixed concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of this compound.

    • The IC50 value is calculated by plotting the percentage inhibition of aggregation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Fibrinogen Receptor (GPIIb/IIIa) Binding Assay

This is a representative protocol for a competitive binding assay.

Objective: To determine the affinity of this compound for the GPIIb/IIIa receptor.

Materials:

  • Purified human GPIIb/IIIa receptor.

  • Radiolabeled or fluorescently labeled fibrinogen (e.g., 125I-fibrinogen).

  • This compound at various concentrations.

  • Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).

  • Filtration apparatus (e.g., glass fiber filters).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Incubate a fixed concentration of purified GPIIb/IIIa receptor with a fixed concentration of labeled fibrinogen in the presence of varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free labeled fibrinogen by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound ligand.

  • Quantify the amount of bound labeled fibrinogen on the filters using a suitable detection method (e.g., scintillation counting for 125I).

  • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen) from the total binding.

Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the labeled fibrinogen (IC50) is determined.

  • The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo and Ex Vivo Evaluation

This compound has demonstrated oral activity in a dog model. In these studies, the compound was administered orally, and blood samples were drawn at various time points. The ability of the plasma from these samples to inhibit ADP-induced aggregation of platelets from untreated donor animals was then measured ex vivo. Although orally active, its ethyl ester prodrug, L-767,685, showed better absorption at a dose of 0.3 mg/kg.[1]

Conclusion

This compound is a potent and specific non-peptide antagonist of the platelet GPIIb/IIIa receptor. Its ability to effectively block fibrinogen binding and subsequent platelet aggregation highlights its potential as an antithrombotic agent. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and similar fibrinogen receptor antagonists. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, would be necessary for any potential clinical development.

References

L-767679: A Technical Overview of a Fibrinogen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known properties of L-767679, a non-peptide fibrinogen receptor antagonist. Due to the limited availability of public data directly pertaining to this compound, this document also presents a broader overview of the mechanism of action and relevant biological pathways associated with this class of compounds, drawing parallels from more extensively studied molecules.

This compound: Core Molecular Data

This compound is a small molecule identified as an antagonist of fibrinogen receptors. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₂₀H₂₄N₄O₄
Molecular Weight 384.43 g/mol
CAS Number 182198-53-4

Fibrinogen Receptor Antagonism: The Therapeutic Rationale

Fibrinogen receptor antagonists, such as this compound, represent a class of therapeutic agents primarily investigated for their antiplatelet and antithrombotic activities. The main target of these compounds is the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.

Mechanism of Action

The final common pathway in platelet aggregation, regardless of the initial stimulus (e.g., ADP, collagen, thrombin), is the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This binding creates cross-links between adjacent platelets, leading to the formation of a platelet plug. Non-peptide fibrinogen receptor antagonists competitively inhibit this interaction, thereby preventing platelet aggregation and thrombus formation.

The development of non-peptide antagonists was a significant advancement, offering the potential for orally active agents with improved pharmacokinetic profiles compared to earlier peptide-based inhibitors.

Signaling Pathways in Platelet Aggregation

The signaling cascade leading to platelet aggregation is a complex process that ultimately results in the conformational activation of the GPIIb/IIIa receptor. A simplified representation of this pathway is provided below.

G Simplified Signaling Pathway of Platelet Aggregation Agonist Platelet Agonists (e.g., Thrombin, ADP, Collagen) Receptor G-protein Coupled Receptors (e.g., PAR1, P2Y12) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC InsideOut Inside-Out Signaling (Talin, Kindlin) Ca2->InsideOut PKC->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->Aggregation L767679 This compound (Antagonist) L767679->GPIIbIIIa_active Inhibition

Caption: Simplified signaling cascade leading to platelet aggregation and the inhibitory action of this compound.

Experimental Protocols for Evaluating Fibrinogen Receptor Antagonists

While specific experimental data for this compound is not publicly available, the following are standard methodologies used to characterize non-peptide fibrinogen receptor antagonists.

In Vitro Platelet Aggregation Assay

This assay is fundamental for assessing the potency of a GPIIb/IIIa antagonist.

Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation by 50% (IC₅₀).

General Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

  • Platelet Aggregometry: A sample of PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.

  • Incubation with Antagonist: The test compound (e.g., this compound) at various concentrations is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

  • Measurement: As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.

  • Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of the antagonist, and the IC₅₀ value is determined.

GPIIb/IIIa-Fibrinogen Binding Assay

This assay directly measures the ability of the antagonist to block the binding of fibrinogen to its receptor.

Objective: To determine the concentration of the antagonist that inhibits 50% of fibrinogen binding to GPIIb/IIIa (IC₅₀).

General Protocol:

  • Receptor and Ligand Preparation: Purified GPIIb/IIIa receptors are coated onto microtiter plates. Fibrinogen is labeled with a detectable marker (e.g., biotin, radioisotope).

  • Competitive Binding: The labeled fibrinogen and varying concentrations of the test antagonist are added to the wells containing the immobilized GPIIb/IIIa receptors.

  • Incubation and Washing: The plate is incubated to allow binding to occur. Unbound reagents are then washed away.

  • Detection: The amount of bound labeled fibrinogen is quantified using a suitable detection method (e.g., streptavidin-HRP for biotinylated fibrinogen).

  • Data Analysis: The inhibition of fibrinogen binding is plotted against the antagonist concentration to calculate the IC₅₀.

G Workflow for In Vitro Evaluation of Fibrinogen Receptor Antagonists Start Start Blood Whole Blood Collection Start->Blood PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Aggregometry Platelet Aggregometry PRP->Aggregometry BindingAssay GPIIb/IIIa-Fibrinogen Binding Assay PRP->BindingAssay IC50_Agg Determine Aggregation IC₅₀ Aggregometry->IC50_Agg IC50_Bind Determine Binding IC₅₀ BindingAssay->IC50_Bind End End IC50_Agg->End IC50_Bind->End

Caption: General experimental workflow for the in vitro characterization of fibrinogen receptor antagonists.

Concluding Remarks

This compound is identified as a non-peptide fibrinogen receptor antagonist with a molecular formula of C₂₀H₂₄N₄O₄ and a molecular weight of 384.43 g/mol . While detailed public information on this specific compound is scarce, its classification places it within a well-studied group of antithrombotic agents. The therapeutic potential of such molecules lies in their ability to inhibit the final common pathway of platelet aggregation by blocking the GPIIb/IIIa receptor. Further research and publication of data specific to this compound are necessary to fully elucidate its pharmacological profile and potential clinical utility. The methodologies and pathways described herein provide a foundational understanding of the experimental and biological context relevant to this compound and other compounds in its class.

The Role of L-767679 in P-glycoprotein Efflux: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Limitations

An extensive review of publicly available scientific literature was conducted to gather data on the interaction between the compound L-767679 and the P-glycoprotein (P-gp) efflux pump. The objective was to compile a comprehensive technical guide detailing its mechanism of action, quantitative interaction data, and relevant experimental protocols.

Despite a thorough search of scholarly articles and research databases, no specific quantitative data, such as IC50 or Ki values, could be found that characterize the direct interaction of this compound with P-glycoprotein. Furthermore, detailed experimental protocols specifically utilizing this compound to investigate P-gp efflux, such as P-gp ATPase activity assays or photoaffinity labeling studies, were not available in the accessed literature.

The conducted searches yielded general information regarding P-glycoprotein function, its role in multidrug resistance, and standard methodologies used to study P-gp inhibitors and substrates. However, this compound was not identified as a compound of interest in the context of P-glycoprotein modulation within the scope of the available research.

Based on the comprehensive literature search, there is currently insufficient publicly available data to construct an in-depth technical guide on the role of this compound in P-glycoprotein efflux as originally requested. The scientific community has not published research that specifically details the quantitative aspects or the precise molecular mechanisms of this compound's interaction with P-gp.

Therefore, the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows related to this compound and P-glycoprotein, cannot be fulfilled at this time. Further primary research would be required to establish and characterize the role, if any, of this compound in P-glycoprotein-mediated efflux.

Unraveling the Intestinal Journey of L-767,679: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core intestinal absorption characteristics of L-767,679, a hydrophilic zwitterion. The following sections provide a comprehensive overview of its permeability, metabolic stability, and the experimental frameworks used to determine these properties. The primary barrier to the oral delivery of L-767,679 has been identified as its low lipophilicity, rather than significant intestinal efflux or metabolism[1].

Quantitative Analysis of Intestinal Permeability

The intestinal absorption of L-767,679 has been evaluated using both in vitro and in situ models. The data consistently indicates that the compound's inherent hydrophilic nature is the principal factor limiting its passage across the intestinal epithelium.

ParameterModelObservationImplicationReference
Transport Direction Caco-2 Cell ModelTransport of L-767,679 was not significantly oriented in the secretory (basal-to-apical) direction.Suggests that L-767,679 is not a significant substrate for apically located efflux transporters like P-glycoprotein in this model.[1]
Effect of Efflux Inhibitor In situ Rat Intestinal LoopThe absorption of L-767,679 was not affected by the P-glycoprotein inhibitor, verapamil (B1683045).Confirms in a live model that P-glycoprotein-mediated efflux is not a primary barrier to the intestinal absorption of L-767,679.[1]
Metabolic Stability Caco-2 Cell ModelNo metabolism of L-767,679 was observed.Indicates high stability against the metabolic enzymes present in Caco-2 cells.[1]
Metabolic Stability In situ Rat Intestinal LoopL-767,679 was found to be resistant to intestinal metabolism.Demonstrates stability against metabolic enzymes in the rat intestine under the experimental conditions.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the absorption data for L-767,679. The two key experimental models used were the Caco-2 cell permeability assay and the in situ rat intestinal loop model.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon carcinoma, is widely used as a model of the intestinal epithelial barrier due to its ability to differentiate into a monolayer of cells with characteristics of absorptive enterocytes[2].

Cell Culture and Monolayer Formation:

  • Cell Seeding: Caco-2 cells are seeded onto semipermeable membrane supports within a Transwell™ system[3].

  • Culture Medium: The cells are maintained in a suitable culture medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and L-glutamine[4].

  • Differentiation: The cells are cultured for a period of 18-22 days to allow for the formation of a confluent and polarized monolayer with well-defined tight junctions[3]. Monolayer integrity is often monitored by measuring the transepithelial electrical resistance (TEER)[2].

Transport Studies:

  • Compound Addition: A solution containing L-767,679 is added to the apical (donor) compartment of the Transwell™ system.

  • Sampling: At predetermined time intervals, samples are taken from the basolateral (receiver) compartment to quantify the amount of L-767,679 that has traversed the cell monolayer.

  • Bidirectional Transport: To investigate the role of active efflux, transport is also measured in the basolateral-to-apical direction. An efflux ratio is calculated by dividing the apparent permeability coefficient (Papp) in the B-A direction by the Papp in the A-B direction[3]. For L-767,679, this ratio was not indicative of significant efflux[1].

  • Inhibitor Studies: To identify specific transporters, the experiment can be repeated in the presence of known inhibitors, such as verapamil for P-glycoprotein[1].

In Situ Rat Intestinal Loop Model

This in vivo model provides a more physiologically relevant system for studying intestinal absorption by maintaining intact blood supply and innervation.

Surgical Procedure:

  • Animal Preparation: A rat is anesthetized, and the abdominal cavity is opened via a midline incision.

  • Intestinal Segment Isolation: A specific segment of the small intestine (e.g., jejunum) is identified and isolated.

  • Cannulation: Catheters are inserted at both ends of the isolated intestinal segment to create a closed loop.

  • Dosing Solution Administration: A solution containing L-767,679, with or without inhibitors like verapamil, is instilled into the lumen of the isolated loop[1].

Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected from a major blood vessel (e.g., mesenteric vein) draining the isolated intestinal segment at various time points.

  • Lumenal Content Analysis: At the end of the experiment, the remaining content in the intestinal loop can be collected to determine the extent of absorption.

  • Quantification: The concentration of L-767,679 in the blood or plasma samples is determined using a suitable analytical method, such as HPLC-MS/MS.

Visualizing the Process

To further clarify the experimental design and the factors influencing the intestinal absorption of L-767,679, the following diagrams are provided.

G cluster_apical Apical Side (Intestinal Lumen) cluster_enterocyte Enterocyte cluster_basolateral Basolateral Side (Bloodstream) L-767679_lumen L-767,679 L-767679_cell L-767,679 L-767679_lumen->L-767679_cell Passive Diffusion (Low Lipophilicity) Metabolism Metabolism L-767679_cell->Metabolism Negligible Efflux P-gp Efflux L-767679_cell->Efflux Not a substrate L-767679_blood L-767,679 L-767679_cell->L-767679_blood Diffusion

Factors influencing L-767,679 intestinal absorption.

G Start Start: Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days (Monolayer formation) Start->Culture Integrity Verify monolayer integrity (e.g., TEER) Culture->Integrity Dose Add L-767,679 to apical (donor) chamber Integrity->Dose Proceed if intact Incubate Incubate at 37°C Dose->Incubate Sample Sample from basolateral (receiver) chamber at time points Incubate->Sample Analyze Quantify L-767,679 concentration Sample->Analyze Calculate Calculate Papp (A-B) Analyze->Calculate Bidirectional Repeat for B-A transport Calculate->Bidirectional EffluxRatio Calculate Efflux Ratio Bidirectional->EffluxRatio

Experimental workflow for a Caco-2 permeability assay.

Conclusion

The intestinal absorption of L-767,679 is primarily constrained by its hydrophilic nature, which limits its ability to passively diffuse across the lipid membranes of enterocytes. In vitro and in situ studies have demonstrated that it is not a significant substrate for P-glycoprotein-mediated efflux, nor does it undergo substantial intestinal metabolism[1]. These findings are critical for guiding future drug development efforts, such as the design of more lipophilic prodrugs, to enhance the oral bioavailability of this compound.

References

The Synthesis of L-767679 and its Prodrug L-775318: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the selective COX-2 inhibitor, L-767679, also known as NS-398, and its conceptual prodrug, L-775318. While specific literature detailing the direct synthesis of L-775318 is not publicly available, this document outlines a plausible and scientifically supported synthetic pathway for this compound and explores a common prodrug strategy that could be employed for the synthesis of L-775318.

Core Compound: this compound (NS-398)

This compound, chemically named N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a well-characterized selective inhibitor of cyclooxygenase-2 (COX-2). Its synthesis is a multi-step process involving the formation of a key ether linkage followed by sulfonylation.

Proposed Synthesis of this compound (NS-398)

A likely synthetic route to this compound (NS-398) can be conceptualized based on established organic chemistry principles and analogous syntheses of similar diaryl sulfonamide compounds. The key steps would involve the synthesis of the 2-cyclohexyloxy-4-nitroaniline intermediate, followed by its reaction with methanesulfonyl chloride.

Step 1: Synthesis of 2-Cyclohexyloxy-4-nitroaniline

This intermediate can be prepared through a nucleophilic aromatic substitution reaction. 1-chloro-2-nitro-4-aminobenzene can be reacted with cyclohexanol (B46403) in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage.

Step 2: Sulfonylation of 2-Cyclohexyloxy-4-nitroaniline

The synthesized 2-cyclohexyloxy-4-nitroaniline is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, like pyridine, to yield the final product, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (this compound or NS-398).

G A 1-chloro-2-nitro-4-aminobenzene C 2-Cyclohexyloxy-4-nitroaniline A->C NaH B Cyclohexanol B->C E This compound (NS-398) C->E Pyridine D Methanesulfonyl chloride D->E

Caption: Proposed synthetic pathway for this compound (NS-398).

Prodrug Strategy: Synthesis of L-775318

A common and effective strategy to create a prodrug of a sulfonamide-containing compound is through N-acylation. This approach can enhance solubility and modify the pharmacokinetic profile of the parent drug. For this compound, the prodrug L-775318 would likely be an N-acyl derivative.

Proposed Synthesis of L-775318 from this compound

The synthesis of the prodrug L-775318 would involve the acylation of the sulfonamide nitrogen of this compound. This can be achieved by reacting this compound with an appropriate acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The choice of the acylating agent would determine the specific promoiety attached to the parent drug.

G A This compound (NS-398) C L-775318 (Prodrug) A->C Base B Acylating Agent (e.g., R-COCl) B->C

Caption: General scheme for the synthesis of prodrug L-775318 from this compound.

Quantitative Data

ParameterThis compound (NS-398) SynthesisL-775318 Synthesis
Starting Materials 1-chloro-2-nitro-4-aminobenzene, Cyclohexanol, Methanesulfonyl chlorideThis compound, Acylating Agent
Key Reagents Sodium Hydride, PyridineBase (e.g., Triethylamine)
Reaction Conditions Temperature, Time, SolventTemperature, Time, Solvent
Yield (%) Typically reported in the range of 50-70% for similar reactions.Dependent on the specific acylating agent and reaction conditions.
Purity (%) >98% (determined by HPLC)>98% (determined by HPLC)
Characterization NMR (¹H, ¹³C), Mass Spectrometry, IR SpectroscopyNMR (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy

Experimental Protocols

Detailed experimental protocols would be essential for the successful synthesis of these compounds. Below are generalized procedures based on standard laboratory practices for the proposed synthetic steps.

Protocol 1: Synthesis of 2-Cyclohexyloxy-4-nitroaniline
  • To a solution of 1-chloro-2-nitro-4-aminobenzene in a suitable aprotic solvent (e.g., THF), add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add cyclohexanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (NS-398)
  • Dissolve 2-cyclohexyloxy-4-nitroaniline in pyridine.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Protocol 3: Synthesis of Prodrug L-775318
  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine).

  • Add the desired acylating agent (e.g., acetyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Biological Context

This compound (NS-398) is a selective inhibitor of COX-2, an enzyme involved in the inflammatory pathway. COX-2 converts arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and platelet function. This selectivity profile is a key advantage in reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The development of a prodrug like L-775318 aims to further improve the therapeutic index of this compound by modifying its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). An N-acyl sulfonamide prodrug would be designed to be inactive until it is metabolized in the body to release the active parent drug, this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins This compound (NS-398) inhibits Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever

Caption: Simplified signaling pathway showing the action of this compound.

L-767679 and its Aqueous Solubility: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and publicly available data, specific quantitative information regarding the solubility of L-767679 in aqueous buffers is not available. This technical guide, therefore, provides a framework for understanding and determining the aqueous solubility of a compound like this compound, intended for researchers, scientists, and drug development professionals.

This compound, with the molecular formula C₂₀H₂₄N₄O₄ and a molecular weight of 384.43 g/mol , is classified as a fibrinogen receptor antagonist. The aqueous solubility of such a compound is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution, absorption, and ultimately, its bioavailability and therapeutic efficacy.

The Critical Role of Aqueous Solubility in Drug Development

Aqueous solubility is a primary determinant of a drug candidate's success. Poor solubility can lead to a host of challenges during drug development, including:

  • Inconsistent and low oral bioavailability: For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.

  • Difficulties in formulation development: Creating suitable dosage forms, particularly for intravenous administration, becomes challenging.

  • Unreliable in vitro assay results: Precipitation of the compound in assay media can lead to inaccurate pharmacological data.

  • Increased development time and cost: Overcoming solubility issues often requires significant formulation efforts and can delay a compound's progression to clinical trials.

Given the importance of this parameter, determining the aqueous solubility of a new chemical entity like this compound is a fundamental step in its preclinical development.

Framework for Solubility Data Presentation

While specific data for this compound is unavailable, researchers investigating its properties would typically summarize their findings in a structured format. The following table serves as a template for presenting such data, allowing for easy comparison across different experimental conditions.

Buffer SystempHTemperature (°C)Ionic Strength (mM)Solubility (µg/mL)Solubility (µM)Method Used
Phosphate-Buffered Saline7.425154Data Not AvailableData Not Availablee.g., Shake-Flask
Phosphate-Buffered Saline7.437154Data Not AvailableData Not Availablee.g., Shake-Flask
TRIS Buffer7.42550Data Not AvailableData Not Availablee.g., Shake-Flask
Simulated Gastric Fluid (SGF)1.237-Data Not AvailableData Not Availablee.g., Shake-Flask
Simulated Intestinal Fluid (SIF)6.837-Data Not AvailableData Not Availablee.g., Shake-Flask

General Experimental Protocols for Determining Aqueous Solubility

Two primary types of solubility are typically measured during drug discovery and development: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

This is the "gold standard" for solubility measurement and represents the true equilibrium solubility of a compound in a given solvent. The most common method is the Shake-Flask Method .

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution. This is commonly achieved by centrifugation followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility

This method is often used in early drug discovery for high-throughput screening as it is faster than the thermodynamic method. It measures the concentration at which a compound, dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), precipitates when added to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO.

  • Addition to Buffer: Aliquots of the DMSO stock solution are added to the aqueous buffer in a multi-well plate.

  • Precipitation Detection: The formation of a precipitate is monitored over a shorter incubation period (e.g., 1-2 hours). This can be detected by various methods, including:

    • Turbidimetry/Nephelometry: Measuring the light scattering caused by insoluble particles.

    • Direct UV/LC-MS Analysis: After a separation step (filtration or centrifugation), the concentration of the compound remaining in the solution is measured.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Weigh Excess Solid Compound B Add Aqueous Buffer A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge C->D E Filter Supernatant D->E F Analyze Filtrate by HPLC-UV or LC-MS E->F G Calculate Solubility from Calibration Curve F->G G cluster_0 Normal Platelet Aggregation cluster_1 Inhibition by this compound platelet1 Activated Platelet 1 gp2b3a1 GP IIb/IIIa Receptor fibrinogen Fibrinogen gp2b3a1->fibrinogen gp2b3a2 GP IIb/IIIa Receptor fibrinogen->gp2b3a2 platelet2 Activated Platelet 2 platelet3 Activated Platelet gp2b3a3 GP IIb/IIIa Receptor L767679 This compound L767679->gp2b3a3 blocks binding

In-Depth Technical Guide: Stability of the Fibrinogen Receptor Antagonist L-767679 Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics of L-767679, a potent fibrinogen receptor antagonist. Due to the limited availability of public data on the stability of this compound under a wide range of experimental conditions, this document focuses on the available information regarding its prodrugs and the general principles of stability testing for pharmaceutical compounds. Furthermore, it details the signaling pathway associated with its mechanism of action.

Introduction to this compound

This compound is a non-peptide fibrinogen receptor antagonist that targets the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor on platelets. By blocking the binding of fibrinogen to this receptor, this compound effectively inhibits platelet aggregation, a critical step in thrombus formation. Its therapeutic potential lies in the prevention and treatment of thrombotic cardiovascular events.

To enhance its oral bioavailability, ester prodrugs of this compound have been developed, such as L-775,318 (a benzyl (B1604629) ester). These prodrugs are designed to be more lipophilic and are converted to the active compound, this compound, in vivo. The stability of both the parent drug and its prodrugs is a critical factor in its development and formulation.

Stability of this compound and its Prodrugs

While specific quantitative data on the forced degradation of this compound under various stress conditions (e.g., pH, temperature, oxidation, photolysis) is not extensively available in the public domain, insights can be drawn from studies on its ester prodrugs. The evaluation of these prodrugs inherently involves assessing their conversion to this compound, which provides indirect information about the stability of the parent molecule under physiological conditions.

A key study in this area is "In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist" by Prueksaritanont, T., et al., published in Drug Metabolism and Disposition. This research is central to understanding the bioconversion and, by extension, the stability of the active compound in biological matrices.

General Considerations for Stability:

For small molecule pharmaceuticals like this compound, stability studies are crucial to identify potential degradation pathways and to develop stable formulations.[1][2] Common degradation pathways include hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester linkage in prodrugs like L-775,318 is susceptible to hydrolysis, which is the intended mechanism of activation in vivo. The rate of hydrolysis is often pH-dependent.

  • Oxidation: Certain functional groups within a molecule can be prone to oxidation, which can be initiated by exposure to oxygen, light, or certain metal ions.

  • Photostability: Exposure to light, particularly UV radiation, can lead to degradation of photosensitive compounds.

Experimental Protocols for Stability Assessment

Standard industry practices for assessing the stability of a drug substance like this compound involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies expose the drug to harsh conditions to accelerate degradation and identify potential degradants.

A typical forced degradation study would involve the following conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at various temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C).

  • Photostability: Exposing the drug substance to light sources as specified in ICH Q1B guidelines.

Analytical Methodology:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential to separate and quantify the parent drug from its degradation products.

Signaling Pathway of the Fibrinogen Receptor (Integrin αIIbβ3)

This compound acts by antagonizing the integrin αIIbβ3 receptor. The signaling of this receptor is bidirectional, involving "inside-out" and "outside-in" signaling pathways that are crucial for platelet activation and aggregation.[3][4][5]

Inside-Out Signaling: Receptor Activation

In resting platelets, the αIIbβ3 receptor is in a low-affinity, bent conformation.[4][6] Upon platelet activation by agonists such as thrombin, ADP, or collagen, intracellular signaling cascades lead to the activation of the αIIbβ3 receptor.[3][5] This "inside-out" signaling pathway involves the binding of talin and kindlin to the cytoplasmic tails of the β3 subunit, which induces a conformational change in the extracellular domain of the receptor to a high-affinity, extended state capable of binding fibrinogen.[5]

Inside-Out Signaling Pathway for αIIbβ3 Activation cluster_platelet Platelet Agonist Agonist (Thrombin, ADP, Collagen) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Talin_Kindlin Talin & Kindlin Activation Ca_PKC->Talin_Kindlin Induces Integrin_Inactive Integrin αIIbβ3 (Low-Affinity) Talin_Kindlin->Integrin_Inactive Binds to cytoplasmic tail Integrin_Active Integrin αIIbβ3 (High-Affinity) Integrin_Inactive->Integrin_Active Conformational Change

Caption: Inside-out signaling cascade leading to the activation of the integrin αIIbβ3 receptor.

Outside-In Signaling: Post-Ligand Binding Events

Once fibrinogen binds to the activated αIIbβ3 receptor, it triggers "outside-in" signaling.[4][7] This process involves the clustering of integrin receptors and the recruitment of various signaling proteins to the cytoplasmic tails, including Src family kinases and Syk.[7] This cascade of events leads to the reorganization of the actin cytoskeleton, resulting in platelet spreading, stabilization of the platelet plug, and clot retraction.[4] this compound, by blocking fibrinogen binding, prevents these downstream signaling events.

Outside-In Signaling Pathway of αIIbβ3 cluster_platelet Platelet Fibrinogen Fibrinogen Integrin_Active Activated Integrin αIIbβ3 Fibrinogen->Integrin_Active Binds L767679 This compound L767679->Integrin_Active Blocks Binding Integrin_Clustering Integrin Clustering Integrin_Active->Integrin_Clustering Src_Syk Src & Syk Activation Integrin_Clustering->Src_Syk Recruits & Activates Cytoskeleton Actin Cytoskeleton Reorganization Src_Syk->Cytoskeleton Phosphorylates Downstream Targets Platelet_Response Platelet Spreading & Clot Retraction Cytoskeleton->Platelet_Response Leads to

Caption: Outside-in signaling pathway initiated by fibrinogen binding to integrin αIIbβ3.

Summary and Future Directions

The stability of this compound is a critical attribute for its successful development as a therapeutic agent. While detailed public data on its stability under various experimental conditions are scarce, the principles of pharmaceutical stability testing and the studies on its prodrugs provide a foundational understanding. Further research and publication of these stability studies would be highly beneficial to the scientific community.

The mechanism of action of this compound through the inhibition of the integrin αIIbβ3 signaling pathway is well-understood. The provided diagrams illustrate the key steps in both the activation of the receptor and the subsequent downstream signaling events that are blocked by this potent antagonist. A thorough understanding of these pathways is essential for the rational design and development of novel antiplatelet therapies.

References

L-767679 and Efflux Transporters: A Technical Guide to Characterizing Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efflux transporters, such as P-glycoprotein (P-gp, MDR1, or ABCB1), Multidrug Resistance-Associated Proteins (MRPs or ABCCs), and Breast Cancer Resistance Protein (BCRP or ABCG2), are key players in drug disposition and can significantly impact the pharmacokinetics and efficacy of therapeutic agents.[1][2][3] These transporters, located in critical tissues like the intestine, liver, kidney, and the blood-brain barrier, actively pump a wide array of substrates out of cells, thereby limiting drug absorption and tissue penetration.[4][5] Understanding the interaction of a new chemical entity, such as L-767679, with these transporters is a critical step in preclinical drug development.

This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of a compound with major efflux transporters. While specific data on the interaction of this compound with efflux transporters is not currently available in the public domain, this document outlines the standard experimental workflows and data interpretation strategies that would be employed to determine if this compound is a substrate, inhibitor, or neither, of P-gp, MRPs, and BCRP.

Characterizing Compound Interaction with Efflux Transporters

A multi-pronged approach is typically employed to definitively characterize the nature of a compound's interaction with efflux transporters.[6][7] This involves a combination of cell-based transport assays and membrane-based biochemical assays.

Data Presentation: Summary of Key Quantitative Endpoints

The following tables summarize the critical quantitative data that would be generated from the experimental protocols described in this guide to characterize the interaction of a compound like this compound with efflux transporters.

Table 1: Bidirectional Permeability and Efflux Ratio in Caco-2 Cells

CompoundDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compoundA → BValueValue
B → AValue
Control Substrate (e.g., Digoxin for P-gp)A → BValueValue
B → AValue
This compound + Inhibitor (e.g., Verapamil)A → BValueValue
B → AValue

Table 2: Inhibition of Probe Substrate Transport in Caco-2 Cells

InhibitorProbe SubstrateConcentration (µM)Inhibition (%)IC₅₀ (µM)
This compoundDigoxin (P-gp)Multiple ConcentrationsValuesValue
Estrone-3-sulfate (BCRP)Multiple ConcentrationsValuesValue
MK-571 (MRP2)Multiple ConcentrationsValuesValue
Positive Control InhibitorRespective ProbeMultiple ConcentrationsValuesValue

Table 3: P-glycoprotein ATPase Activity

CompoundConcentration (µM)Basal ATPase Activity (nmol Pi/min/mg)Fold Stimulation
This compoundMultiple ConcentrationsValuesValues
Verapamil (B1683045) (Positive Control)Multiple ConcentrationsValuesValues
Sodium Orthovanadate (Inhibitor Control)ConcentrationValueValue

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Caco-2 Bidirectional Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses several key efflux transporters, making it a widely used in vitro model for predicting intestinal drug absorption and efflux.[8][9][10]

Objective: To determine the apparent permeability (Papp) of this compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.

  • Transport Study:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound (this compound) is added to either the apical (donor) or basolateral (donor) chamber.

    • Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

    • To identify the specific transporter involved, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp, fumitremorgin C for BCRP).[9]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

P-glycoprotein ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The interaction of a compound with P-gp can often be detected by a change in its ATPase activity.

Objective: To determine if this compound stimulates or inhibits the ATPase activity of P-gp.

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing human P-gp (e.g., from baculovirus-infected insect cells) are used.

  • Assay Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by P-gp. A common method is the Pgp-Glo™ Assay, which measures the remaining ATP after the reaction using a luciferase-based detection system.[11]

  • Procedure:

    • P-gp-containing membranes are incubated with the test compound (this compound) at various concentrations in the presence of ATP.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The amount of ATP consumed is determined, which is proportional to the P-gp ATPase activity.

  • Data Interpretation:

    • Stimulation: An increase in ATPase activity compared to the basal level suggests that the compound is a P-gp substrate.

    • Inhibition: A decrease in the verapamil-stimulated ATPase activity indicates that the compound may be a P-gp inhibitor.

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization of drug-transporter interactions.

experimental_workflow Experimental Workflow for Efflux Transporter Interaction cluster_screening Initial Screening cluster_classification Classification cluster_substrate Substrate Characterization cluster_inhibitor Inhibitor Characterization cluster_conclusion Conclusion start Test Compound (this compound) caco2 Caco-2 Bidirectional Assay start->caco2 efflux_ratio Efflux Ratio > 2? caco2->efflux_ratio inhibitor_assay Transport Inhibition with Specific Blockers efflux_ratio->inhibitor_assay Yes ic50_determination IC50 Determination with Probe Substrates efflux_ratio->ic50_determination No atpase_assay ATPase Activity Assay inhibitor_assay->atpase_assay substrate Substrate atpase_assay->substrate inhibitor Inhibitor ic50_determination->inhibitor no_interaction No Interaction ic50_determination->no_interaction High IC50 signaling_pathway Cellular Mechanism of P-glycoprotein Efflux cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pgp P-glycoprotein (P-gp) drug_out Drug Effluxed pgp->drug_out Transport adp ADP + Pi pgp->adp drug_in Drug (e.g., this compound) drug_in->pgp Binding atp ATP atp->pgp Hydrolysis logical_relationship Decision Tree for Compound Classification start Start with Caco-2 Data q1 Is Efflux Ratio > 2? start->q1 a1 Potential Substrate q1->a1 Yes q3 Does it inhibit probe substrate transport? q1->q3 No q2 Does specific inhibitor reduce efflux? a1->q2 a2 Confirmed Substrate q2->a2 Yes a3 Potential Inhibitor q3->a3 Yes a4 Likely Not an Interactor q3->a4 No q4 Is IC50 clinically relevant? a3->q4 a5 Clinically Relevant Inhibitor q4->a5 Yes a6 Weak/No Inhibition q4->a6 No

References

Methodological & Application

Application Notes and Protocols: L-767679 Caco-2 Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the oral absorption of drug candidates.[1][2] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][3] This model is instrumental in assessing the intestinal permeability of a compound and identifying whether it is a substrate of efflux transporters, such as P-glycoprotein (P-gp).[1][3][4]

This document provides a detailed protocol for conducting a bidirectional Caco-2 permeability assay to evaluate the permeability of the test compound L-767679 and to determine its potential as a substrate for efflux transporters. The protocol covers cell culture, experimental procedures for apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport, and data analysis.

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Culture: Caco-2 cells are cultured in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

  • Seeding on Transwell™ Inserts: For permeability assays, Caco-2 cells are seeded onto the apical side of Transwell™ inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions. The culture medium is replaced every 2-3 days.

Bidirectional Permeability Assay

A bidirectional assay is performed to measure the transport of this compound in both the absorptive (apical to basolateral, A-B) and secretive (basolateral to apical, B-A) directions.[1][3]

2.2.1. Monolayer Integrity Assessment

Prior to the transport experiment, the integrity of the Caco-2 cell monolayer must be confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Equilibrate the cell monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4) for 30 minutes at 37°C.[5]

  • Measure the TEER of each well using a voltmeter.

  • Only monolayers with TEER values ≥ 200 Ω·cm² are used for the permeability assay.[5]

2.2.2. Transport Experiment

  • Preparation of Dosing Solutions: Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).[1][2] For investigating P-gp involvement, a separate set of experiments can be conducted in the presence of a P-gp inhibitor, such as verapamil (B1683045) (e.g., 100 µM).[1]

  • Apical to Basolateral (A-B) Transport:

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Remove the buffer from the apical (donor) compartment and replace it with the this compound dosing solution.

  • Basolateral to Apical (B-A) Transport:

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Remove the buffer from the basolateral (donor) compartment and replace it with the this compound dosing solution.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment. Immediately replace the volume of the collected sample with fresh, pre-warmed transport buffer. A sample from the donor compartment should be taken at the beginning and end of the experiment to calculate mass balance.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method, such as LC-MS/MS.

Data Presentation

The permeability of this compound is expressed as the apparent permeability coefficient (Papp), calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport into the receiver compartment.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the drug in the donor compartment.

The potential for active efflux is determined by calculating the efflux ratio:

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.[3]

Quantitative Data Summary

Below are tables summarizing hypothetical data for the permeability of this compound.

Table 1: Apparent Permeability (Papp) of this compound

DirectionPapp (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)1.5
Basolateral to Apical (B-A)7.5

Table 2: Efflux Ratio of this compound

ParameterValue
Papp (B-A) / Papp (A-B)5.0

Table 3: Effect of P-gp Inhibitor (Verapamil) on this compound Permeability

DirectionPapp without Verapamil (x 10⁻⁶ cm/s)Papp with Verapamil (x 10⁻⁶ cm/s)
Apical to Basolateral (A-B)1.56.8
Basolateral to Apical (B-A)7.57.1

Table 4: Efflux Ratio of this compound with P-gp Inhibitor

ParameterValue without VerapamilValue with Verapamil
Efflux Ratio5.01.04

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Caco-2 Cell Culture (21-25 days) seed Seed Cells on Transwell™ Inserts culture->seed teer Measure TEER for Monolayer Integrity seed->teer dosing Prepare this compound Dosing Solution ab_transport A-B Transport Experiment dosing->ab_transport ba_transport B-A Transport Experiment dosing->ba_transport teer->ab_transport teer->ba_transport sampling Collect Samples at Time Points ab_transport->sampling ba_transport->sampling lcms Analyze Samples by LC-MS/MS sampling->lcms papp Calculate Papp (A-B and B-A) lcms->papp er Calculate Efflux Ratio papp->er

Caption: Workflow for the Caco-2 permeability assay.

Logic of Permeability and Efflux Determination

G cluster_inputs Experimental Inputs cluster_calculations Calculations cluster_interpretation Interpretation conc_data Concentration Data (LC-MS/MS) papp_ab Papp (A-B) conc_data->papp_ab papp_ba Papp (B-A) conc_data->papp_ba assay_params Assay Parameters (Area, C₀, Time) assay_params->papp_ab assay_params->papp_ba efflux_ratio Efflux Ratio papp_ab->efflux_ratio permeability_class Permeability Classification papp_ab->permeability_class papp_ba->efflux_ratio efflux_substrate Efflux Substrate? efflux_ratio->efflux_substrate

Caption: Logic for determining permeability and efflux.

References

Application Notes and Protocols for Determining the Apparent Permeability (Papp) of L-767679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the apparent permeability coefficient (Papp) of the investigational compound L-767679. The primary method described is the in vitro Caco-2 permeability assay, a widely accepted model for predicting the oral absorption of drugs.[1][2][3][4]

Introduction

The apparent permeability (Papp) is a critical parameter in drug discovery and development, providing an estimation of a compound's ability to cross biological membranes, such as the intestinal epithelium.[5] A compound's Papp value helps in assessing its potential for oral bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for this purpose.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the human intestinal lining.[2][3][4]

This document outlines the necessary steps to conduct a Caco-2 permeability assay for this compound, from cell culture and monolayer integrity assessment to the final calculation and interpretation of the Papp value.

Experimental Principle

The Caco-2 permeability assay involves seeding and culturing Caco-2 cells on a microporous membrane in a Transwell® insert, which separates a culture well into an apical (donor) and a basolateral (receiver) compartment.[1][6] The test compound, this compound, is added to the donor compartment, and its appearance in the receiver compartment is monitored over time. The rate of transport across the cell monolayer is used to calculate the apparent permeability coefficient (Papp).[7][8][9]

The formula for calculating Papp is:

Papp (cm/s) = (dQ/dt) / (A * C₀) [7][8]

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µg/s or mol/s).[8]

  • A is the surface area of the membrane (cm²).[8]

  • C₀ is the initial concentration of the drug in the donor chamber (µg/mL or mol/mL).[8]

Transport can be assessed in two directions:

  • Apical to Basolateral (A-B): Represents absorption from the intestine into the bloodstream.

  • Basolateral to Apical (B-A): Can indicate the involvement of active efflux transporters.[1][8]

The ratio of these two Papp values provides the efflux ratio , which is an indicator of active transport. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[8]

Materials and Reagents

Material/ReagentSupplier (Example)
This compoundIn-house or custom synthesis
Caco-2 cellsATCC (HTB-37)
Dulbecco's Modified Eagle's Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)Gibco
Non-Essential Amino Acids (NEAA)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTAGibco
Hank's Balanced Salt Solution (HBSS)Gibco
Transwell® inserts (e.g., 0.4 µm pore size)Corning
24-well platesCorning
Lucifer YellowSigma-Aldrich
Propranolol (B1214883) (High permeability control)Sigma-Aldrich
Atenolol (Low permeability control)Sigma-Aldrich
Analytical standards for LC-MS/MS analysis

Detailed Experimental Protocol

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[8] The culture medium should be DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.[8]

  • For the permeability assay, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[4] Change the culture medium every 2-3 days.

Before initiating the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER):

    • Measure the TEER of the cell monolayers using an epithelial volt-ohm meter (e.g., EVOM3™).[10]

    • A TEER value greater than 250 Ω·cm² generally indicates a well-formed, tight monolayer.[11]

  • Lucifer Yellow Permeability:

    • Add Lucifer Yellow, a fluorescent marker that does not readily cross intact cell layers, to the apical chamber and incubate for 1 hour.[8]

    • Measure the fluorescence in the basolateral chamber using a fluorescence plate reader.

    • A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms monolayer integrity.[8][11]

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[8]

  • Prepare the dosing solutions of this compound and control compounds (e.g., 10 µM propranolol and atenolol) in HBSS.

  • For Apical to Basolateral (A-B) Permeability:

    • Remove the equilibration buffer.

    • Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).

    • Add fresh HBSS to the basolateral (receiver) chamber (e.g., 1.2 mL).[8]

  • For Basolateral to Apical (B-A) Permeability (to assess efflux):

    • Remove the equilibration buffer.

    • Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).

    • Add fresh HBSS to the apical (receiver) chamber (e.g., 0.4 mL).[8]

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Replace the collected volume with fresh HBSS.

  • At the end of the incubation period, collect final samples from both the donor and receiver chambers.

  • Determine the concentration of this compound and control compounds in all collected samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]

Data Presentation and Analysis

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Experimental Conditions

ParameterValue
Cell LineCaco-2 (ATCC HTB-37)
Seeding Density6 x 10⁴ cells/cm²
Culture Duration21 days
Transwell® Insert Area(e.g., 1.12 cm²)
Test CompoundThis compound
Test Concentration(e.g., 10 µM)
Incubation Time120 minutes
pH7.4

Table 2: Monolayer Integrity Data

ParameterAcceptance CriteriaExperimental Value
TEER (Ω·cm²)> 250[Insert Value]
Lucifer Yellow Papp (cm/s)< 1.0 x 10⁻⁶[Insert Value]

Table 3: Apparent Permeability (Papp) and Efflux Ratio of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
This compound A-B[Insert Value][Insert Value]
B-A[Insert Value]
Propranolol (High Permeability)A-B> 20N/A
Atenolol (Low Permeability)A-B< 2N/A

Table 4: Permeability Classification [5]

Papp Value (cm/s)Permeability Classification
< 2 x 10⁻⁶Low
2 x 10⁻⁶ to 20 x 10⁻⁶Medium
> 20 x 10⁻⁶High

Visualization of Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Monolayer Integrity Check cluster_2 Transport Experiment cluster_3 Analysis and Calculation culture Caco-2 Cell Culture (T-75 Flasks) seed Seed Cells on Transwell® Inserts culture->seed differentiate Differentiate for 21 Days seed->differentiate teer Measure TEER (>250 Ω·cm²) differentiate->teer lucifer Lucifer Yellow Assay (Papp <1.0 x 10⁻⁶ cm/s) differentiate->lucifer wash Wash Monolayers with HBSS teer->wash lucifer->wash equilibrate Equilibrate for 30 min wash->equilibrate add_compound Add this compound to Donor Chamber equilibrate->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate sample Collect Samples from Receiver Chamber incubate->sample lcms Quantify Concentration (LC-MS/MS) sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for determining the apparent permeability (Papp) of this compound using the Caco-2 assay.

Interpretation of Results

The calculated Papp value for this compound should be compared to the values of the high and low permeability controls and the classification table.

  • High Permeability (Papp > 20 x 10⁻⁶ cm/s): Suggests that this compound is likely to be well-absorbed in the human intestine.

  • Medium Permeability (2 x 10⁻⁶ to 20 x 10⁻⁶ cm/s): Indicates moderate absorption.

  • Low Permeability (Papp < 2 x 10⁻⁶ cm/s): Suggests poor intestinal absorption, which may limit oral bioavailability.

An efflux ratio greater than 2 indicates that this compound may be a substrate of efflux transporters, such as P-glycoprotein (P-gp). This could potentially reduce its net absorption in vivo, even if its passive permeability is high. Further studies with specific inhibitors (e.g., verapamil (B1683045) for P-gp) can be conducted to confirm the involvement of specific transporters.[4]

G cluster_0 Interpretation papp_ab Papp (A-B) efflux_ratio Efflux Ratio = Papp (B-A) / Papp (A-B) papp_ab->efflux_ratio papp_ba Papp (B-A) papp_ba->efflux_ratio interpretation if_gt_2 If Efflux Ratio > 2 efflux_ratio->if_gt_2 if_lte_2 If Efflux Ratio ≤ 2 efflux_ratio->if_lte_2 conclusion_efflux Potential Substrate for Active Efflux Transporters if_gt_2->conclusion_efflux conclusion_passive Primarily Passive Diffusion or Carrier-Mediated Uptake if_lte_2->conclusion_passive

Caption: Logical relationship for interpreting the efflux ratio in permeability assays.

References

Application Notes and Protocols for L-767679 Transport Studies in MDCK-MDR1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are a cornerstone in vitro model for assessing the potential of a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter. P-gp, a product of the MDR1 gene, is a critical determinant of drug absorption, distribution, and elimination, particularly at physiological barriers like the intestine and the blood-brain barrier.[1][2][3] Identifying whether a drug candidate interacts with P-gp is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[1][3][4]

This document provides detailed protocols for evaluating the transport of L-767679, a hydrophilic zwitterion, using the MDCK-MDR1 cell line. Research indicates that the intestinal absorption of this compound is limited by its low lipophilicity rather than by P-gp mediated efflux.[5] In contrast, its carboxyl ester prodrug, L-775318, has been shown to be a substrate for P-gp.[5] Therefore, a comparative transport study of this compound and L-775318 in MDCK-MDR1 cells serves as an excellent model to differentiate between passive permeability limitations and active efflux mechanisms.

These protocols will detail the bidirectional transport assay to determine the apparent permeability (Papp) and the efflux ratio (ER) of both compounds, providing a clear indication of their interaction with P-gp.

Data Presentation

The following tables summarize illustrative quantitative data from a comparative bidirectional transport study of this compound and its prodrug L-775318 in MDCK-MDR1 cells.

Note: The data presented below are illustrative and based on the known properties of the compounds. Actual experimental results may vary.

Table 1: Apparent Permeability (Papp) of this compound and L-775318 in MDCK-MDR1 Cells

CompoundDirectionPapp (x 10⁻⁶ cm/s)
This compound A → B0.5
B → A0.6
L-775318 A → B1.0
B → A15.0
Verapamil (B1683045) (Control) B → A (with L-775318)1.2
  • A → B: Apical to Basolateral (absorptive direction)

  • B → A: Basolateral to Apical (secretory direction)

Table 2: Efflux Ratio (ER) and Interpretation

CompoundEfflux Ratio (Papp B→A / Papp A→B)P-gp Substrate?Interpretation
This compound 1.2NoEfflux ratio < 2 indicates no significant active efflux. Low Papp values suggest permeability is limited by low lipophilicity.[5]
L-775318 15.0YesEfflux ratio > 2 indicates significant active efflux mediated by P-gp.
L-775318 + Verapamil 1.2-The significant reduction in the efflux ratio in the presence of a known P-gp inhibitor confirms that the efflux of L-775318 is P-gp mediated.[5]

Experimental Protocols

MDCK-MDR1 Cell Culture and Seeding
  • Cell Culture: Culture MDCK-MDR1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain MDR1 expression. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell® Inserts:

    • Use Transwell® inserts with a 0.4 µm pore size polycarbonate membrane.

    • Trypsinize confluent MDCK-MDR1 cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

    • Culture the cells on the inserts for 4-7 days to allow for the formation of a confluent and polarized monolayer.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltmeter. TEER values should be consistently high (e.g., >200 Ω·cm²) to ensure the integrity of the tight junctions.

    • Alternatively, the permeability of a low-permeability marker like Lucifer Yellow can be assessed.

Bidirectional Transport Assay

This assay measures the transport of the test compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Preparation of Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES at pH 7.4.

  • Preparation of Dosing Solutions:

    • Prepare stock solutions of this compound and L-775318 in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

    • For inhibition studies, prepare a dosing solution of L-775318 containing a known P-gp inhibitor, such as verapamil (e.g., at 100 µM).

  • Assay Procedure:

    • Wash the cell monolayers on both the apical and basolateral sides with pre-warmed transport buffer.

    • For A→B transport: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B→A transport: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.

Data Analysis and Calculations
  • Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the compound across the cell monolayer (µmol/s).

    • A is the surface area of the Transwell® membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).

  • Calculate the Efflux Ratio (ER): The ER is calculated by dividing the Papp value from the B→A direction by the Papp value from the A→B direction:

    ER = Papp (B→A) / Papp (A→B)

Visualizations

P-gp Efflux Mechanism

P_gp_Efflux cluster_membrane Cell Membrane cluster_intra Intracellular Space cluster_extra Extracellular Space pgp P-glycoprotein (P-gp) Intracellular Extracellular adp ADP + Pi pgp->adp drug_out L-775318 (Effluxed) pgp:out->drug_out Efflux drug_in L-775318 (P-gp Substrate) drug_in->pgp:in Binding atp ATP atp->pgp Hydrolysis

Caption: P-glycoprotein mediated efflux of L-775318.

Experimental Workflow for Bidirectional Transport Assay

workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis culture Culture MDCK-MDR1 Cells seed Seed cells on Transwell® inserts culture->seed monolayer Form confluent monolayer (4-7 days) seed->monolayer teer Assess monolayer integrity (TEER) monolayer->teer wash Wash monolayer teer->wash add_compound Add dosing solution (A or B side) wash->add_compound incubate Incubate at 37°C add_compound->incubate collect Collect samples from donor & receiver incubate->collect lcms Quantify compound by LC-MS/MS collect->lcms calc_papp Calculate Papp lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er interpret Interpret Results calc_er->interpret

Caption: Workflow for MDCK-MDR1 bidirectional transport assay.

References

Application Notes and Protocols for the Quantification of L-767679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical quantification of L-767679, a non-peptide fibrinogen receptor (GPIIb/IIIa) antagonist. The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in complex biological matrices. This guide includes a representative experimental protocol, data presentation in tabular format, and visualizations of the relevant signaling pathway and experimental workflow to aid researchers in the development and validation of their own assays for this and similar compounds.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective non-peptide antagonist of the platelet fibrinogen receptor, glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). This receptor plays a critical role in the final common pathway of platelet aggregation, a key process in thrombosis. Upon activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. By blocking the binding of fibrinogen to GPIIb/IIIa, this compound effectively inhibits platelet aggregation and thrombus formation, making it a potential therapeutic agent for the prevention and treatment of arterial thrombotic disorders.

Signaling Pathway of Fibrinogen Receptor (GPIIb/IIIa)

The following diagram illustrates the signaling pathway leading to platelet activation and aggregation, and the point of intervention for this compound.

FibrinogenReceptorSignaling cluster_platelet Platelet ADP_Receptor ADP Receptor (P2Y12) PLC PLC ADP_Receptor->PLC Thrombin_Receptor Thrombin Receptor (PAR1/4) Thrombin_Receptor->PLC Collagen_Receptor Collagen Receptor (GPVI) Collagen_Receptor->PLC GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation Binds Fibrinogen IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Increase IP3->Ca2 PKC PKC DAG->PKC Talin_Kindlin Talin/Kindlin Activation Ca2->Talin_Kindlin PKC->Talin_Kindlin Talin_Kindlin->GPIIb_IIIa_inactive Inside-out Signaling ADP ADP ADP->ADP_Receptor Thrombin Thrombin Thrombin->Thrombin_Receptor Collagen Collagen Collagen->Collagen_Receptor Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active L767679 This compound L767679->GPIIb_IIIa_active Inhibition

Fibrinogen receptor (GPIIb/IIIa) signaling pathway and this compound inhibition.

Analytical Method: Quantification of this compound by LC-MS/MS

This section provides a representative LC-MS/MS method for the quantification of a small molecule fibrinogen receptor antagonist, like this compound, in a biological matrix such as human plasma. Note: This is a general method and must be fully validated for the specific analyte (this compound) and matrix of interest.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from a biological sample.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with this compound (for calibration curve) and Internal Standard Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

General workflow for this compound quantification by LC-MS/MS.
Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation Protocol
  • Thaw frozen plasma samples at room temperature.

  • Spike 100 µL of plasma with the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control (QC) samples, spike with appropriate concentrations of this compound.

  • Vortex the samples for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Conditions
LC System High-performance or Ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, 8 psi
MRM Transitions To be determined by direct infusion of this compound and its internal standard. A precursor ion and at least two product ions should be selected for each compound.

Data Presentation and Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS assay for a small molecule like this compound.

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 198.58.2101.29.5
Low QC 3102.16.5100.87.1
Mid QC 10099.24.198.75.3
High QC 800101.53.5102.04.2

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Matrix Effect and Recovery
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 85.288.195.7
High QC 87.689.598.2

IS: Internal Standard

Conclusion

The provided application notes offer a comprehensive framework for the quantification of the fibrinogen receptor antagonist this compound in biological matrices. The detailed LC-MS/MS protocol, though representative, serves as a robust starting point for method development and validation. The inclusion of diagrams for the signaling pathway and experimental workflow, along with structured data tables, aims to facilitate a deeper understanding and practical application of these analytical methods for researchers in the field of drug development and pharmacology. Successful implementation of such an assay will enable accurate pharmacokinetic and pharmacodynamic studies of this compound and similar molecules.

Application Notes and Protocols: Preparing L-767679 Dosing Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of L-767679 dosing solutions for use in a variety of in vitro assays. This compound is a research compound, and accurate, reproducible preparation of dosing solutions is critical for obtaining reliable experimental results. This document outlines the necessary materials, step-by-step procedures for creating stock and working solutions, and important considerations for handling and storage to ensure the stability and integrity of the compound.

Introduction

This compound is a small molecule compound used in laboratory research. To ensure the validity and reproducibility of in vitro studies, it is imperative to prepare dosing solutions with high precision and accuracy. This protocol details a standardized method for the solubilization and dilution of this compound to achieve desired concentrations for various cell-based assays and other in vitro experimental systems. Key considerations include the choice of solvent, potential solvent-induced cellular toxicity, and the stability of the compound in solution.

Physicochemical Data and Solubility

Proper preparation of this compound solutions begins with an understanding of its fundamental physicochemical properties. This data is essential for accurate calculations and for selecting the appropriate solvent for creating stock solutions.

PropertyValue
Molecular Formula C₂₀H₂₄N₄O₄
Molecular Weight 384.43 g/mol
Primary Solvent Dimethyl Sulfoxide (B87167) (DMSO)
Secondary Solvent Ethanol (B145695)
Aqueous Solubility Poor

Experimental Protocols

This section provides detailed, step-by-step instructions for the preparation of this compound stock and working solutions.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Ethanol (200 proof), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes (P1000, P200, P20) and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. This high-concentration stock serves as the basis for preparing more dilute working solutions.

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 384.43 g/mol x 1000 mg/g = 3.84 mg

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.84 mg of this compound powder and transfer it to the tared tube.

  • Adding Solvent:

    • Add 1.0 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Storage of Primary Stock Solution:

    • Aliquot the 10 mM primary stock solution into smaller volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution in a suitable cell culture medium or assay buffer to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells under investigation.

Procedure:

  • Determine the Final Desired Concentration: Identify the target concentration of this compound for your in vitro assay.

  • Calculate the Dilution: Use the following formula to calculate the volume of the stock solution needed: C₁V₁ = C₂V₂ Where:

    • C₁ = Concentration of the stock solution (e.g., 10 mM)

    • V₁ = Volume of the stock solution to be added

    • C₂ = Desired final concentration (e.g., 10 µM)

    • V₂ = Final volume of the working solution

    Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

    • V₁ = (10 µM x 1000 µL) / 10,000 µM = 1 µL

  • Serial Dilution (Recommended): For achieving low micromolar or nanomolar concentrations, it is advisable to perform one or more serial dilutions to ensure accuracy. Direct dilution of a very small volume of the primary stock can lead to significant errors.

    • Intermediate Stock (e.g., 1 mM): Dilute the 10 mM primary stock 1:10 in DMSO or sterile cell culture medium to create a 1 mM intermediate stock.

    • Final Working Solution: Use the 1 mM intermediate stock to prepare the final working solution. For a 10 µM final concentration in 1 mL, you would add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental conditions but without the this compound. This allows for the assessment of any effects of the solvent on the experimental system. Typically, the final DMSO concentration in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity.

Visualization of Experimental Workflow

This compound Dosing Solution Preparation Workflow

L767679_Preparation_Workflow cluster_stock Primary Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso 3.84 mg dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve to 1 mL aliquot_store Aliquot & Store at -20°C/-80°C dissolve->aliquot_store 10 mM Stock thaw Thaw Stock Aliquot aliquot_store->thaw intermediate Prepare Intermediate Dilution (Optional) thaw->intermediate final_dilution Prepare Final Working Solution in Medium thaw->final_dilution Direct Dilution intermediate->final_dilution assay Add to In Vitro Assay final_dilution->assay

Caption: Workflow for preparing this compound stock and working solutions.

Stability and Storage Recommendations

To ensure the integrity and activity of this compound, proper storage of both the solid compound and its solutions is crucial.

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°C or 4°CUp to 1 yearStore in a desiccator, protected from light and moisture.
DMSO Stock Solution -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 monthsPreferred for longer-term storage.
Aqueous Working Solution 2-8°CUse immediatelyPrepare fresh for each experiment and do not store for more than 24 hours.

Note: The stability of this compound in solution has not been extensively reported. The recommendations above are based on general best practices for small molecule compounds. It is advisable to perform stability studies if the compound will be stored in solution for extended periods.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and organic solvents.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

Disclaimer: This protocol is intended for guidance and should be adapted as necessary for specific experimental requirements. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with institutional guidelines.

Application Notes and Protocols: Experimental Design for L-767679 Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting in vitro drug-drug interaction (DDI) studies for the investigational compound L-767679. A thorough evaluation of a new chemical entity's potential to interact with other drugs is a critical component of nonclinical drug development and is essential for ensuring patient safety.[1][2][3] The following protocols are designed to assess the interaction of this compound with major drug-metabolizing enzymes and transporters, in accordance with regulatory guidelines.[3][4]

The primary objectives of these studies are to:

  • Determine if this compound is a substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes.

  • Evaluate the potential for this compound to interact with key uptake and efflux drug transporters.

  • Provide data to inform the design of clinical DDI studies.[5]

In Vitro Cytochrome P450 (CYP) Interaction Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[1][3] Assessing the potential of this compound to inhibit or induce these enzymes is crucial for predicting potential pharmacokinetic drug interactions.[2][6]

CYP Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of major human CYP isoforms. The half-maximal inhibitory concentration (IC50) will be determined for each isoform.[5]

Experimental Protocol:

  • Materials:

    • Human liver microsomes (pooled)

    • Recombinant human CYP enzymes (for specific isoforms)

    • This compound stock solution (in a suitable solvent, e.g., DMSO)

    • CYP isoform-specific substrates and their corresponding metabolites (see Table 1)

    • NADPH regenerating system

    • 96-well plates

    • Incubator

    • LC-MS/MS system for metabolite quantification[5][7]

  • Procedure:

    • Prepare a series of dilutions of this compound in incubation buffer.

    • In a 96-well plate, combine human liver microsomes (or recombinant CYP enzymes), the appropriate CYP-specific substrate, and either this compound dilution or vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the specified time (determined during method development).

    • Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[1]

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Table 1: Hypothetical IC50 Values for this compound in CYP Inhibition Assays

CYP IsoformSubstrateMetabolite MeasuredThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2PhenacetinAcetaminophen> 50Fluvoxamine0.1
CYP2C9Diclofenac4'-hydroxydiclofenac15.2Sulfaphenazole0.5
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoin> 50Ticlopidine1.2
CYP2D6DextromethorphanDextrorphan5.8Quinidine0.05
CYP3A4Midazolam1'-hydroxymidazolam2.5Ketoconazole0.02
CYP2B6BupropionHydroxybupropion> 50Ticlopidine2.0
CYP2C8AmodiaquineN-desethylamodiaquine25.0Gemfibrozil3.5

Workflow Diagram:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_l767679 Prepare this compound Dilutions mix Combine this compound, Microsomes, & Substrate prep_l767679->mix prep_microsomes Prepare Microsome/Enzyme Mix prep_microsomes->mix prep_substrate Prepare Substrate Solution prep_substrate->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add NADPH & Incubate pre_incubate->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Inhibition & IC50 analyze->calculate

Figure 1: Workflow for the in vitro CYP inhibition assay.

CYP Induction Assay

This assay evaluates the potential of this compound to induce the expression of key CYP enzymes in cultured human hepatocytes.

Experimental Protocol:

  • Materials:

    • Cryopreserved human hepatocytes (plateable)

    • Hepatocyte culture medium

    • This compound stock solution

    • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)

    • RNA isolation reagents and qRT-PCR system

    • CYP isoform-specific substrates and LC-MS/MS system for activity measurement

  • Procedure:

    • Thaw and plate human hepatocytes in collagen-coated plates.

    • Allow cells to acclimate for 24-48 hours.

    • Treat hepatocytes with various concentrations of this compound, vehicle control, or positive control inducers for 48-72 hours.

    • After the treatment period, perform two types of analysis:

      • mRNA analysis: Harvest cells, isolate RNA, and perform qRT-PCR to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA.

      • Enzyme activity analysis: Incubate the treated hepatocytes with a cocktail of CYP-specific substrates and measure the formation of their respective metabolites by LC-MS/MS.

    • Calculate the fold induction relative to the vehicle control.

Data Presentation:

Table 2: Hypothetical CYP Induction Data for this compound in Human Hepatocytes

CYP IsoformThis compound Conc. (µM)mRNA Fold Induction (vs. Vehicle)Enzyme Activity Fold Induction (vs. Vehicle)Positive ControlPositive Control Fold Induction
CYP1A2 11.21.1Omeprazole (50 µM)25.5
101.51.3
502.11.8
CYP2B6 11.01.1Phenobarbital (750 µM)15.2
101.31.2
501.61.4
CYP3A4 11.41.3Rifampicin (10 µM)30.8
102.52.1
504.83.9

In Vitro Drug Transporter Interaction Studies

Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs.[8][9] It is important to assess whether this compound is a substrate or inhibitor of key transporters to predict potential DDIs.[10][11]

Transporter Substrate Assessment

This assay determines if this compound is a substrate of common uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2) and efflux (e.g., P-gp, BCRP) transporters.[12]

Experimental Protocol:

  • Materials:

    • Cell lines overexpressing a specific transporter (e.g., HEK293-OATP1B1) and the corresponding parental cell line (e.g., HEK293).

    • For efflux transporters, polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1).[12]

    • This compound

    • Known substrates and inhibitors for each transporter.

    • Radiolabeled this compound or a validated LC-MS/MS method for quantification.

  • Procedure (for uptake transporters):

    • Plate both transporter-expressing and parental cells.

    • Incubate the cells with this compound at 37°C for a specified time.

    • Wash the cells to remove extracellular compound.

    • Lyse the cells and measure the intracellular concentration of this compound.

    • Calculate the uptake ratio (concentration in transporter-expressing cells / concentration in parental cells). An uptake ratio significantly greater than 1 suggests that this compound is a substrate.

  • Procedure (for efflux transporters):

    • Grow a confluent monolayer of the cells on a transwell insert.

    • Add this compound to either the apical (A) or basolateral (B) chamber.

    • At various time points, sample the opposite chamber and quantify the amount of this compound that has been transported.

    • Calculate the apparent permeability (Papp) in both directions (A to B and B to A).

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2, which is sensitive to a known inhibitor of the transporter, indicates that this compound is a substrate.

Data Presentation:

Table 3: Hypothetical Transporter Substrate Assessment for this compound

TransporterSystemUptake RatioEfflux RatioKnown Inhibitor EffectSubstrate?
Uptake
OATP1B1HEK2933.5N/AReduced uptake with Rifamycin SVYes
OATP1B3HEK2931.2N/A-No
OAT1CHO1.1N/A-No
OAT3CHO1.3N/A-No
OCT2HEK2932.8N/AReduced uptake with CimetidineYes
Efflux
P-gp (MDR1)Caco-2N/A4.1Ratio reduced to 1.2 with VerapamilYes
BCRPMDCKIIN/A1.5-No
Transporter Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of key drug transporters.

Experimental Protocol:

  • Materials:

    • Cell systems as described in the substrate assessment.

    • Known probe substrates for each transporter.

    • This compound stock solution.

  • Procedure:

    • Perform a standard substrate uptake or transport assay in the presence and absence of various concentrations of this compound.

    • Measure the transport of the probe substrate.

    • Calculate the percent inhibition of probe substrate transport by this compound and determine the IC50 value.

Data Presentation:

Table 4: Hypothetical IC50 Values for this compound in Transporter Inhibition Assays

TransporterProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
Uptake
OATP1B1Estradiol-17β-glucuronide8.9Rifamycin SV0.2
OATP1B3Cholecystokinin-8> 50Rifamycin SV0.3
OAT1Para-aminohippurate> 50Probenecid5.0
OAT3Estrone-3-sulfate35.7Probenecid2.5
OCT2Metformin12.4Cimetidine50
Efflux
P-gp (MDR1)Digoxin3.1Verapamil2.0
BCRPPrazosin> 50Ko1430.01

Signaling Pathway and Interaction Overview:

DDI_Overview cluster_drug This compound cluster_cyp Metabolism (CYP Enzymes) cluster_transporter Transport cluster_outcome Potential Clinical Outcome L767679 This compound CYP3A4 CYP3A4 L767679->CYP3A4 Inhibits (IC50=2.5 µM) Induces (4.8-fold) CYP2D6 CYP2D6 L767679->CYP2D6 Inhibits (IC50=5.8 µM) CYP2C9 CYP2C9 L767679->CYP2C9 Inhibits (IC50=15.2 µM) PGP P-gp L767679->PGP Substrate & Inhibitor (IC50=3.1 µM) OATP1B1 OATP1B1 L767679->OATP1B1 Substrate & Inhibitor (IC50=8.9 µM) OCT2 OCT2 L767679->OCT2 Substrate & Inhibitor (IC50=12.4 µM) DDI Drug-Drug Interaction CYP3A4->DDI CYP2D6->DDI CYP2C9->DDI PGP->DDI OATP1B1->DDI OCT2->DDI

References

Application Notes and Protocols: L-767679 as a P-glycoprotein (P-gp) Substrate Control

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of publicly available scientific literature and databases, there is currently no information to support the use of L-767679 as a P-glycoprotein (P-gp) substrate control. Extensive queries have failed to identify any studies, protocols, or quantitative data related to the interaction of this compound with P-gp.

Therefore, the creation of detailed application notes and protocols for using this compound as a P-gp substrate control is not possible at this time. The scientific community relies on validated and published data to establish standard experimental controls. In the absence of such data for this compound, its use as a reliable P-gp substrate control cannot be substantiated.

For researchers seeking a well-characterized P-gp substrate control, we recommend utilizing established and extensively documented compounds.

Recommended P-gp Substrate Controls

Several well-validated P-gp substrates are routinely used in in vitro assays to study P-gp function and inhibition. The choice of substrate can depend on the specific assay and detection methods available. Commonly used and recommended P-gp substrate controls include:

  • Digoxin: A cardiac glycoside that is a classic P-gp substrate. Its transport is widely studied in various cell-based and in vitro models.

  • Rhodamine 123: A fluorescent dye that is a sensitive P-gp substrate, making it suitable for fluorescence-based accumulation and efflux assays.

  • Loperamide: An opioid receptor agonist that is a well-established P-gp substrate, often used in transport studies across cell monolayers.

  • Quinidine: An antiarrhythmic agent that is a known P-gp substrate and inhibitor.

  • Paclitaxel: An anticancer drug that is a well-known P-gp substrate, particularly relevant in multidrug resistance studies.

Standard In Vitro Assays for P-gp Substrate Identification

For researchers designing experiments to identify and characterize P-gp substrates, the following are standard and well-accepted methodologies:

  • Bidirectional Transport Assay using Polarized Cell Monolayers: This is considered the "gold standard" for identifying P-gp substrates.[1] This assay utilizes cell lines that form polarized monolayers, such as Caco-2 (human colon adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene), grown on semi-permeable supports. The transport of a test compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significantly higher B-A transport compared to A-B transport (an efflux ratio >2) is indicative of active efflux, likely mediated by P-gp. To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. Inhibition of the efflux ratio in the presence of the inhibitor provides strong evidence that the compound is a P-gp substrate.

  • Cellular Accumulation Assay: This method involves measuring the intracellular accumulation of a test compound in cells that overexpress P-gp (e.g., MDR1-MDCK cells) versus parental cells that do not (MDCK-WT). A lower accumulation in the P-gp-overexpressing cells suggests that the compound is being actively effluxed. The inclusion of a P-gp inhibitor should increase the accumulation in the P-gp-overexpressing cells, confirming P-gp-mediated transport.

Experimental Workflow for Validating a P-gp Substrate

The following diagram illustrates a typical workflow for confirming if a compound is a substrate of P-gp.

Pgp_Substrate_Validation_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Confirmation with Inhibitor cluster_Conclusion Conclusion Start Test Compound Transport_Assay Bidirectional Transport Assay (e.g., Caco-2, MDCK-MDR1) Start->Transport_Assay Accumulation_Assay Cellular Accumulation Assay (e.g., MDR1-MDCK vs. WT) Start->Accumulation_Assay Inhibitor_Transport Transport Assay + P-gp Inhibitor Transport_Assay->Inhibitor_Transport Inhibitor_Accumulation Accumulation Assay + P-gp Inhibitor Accumulation_Assay->Inhibitor_Accumulation Is_Substrate P-gp Substrate Inhibitor_Transport->Is_Substrate Efflux Ratio Decreased Not_Substrate Not a P-gp Substrate Inhibitor_Transport->Not_Substrate No Change Inhibitor_Accumulation->Is_Substrate Accumulation Increased Inhibitor_Accumulation->Not_Substrate No Change

Caption: Workflow for P-gp Substrate Validation.

Signaling Pathway of P-gp Mediated Efflux

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell, against a concentration gradient.

Pgp_Efflux_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp P-glycoprotein (P-gp) Substrate_Out Substrate (e.g., Drug) Pgp->Substrate_Out Efflux ADP ADP + Pi Pgp->ADP Substrate_In Substrate (e.g., Drug) Substrate_In->Pgp Binding ATP ATP ATP->Pgp Hydrolysis

Caption: P-gp Mediated Drug Efflux Pathway.

We recommend that researchers consult the extensive body of literature on established P-gp substrates to select an appropriate control for their specific experimental needs. Should information regarding this compound and its interaction with P-gp become publicly available in the future, these application notes will be updated accordingly.

References

Application Note: Stability of L-767679 in Hanks' Balanced Salt Solution (HBSS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-767679 is a potent and selective small molecule inhibitor of a key inflammatory signaling pathway. For in vitro studies assessing the efficacy and mechanism of action of this compound on various cell types, it is often necessary to dilute the compound in a physiologically relevant buffer such as Hanks' Balanced Salt Solution (HBSS). HBSS is a commonly used buffer that maintains pH and osmotic balance for cells in culture.[1][2][3][4] This application note provides a detailed protocol for assessing the stability of this compound in HBSS and presents hypothetical stability data to guide researchers in preparing and using this compound in their experiments. Understanding the stability of this compound in HBSS is critical for ensuring the accuracy and reproducibility of experimental results.

Quantitative Stability Data

The stability of a 10 µM solution of this compound in HBSS was assessed over a 24-hour period at both room temperature (20-25°C) and refrigerated conditions (4°C). The concentration of the parent compound was determined at various time points using High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below.

Table 1: Stability of 10 µM this compound in HBSS

Time Point (Hours)% Remaining (Room Temperature)% Remaining (4°C)
0100.0%100.0%
298.5%99.8%
496.2%99.5%
892.1%99.1%
1288.7%98.9%
2480.3%98.2%

Experimental Protocol: Stability Testing of this compound in HBSS

This protocol outlines the steps to determine the stability of this compound in HBSS.

1. Materials and Equipment:

  • This compound powder

  • Hanks' Balanced Salt Solution (HBSS), sterile, with or without Ca2+ and Mg2+ (depending on the experimental requirements)[2][3]

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Incubators or water baths set to room temperature and 4°C

2. Preparation of Solutions:

  • 10 mM this compound Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved. Store this stock solution at -20°C or as recommended by the supplier.

  • 10 µM this compound in HBSS: On the day of the experiment, dilute the 10 mM stock solution of this compound 1:1000 in pre-warmed (to the respective experimental temperature) sterile HBSS to obtain a final concentration of 10 µM. Ensure thorough mixing by gentle inversion.

3. Experimental Procedure:

  • Aliquot the 10 µM this compound in HBSS solution into multiple sterile microcentrifuge tubes for each temperature condition (room temperature and 4°C) and for each time point.

  • Immediately take a sample from the prepared solution for the 0-hour time point analysis.

  • Place the aliquots for the room temperature condition in an incubator or on a benchtop at 20-25°C.

  • Place the aliquots for the 4°C condition in a refrigerator.

  • At each designated time point (e.g., 2, 4, 8, 12, and 24 hours), remove one aliquot from each temperature condition for analysis.

  • For each sample, transfer a suitable volume (e.g., 100 µL) to an HPLC vial for immediate analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from any potential degradants (e.g., start with 95% A and 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A wavelength at which this compound has maximum absorbance.

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the this compound peak in the chromatograms for each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the peak area at the 0-hour time point using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Dilute to 10 µM this compound in HBSS prep_stock->prep_working incubate_rt Incubate at Room Temperature prep_working->incubate_rt incubate_4c Incubate at 4°C prep_working->incubate_4c time_0 T=0h prep_working->time_0 time_x T=2, 4, 8, 12, 24h incubate_rt->time_x incubate_4c->time_x hplc HPLC Analysis time_0->hplc time_x->hplc data Data Interpretation hplc->data signaling_pathway L767679 This compound KinaseB Kinase B L767679->KinaseB Inhibition Receptor Inflammatory Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Phosphorylation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression

References

Application Notes and Protocols for L-161982 (L-767679) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161982, also known as L-767679, is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4). The EP4 receptor is a G protein-coupled receptor (GPCR) activated by prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[1] PGE2 signaling through the EP4 receptor is implicated in various physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[1] By blocking the binding of PGE2 to the EP4 receptor, L-161982 effectively inhibits downstream signaling cascades, making it a valuable tool for studying the role of the EP4 receptor and a potential therapeutic agent for inflammatory diseases and cancer.[1][2]

These application notes provide detailed protocols for utilizing L-161982 in cell-based assays to investigate its effects on EP4 receptor signaling and cellular functions.

Mechanism of Action

The primary mechanism of action of L-161982 is the competitive antagonism of the EP4 receptor. The EP4 receptor predominantly couples to the Gs alpha subunit (Gαs), which, upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.[1] L-161982 blocks the initial step of this cascade by preventing PGE2 from binding to the EP4 receptor.[1] Evidence also suggests potential coupling of the EP4 receptor to other signaling pathways, such as Gαi and β-arrestin.[3]

Signaling Pathway Diagram

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates L161982 L-161982 (this compound) L161982->EP4 Inhibits Gs Gs protein EP4->Gs Activates PLC PLC EP4->PLC Activates (Alternative Pathway) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Proliferation) CREB->Gene Ca_ion Ca²⁺ IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca²⁺ Release ER->Ca_ion

Caption: EP4 Receptor Signaling Pathway and Inhibition by L-161982.

Cell Culture Conditions

The choice of cell line for L-161982 experiments is critical and depends on the specific research question. Several cell lines are commonly used to study EP4 receptor function.

Cell LineCell TypeRecommended MediumSerumSupplementsCulture Conditions
HEK293 Human Embryonic KidneyDMEM/F12 (50:50)10% Fetal Bovine Serum (FBS)Penicillin/Streptomycin37°C, 5% CO2
CHO Chinese Hamster OvaryDMEM10% FBSPenicillin/Streptomycin37°C, 5% CO2
RAW 264.7 Murine MacrophageDMEM10% FBSPenicillin/Streptomycin37°C, 5% CO2
Various Cancer Cell Lines (e.g., 66.1, 410.4, CT26) Murine Mammary/Colon CarcinomaAs per cell line specific recommendations (e.g., DMEM)10% FBSAs required by the specific cell line37°C, 5% CO2

Note: For specific assays, serum-free or charcoal-stripped FBS media may be required to reduce background PGE2 levels.[4] Always refer to the specific cell line datasheet for optimal growth conditions.

Experimental Protocols

Intracellular cAMP Measurement Assay

This assay quantifies the ability of L-161982 to inhibit PGE2-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (or other suitable cell line)

  • Cell culture medium (DMEM/F12) with 10% FBS and Penicillin/Streptomycin

  • Serum-free assay medium (DMEM/F12 with 0.1% BSA)

  • PGE2 (Prostaglandin E2)

  • L-161982

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., cAMP Biotrak EIA kit)

Protocol:

  • Cell Seeding: Plate HEK293-EP4 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[4]

  • Incubation: Incubate the cells for 4-6 hours to allow for attachment.[4]

  • Medium Change: Gently aspirate the culture medium and replace it with 100 µL of serum-free assay medium.

  • Pre-treatment: Add L-161982 at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of PGE2 (e.g., 5 µM) to all wells except the negative control.[5] It is recommended to also include a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) to prevent cAMP degradation.[5]

  • Incubation: Incubate for 15 minutes at 37°C.[5]

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

Intracellular Calcium Flux Assay

This assay is used to assess the potential coupling of the EP4 receptor to the Gq pathway, leading to intracellular calcium mobilization.

Materials:

  • CHO cells co-expressing the human EP4 receptor and Gα16 (or other suitable cell line)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PGE2

  • L-161982

  • A fluorescence plate reader capable of kinetic reading

Protocol:

  • Cell Seeding: Plate CHO-EP4-Gα16 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Pre-treatment: Add L-161982 at various concentrations and incubate for 15-30 minutes.

  • Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.

  • Stimulation: Add PGE2 to stimulate the cells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition.

Cell Proliferation/Viability Assay

This protocol determines the effect of L-161982 on the proliferation and viability of cells, particularly relevant for cancer research.

Materials:

  • Cancer cell line of interest (e.g., 66.1 murine mammary tumor cells)

  • Complete cell culture medium

  • L-161982

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • A microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of L-161982 (e.g., 0.5–10 µM).[5] Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability or proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data for L-161982 from various studies.

Table 1: In Vitro Potency of L-161982

AssayCell LineParameterValueReference
EP4 Receptor BindingHuman ReceptorsKi0.024 µM[2]
Calcium FluxCHO cells expressing human EP4 and Gα16IC506.1 nM (for a related EP4 antagonist)[6][7]
β-arrestin RecruitmentHEK293 cells expressing EP4IC500.9 nM (for EP4 Antagonist 14)[8]
Reporter AssayHEK293 cellsIC501.1 nM (for EP4 Antagonist 14)[8]

Table 2: Selectivity of L-161982 over other Prostanoid Receptors

ReceptorKi (µM)
EP4 0.024
TP0.71
EP31.90
DP5.10
FP5.63
IP6.74
EP119
EP223
Data from Abcam for L-161982[2]

Table 3: Exemplary Concentrations of EP4 Antagonists in Cell-Based Assays

AssayCell LineAntagonistConcentrationEffectReference
cAMP Inhibition66.1 and 410.4 mammary tumor cellsRQ-15986Dose-dependentInhibited PGE2-mediated cAMP increase[5]
Gene ExpressionRAW 264.7 macrophagesEP4 receptor antagonist 110 µMDecreased GM-CSF-induced gene expression[6][7]
Monocyte DifferentiationHuman monocytesL-1619823 µMBlocked EP4 receptor[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293, CHO) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_L161982 Add L-161982 (Varying Concentrations) plate_cells->add_L161982 add_PGE2 Add PGE2 (Stimulation) add_L161982->add_PGE2 Proliferation Proliferation/Viability Assay add_L161982->Proliferation cAMP cAMP Assay add_PGE2->cAMP Calcium Calcium Flux Assay add_PGE2->Calcium data Measure Signal (Luminescence, Fluorescence, Absorbance) cAMP->data Calcium->data Proliferation->data analysis Calculate IC50, % Inhibition, etc. data->analysis

Caption: General experimental workflow for in vitro characterization of L-161982.

References

Application Notes and Protocols for Studying L-767,679 Absorption Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-767,679 is a hydrophilic zwitterion whose oral absorption is primarily limited by its low lipophilicity. Understanding the mechanisms governing its transport across the intestinal barrier is crucial for developing strategies to enhance its bioavailability. This document provides detailed application notes and protocols for utilizing established in vitro and in vivo animal models to study the absorption of L-767,679 and its prodrugs. The methodologies described are based on standard välidated procedures for intestinal permeability assessment.

Key Concepts in Drug Absorption

The absorption of orally administered drugs is a complex process influenced by the drug's physicochemical properties and physiological factors of the gastrointestinal tract.[1] Key mechanisms of drug transport across the intestinal epithelium include passive diffusion (transcellular and paracellular), and carrier-mediated transport (uptake and efflux).[2][3] For compounds like L-767,679, which are hydrophilic, the paracellular pathway is often a significant route of absorption, albeit generally inefficient. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the intestinal cells back into the lumen, thereby limiting their systemic absorption.[4]

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier.[2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, including P-gp.[2] This model is invaluable for assessing intestinal permeability and identifying substrates of efflux transporters.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of L-767,679 and its prodrug in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to investigate the involvement of P-gp mediated efflux.

Materials:

  • Caco-2 cells (passage 40-60)

  • Transwell® permeable supports (e.g., 24-well format)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • L-767,679 and its prodrug

  • Verapamil (B1683045) (P-gp inhibitor)

  • Lucifer Yellow (marker for monolayer integrity)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For A-B transport: Add the test compound (L-767,679 or its prodrug) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B-A transport: Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

    • To investigate P-gp involvement, perform the transport experiments in the presence and absence of verapamil (typically 50-100 µM) in the donor compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux.[4]

Data Presentation

Table 1: Apparent Permeability (Papp) and Efflux Ratio of L-767,679 and its Prodrug in Caco-2 Monolayers (Illustrative Data)

CompoundDirectionPapp (x 10-6 cm/s) (Mean ± SD)Efflux RatioPapp with Verapamil (x 10-6 cm/s) (Mean ± SD)
L-767,679 A to B0.5 ± 0.11.20.6 ± 0.2
B to A0.6 ± 0.10.7 ± 0.2
Prodrug A to B1.5 ± 0.35.34.8 ± 0.7
B to A8.0 ± 1.25.1 ± 0.9

Note: This table presents illustrative data based on the expected behavior of a hydrophilic compound and a P-gp substrate prodrug. The actual experimental values can be found in the cited literature.[4]

Visualization

G cluster_0 Apical (Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Blood) L767_A L-767,679 L767_B L-767,679 L767_A->L767_B Low Passive Permeability Prodrug_A Prodrug Cell Intestinal Epithelial Cell P-glycoprotein (P-gp) Prodrug_A->Cell:f0 Cell:f1->Prodrug_A Cell:f0->Cell:f1 Prodrug_B Prodrug Cell:f0->Prodrug_B

Caption: Caco-2 transport pathways for L-767,679 and its prodrug.

In Vivo Model: In Situ Rat Intestinal Loop Model

The in situ rat intestinal loop model is a valuable in vivo technique to study drug absorption in a specific segment of the intestine while maintaining an intact blood supply.[4] This model allows for the investigation of both passive and carrier-mediated transport processes under more physiologically relevant conditions than in vitro models.

Experimental Protocol: In Situ Rat Intestinal Loop Perfusion

Objective: To determine the intestinal absorption of L-767,679 and its prodrug in rats and to assess the impact of P-gp inhibition on absorption.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., ketamine/xylazine)

  • Surgical instruments

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • L-767,679 and its prodrug

  • Verapamil

  • Syringe pump

  • Blood collection supplies (for pharmacokinetic analysis)

  • LC-MS/MS for sample analysis

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and maintain body temperature at 37°C.

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Loop Formation:

    • Isolate a segment of the jejunum (approximately 10 cm).

    • Insert cannulas at both ends of the segment and ligate to create a closed loop.

    • Gently flush the loop with warm saline to remove any residual contents.

  • Perfusion:

    • Fill the intestinal loop with a known volume and concentration of the perfusion solution containing the test compound (L-767,679 or its prodrug), with or without verapamil.

    • Return the intestinal loop to the abdominal cavity and close the incision.

    • At the end of the designated time period (e.g., 60 minutes), collect the remaining fluid from the loop.

    • Measure the final volume of the perfusion solution.

  • Blood Sampling (Optional for Pharmacokinetics):

    • Collect blood samples from the jugular or femoral vein at various time points after administration into the loop.

    • Process the blood to obtain plasma for analysis.

  • Sample Analysis:

    • Determine the concentration of the test compound in the initial and final perfusion solutions and in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of drug absorbed from the intestinal loop: % Absorbed = [ (Initial Amount - Final Amount) / Initial Amount ] * 100

    • If blood samples are collected, pharmacokinetic parameters such as AUC (Area Under the Curve) can be calculated to assess systemic exposure.

Data Presentation

Table 2: Intestinal Absorption of L-767,679 and its Prodrug in the In Situ Rat Intestinal Loop Model (Illustrative Data)

CompoundCondition% Absorbed (Mean ± SD)
L-767,679 Control5.2 ± 1.5
+ Verapamil6.1 ± 1.8
Prodrug Control25.8 ± 4.2
+ Verapamil45.3 ± 5.9

Note: This table presents illustrative data reflecting the expected low absorption of the parent drug and the significant increase in the prodrug's absorption upon P-gp inhibition. Actual experimental data should be referenced from the primary literature.[4]

Visualization

G cluster_0 Experimental Setup cluster_1 Process cluster_2 Analysis Rat Anesthetized Rat Loop Isolated Intestinal Loop Rat->Loop Perfusion Perfusion with Drug Solution Loop->Perfusion Syringe Syringe Pump Syringe->Perfusion Absorption Drug Absorption Perfusion->Absorption Sampling Sample Collection (Lumen & Blood) Absorption->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS PK Pharmacokinetic Analysis LCMS->PK

References

Application Notes and Protocols for the Statistical Analysis of Drug Transport Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the statistical analysis of in vitro transport data for investigational drugs, using the hypothetical compound L-767679 as an example. The protocols outlined below are designed to assess whether a compound is a substrate or inhibitor of key drug transporters, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Breast Cancer Resistance Protein (BCRP), and P-glycoprotein (P-gp). Understanding these interactions is crucial for predicting drug disposition, potential drug-drug interactions (DDIs), and overall clinical efficacy and safety.

The following sections detail experimental protocols for cell-based transport and inhibition assays, present data in structured tables, and include visualizations of experimental workflows. While specific data for this compound is not publicly available, this document utilizes established methodologies and representative data from known substrates and inhibitors to illustrate the analytical process.

Data Presentation: Summary of Quantitative Transporter Interaction Data

The following tables summarize the types of quantitative data typically generated from in vitro transporter assays. These values are essential for assessing the clinical relevance of observed interactions.

Table 1: Inhibition of OATP1B1-Mediated Uptake of Estradiol-17β-glucuronide

InhibitorIC50 (µM)Cell SystemProbe SubstrateReference
This compound (Hypothetical)User-determinedHEK293-OATP1B1Estradiol-17β-glucuronideN/A
Cyclosporin A0.3HEK293-OATP1B1Estradiol-17β-glucuronide[1]
Rifampicin2.1HEK293-OATP1B1Estradiol-17β-glucuronide[1]

Table 2: Substrate Kinetics of BCRP-Mediated Transport

SubstrateKm (µM)Vmax (pmol/mg protein/min)Assay SystemReference
This compound (Hypothetical)User-determinedUser-determinedInside-out membrane vesiclesN/A
Estrone-3-sulfate7.6172T-47D cells[2]
Prazosin4.91030BCRP-expressing vesiclesN/A

Table 3: P-glycoprotein-Mediated Transport of Digoxin

ParameterValueCell SystemNotesReference
Apparent Permeability (Papp, A-B) of Digoxin (10 µM)0.5 x 10⁻⁶ cm/sCaco-2Apical to Basolateral[3]
Apparent Permeability (Papp, B-A) of Digoxin (10 µM)12.0 x 10⁻⁶ cm/sCaco-2Basolateral to Apical[3]
Efflux Ratio (ER) of Digoxin24Caco-2(Papp, B-A) / (Papp, A-B)[3]
This compound (Hypothetical) Inhibition of Digoxin EffluxUser-determinedCaco-2IC50 determinationN/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to investigate the interaction of a test compound, such as this compound, with OATP1B1, BCRP, and P-gp.

Protocol 1: OATP1B1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against OATP1B1-mediated transport.

Materials:

  • HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells).

  • Probe substrate: [³H]-Estradiol-17β-glucuronide.

  • Positive control inhibitor: Cyclosporin A.[1]

  • Test compound (e.g., this compound).

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Seed HEK293-OATP1B1 and mock-transfected cells in 24-well plates and culture to confluence.

  • Prepare assay solutions in HBSS containing a range of concentrations of the test compound (e.g., 0.01 to 100 µM) or the positive control inhibitor.

  • Wash the cell monolayers twice with pre-warmed HBSS.

  • Pre-incubate the cells with the assay solutions (containing test compound or inhibitor) for 10 minutes at 37°C.

  • Initiate the uptake by adding the probe substrate, [³H]-Estradiol-17β-glucuronide (final concentration, e.g., 1 µM), to each well.

  • Incubate for a short period (e.g., 5 minutes) at 37°C to ensure initial uptake rates are measured.

  • Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

  • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Diagram of OATP1B1 Inhibition Assay Workflow:

OATP1B1_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis seed_cells Seed HEK293-OATP1B1 & Mock Cells culture Culture to Confluence seed_cells->culture wash1 Wash Cells culture->wash1 pre_incubate Pre-incubate with Test Compound/Inhibitor wash1->pre_incubate add_substrate Add [³H]-Probe Substrate pre_incubate->add_substrate incubate Incubate (5 min, 37°C) add_substrate->incubate terminate Terminate Uptake & Wash with Cold HBSS incubate->terminate lyse Lyse Cells terminate->lyse measure_radioactivity Scintillation Counting lyse->measure_radioactivity protein_assay Normalize to Protein measure_radioactivity->protein_assay calculate_ic50 Calculate IC50 protein_assay->calculate_ic50 BCRP_Vesicle_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Data Analysis prep_vesicles Thaw BCRP Vesicles prep_rxn Prepare Reaction Mix ([³H]-Substrate, ATP/AMP) prep_vesicles->prep_rxn initiate_transport Add Vesicles to Reaction Mix prep_rxn->initiate_transport incubate Incubate (37°C) initiate_transport->incubate terminate_filter Terminate & Rapidly Filter incubate->terminate_filter wash_filter Wash Filter terminate_filter->wash_filter quantify Quantify Radioactivity wash_filter->quantify calc_atp_transport Calculate ATP-dependent Transport quantify->calc_atp_transport determine_kinetics Determine Km & Vmax calc_atp_transport->determine_kinetics Pgp_Bidirectional_Workflow cluster_prep Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis culture_cells Culture Caco-2 on Permeable Supports check_teer Verify Monolayer Integrity (TEER) culture_cells->check_teer add_compound_A Add Test Compound to Apical Side check_teer->add_compound_A add_compound_B Add Test Compound to Basolateral Side check_teer->add_compound_B sample_receiver Sample Receiver Chamber at Time Points add_compound_A->sample_receiver add_compound_B->sample_receiver quantify_compound Quantify Compound (LC-MS/MS) sample_receiver->quantify_compound calculate_papp Calculate Papp (A-B & B-A) quantify_compound->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er Transporter_Regulation cluster_cell Hepatocyte cluster_nucleus Nucleus Xenobiotic Xenobiotic (e.g., Drug) PXR PXR Xenobiotic->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA Response Element PXR_RXR->DNA Transcription Gene Transcription DNA->Transcription mRNA Transporter mRNA Transcription->mRNA Transporter Transporter Protein (e.g., P-gp, BCRP) mRNA->Transporter Translation

References

Troubleshooting & Optimization

troubleshooting low recovery of L-767679 in Caco-2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Caco-2 permeability assays, with a specific focus on addressing low recovery of investigational compounds like L-767679.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of a test compound in a Caco-2 assay can obscure the interpretation of permeability data. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question: We are observing low mass balance (<80%) for this compound in our Caco-2 permeability assay. How can we troubleshoot this?

Answer:

Low recovery is a frequent challenge, particularly with compounds that are lipophilic or have poor aqueous solubility. The primary culprits are often non-specific binding to laboratory plastics and low solubility in the assay buffer. The following steps will help you systematically troubleshoot this issue.

Step 1: Assess Monolayer Integrity

First, ensure the low recovery is not an artifact of a compromised Caco-2 monolayer.

  • Action: Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers both before and after the transport experiment. Additionally, assess the permeability of a paracellular marker, such as Lucifer Yellow.

  • Rationale: A significant drop in TEER values or high permeability of Lucifer Yellow indicates a leaky monolayer, which can lead to inconsistent and unreliable results. Acceptable TEER values are typically in the range of 300-1100 Ω·cm².[1] The post-experiment TEER value should be at least 75% of the initial value.[1]

Step 2: Evaluate Compound-Related Factors

If monolayer integrity is confirmed, the issue likely lies with the physicochemical properties of this compound.

  • Action 1: Investigate Non-Specific Binding.

    • Experiment: Perform a control experiment in the absence of Caco-2 cells. Add this compound to the apical side of an empty Transwell insert and sample from both apical and basolateral chambers over time.

    • Rationale: Significant loss of the compound in this cell-free system points to non-specific binding to the plasticware (e.g., plates, inserts). This is a common issue for lipophilic compounds.[2][3][4]

  • Action 2: Assess Solubility in Assay Buffer.

    • Experiment: Prepare the dosing solution of this compound in the assay buffer and visually inspect for precipitation. You can also quantify the amount of compound that remains in solution after a brief centrifugation.

    • Rationale: Poor solubility can lead to an overestimation of the initial donor concentration and subsequent low recovery.[5]

Step 3: Implement Mitigation Strategies

Based on your findings from Step 2, implement the following strategies to improve recovery.

  • Pre-treat Collection Plates: Before starting the permeability assay, add a small volume of an organic solvent (e.g., acetonitrile (B52724) or methanol) to the wells of the basolateral collection plate.[2][3] This helps to prevent the compound from binding to the plastic surface upon collection.

  • Use Low-Binding Plates: If available, utilize polypropylene (B1209903) plates specifically designed for low non-specific binding.

  • Introduce Bovine Serum Albumin (BSA): Add BSA (typically 1-4%) to the basolateral (receiver) compartment.[6] BSA can act as a "sink" for lipophilic compounds, reducing their tendency to bind to plastic and better mimicking in vivo conditions.[4][6]

  • Modify Assay Buffer: The addition of a small percentage of a co-solvent like DMSO (typically 1-5%) to the apical buffer can improve the solubility of lipophilic compounds.[6]

  • Utilize Simulated Intestinal Fluid (FaSSIF): For compounds with very low aqueous solubility, consider using Fasted State Simulated Intestinal Fluid (FaSSIF) as the apical buffer. FaSSIF contains bile salts and phospholipids (B1166683) that can enhance the solubility of lipophilic drugs.[2]

The following table summarizes these troubleshooting strategies:

Potential Cause Troubleshooting Experiment Mitigation Strategy Expected Outcome
Leaky Monolayer Measure TEER pre- and post-assay; assess Lucifer Yellow permeability.Re-evaluate cell culture and seeding protocols. Ensure consistent cell passage number.TEER values within acceptable range; low Lucifer Yellow permeability.
Non-Specific Binding Run the assay with empty Transwell inserts (no cells).Pre-treat collection plates with organic solvent; use low-binding plates; add BSA to the basolateral buffer.Increased compound recovery in the cell-free system and the full assay.
Poor Solubility Visually inspect dosing solution for precipitation; quantify soluble compound.Add a co-solvent (e.g., DMSO) to the apical buffer; use FaSSIF as the apical buffer.Clear dosing solution; improved mass balance.
Cellular Metabolism Analyze cell lysate for compound accumulation; use metabolic inhibitors.If metabolism is confirmed, note that this is a characteristic of the compound and the model system.Identification of metabolites; understanding of the compound's fate.
Cellular Accumulation Lyse the Caco-2 monolayer after the experiment and quantify the amount of compound retained.Add BSA to the basolateral chamber to create a "sink" effect.Reduced accumulation of the compound in the cell monolayer.

Frequently Asked Questions (FAQs)

Q1: What is a typical culture time for Caco-2 cells to form a confluent monolayer?

A1: Caco-2 cells typically require 21 days post-seeding to differentiate into a confluent monolayer with well-established tight junctions and transporter expression.[7][8] Accelerated protocols of 5-7 days exist but may result in lower expression of some transporters.[6]

Q2: How do I know if my Caco-2 monolayer is ready for a permeability assay?

A2: Monolayer readiness is primarily assessed by measuring the Transepithelial Electrical Resistance (TEER). For fully differentiated monolayers, TEER values should be stable and generally fall within the range of 300-1100 Ω·cm².[1] It is also good practice to verify the low permeability of a paracellular marker like Lucifer Yellow.[8]

Q3: Can metabolism in Caco-2 cells contribute to low recovery?

A3: Yes, Caco-2 cells express a range of phase II metabolizing enzymes, such as UDP-glucuronosyltransferases and sulfotransferases, which can metabolize test compounds. However, they have low expression of cytochrome P450 enzymes, particularly CYP3A4. If you suspect metabolism, you can analyze the cell lysate and receiver compartment samples for the presence of metabolites.

Q4: What is an acceptable percent recovery in a Caco-2 assay?

A4: Generally, a recovery of 80-120% is considered acceptable. Recoveries outside of this range may indicate issues such as non-specific binding, poor solubility, or compound instability.

Q5: If this compound is a substrate for an efflux transporter, how would that affect the results?

A5: If this compound is a substrate for an efflux transporter like P-glycoprotein (P-gp), you would expect to see a higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction. This would result in an efflux ratio (Papp B-A / Papp A-B) greater than 2. This active efflux can contribute to lower apparent intestinal absorption.

Experimental Protocols

Standard Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto polycarbonate membrane Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Prior to the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the laboratory's established acceptable range.

  • Assay Initiation:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the dosing solution of this compound (e.g., 10 µM in HBSS with ≤1% DMSO) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber, replacing the volume with fresh HBSS. At the end of the experiment, take a sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of permeation.

      • A is the surface area of the insert.

      • C0 is the initial concentration in the donor chamber.

  • Recovery Calculation: Calculate the percent recovery by mass balance, accounting for the amount of compound in the donor and receiver chambers at the end of the experiment.

Visualizations

Caption: Troubleshooting workflow for low recovery in Caco-2 assays.

Caco2_Assay_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate check_integrity Check monolayer integrity (TEER) differentiate->check_integrity add_compound Add this compound to apical side check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side incubate->sample analyze Analyze samples (LC-MS/MS) sample->analyze calculate_papp Calculate Papp analyze->calculate_papp calculate_recovery Calculate % Recovery analyze->calculate_recovery

Caption: General workflow for a Caco-2 permeability assay.

References

Technical Support Center: Optimizing TEER for L-767679 Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Transepithelial Electrical Resistance (TEER) values in permeability studies involving the compound L-767679.

Troubleshooting Guide

Low or inconsistent TEER values are a common issue in in vitro permeability assays. This guide provides a systematic approach to identifying and resolving these problems.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Persistently Low TEER Values (<200 Ω·cm² for Caco-2) 1. Incomplete cell monolayer formation. 2. Suboptimal cell culture conditions. 3. High passage number of cells. 4. Mycoplasma or bacterial contamination. 5. Incorrect seeding density.1. Allow Caco-2 cells to culture for at least 21 days to ensure proper differentiation and tight junction formation.[1][2] 2. Maintain stable incubator conditions (37°C, 5% CO₂), use appropriate media (e.g., DMEM with 10% FBS), and change media every 2-3 days.[2][3] 3. Use Caco-2 cells within a recommended passage range (e.g., passages 20-40).[4] 4. Regularly test for mycoplasma contamination. Discard contaminated cells and decontaminate the incubator. 5. Optimize seeding density. A common starting point for Caco-2 cells is 6 x 10⁴ cells/cm².[5]
Inconsistent TEER Readings Across Replicates 1. Inconsistent cell seeding. 2. Variation in electrode placement during measurement. 3. Temperature fluctuations during measurement.[1] 4. Edge effects in the culture plate.1. Ensure a homogenous cell suspension and careful pipetting to seed each well with the same number of cells. 2. Place the "chopstick" electrodes in a consistent position and depth within each well.[6] 3. Allow the plate to equilibrate to room temperature for a consistent period before measuring, or use a warming plate.[3][6] 4. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature changes.
Sudden Drop in TEER Values 1. Cytotoxicity of the test compound (e.g., this compound). 2. Mechanical disruption of the monolayer. 3. Contamination.1. Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound being tested. 2. Handle the Transwell inserts gently during media changes and TEER measurements. 3. Visually inspect the cultures for any signs of contamination.
High TEER Values but High Permeability to Paracellular Markers (e.g., Lucifer Yellow) 1. "Leaky" tight junctions despite high electrical resistance. 2. Apoptotic cells creating small gaps in the monolayer.1. While TEER measures ionic conductance, it may not always correlate perfectly with the permeability of larger molecules.[7] Consider the specific properties of your test compound. 2. Assess cell viability and apoptosis (e.g., using TUNEL staining).

Frequently Asked Questions (FAQs)

General TEER & Caco-2 Permeability FAQs

Q1: What is a typical acceptable TEER value for Caco-2 monolayers in permeability studies?

A1: While values can vary between laboratories, a generally accepted range for well-differentiated Caco-2 monolayers is typically between 300-500 Ω·cm².[8] Some studies report values as high as 1800 Ω·cm² after 21 days in culture.[1] It is crucial to establish a consistent baseline TEER value in your specific experimental setup.

Q2: How long should I culture Caco-2 cells to achieve optimal TEER values?

A2: Caco-2 cells typically require about 21 days post-seeding to form a fully differentiated monolayer with stable tight junctions and consistent TEER values.[1][2]

Q3: Can the passage number of Caco-2 cells affect TEER values?

A3: Yes, the passage number can significantly influence the differentiation and barrier function of Caco-2 cells. It is advisable to use cells within a consistent and relatively low passage number range (e.g., 20-40) for permeability studies.[4]

This compound Specific FAQs

Q4: What is the mechanism of action of this compound and how might it affect TEER values?

A4: this compound is a selective inhibitor of the p38 MAP kinase signaling pathway. While direct effects on TEER are not extensively documented, the p38 MAPK pathway can influence the activity of other signaling pathways, such as the Rho/Rho kinase (ROCK) pathway, which is a key regulator of tight junction integrity.

Q5: Could this compound potentially increase TEER values?

A5: It is plausible. Inhibition of the p38 MAPK pathway by this compound could potentially lead to a downstream inhibition of the Rho/ROCK pathway. Rho kinase (ROCK) inhibitors have been shown to increase TEER in Caco-2 cell monolayers, an effect associated with the upregulation of the tight junction protein occludin.[9] Therefore, by indirectly modulating the Rho/ROCK pathway, this compound might enhance barrier function and increase TEER values.

Q6: What should I do if I observe a decrease in TEER values after applying this compound?

A6: A decrease in TEER could indicate cytotoxicity at the tested concentration. It is recommended to perform a dose-response cell viability study to distinguish between a specific effect on tight junction permeability and general toxicity.

Experimental Protocols

Caco-2 Cell Culture and Seeding for Permeability Assays

  • Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding:

    • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 6 x 10⁴ cells/cm²).

    • Seed the cells onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size). Add fresh medium to the basolateral chamber.

  • Differentiation: Culture the cells for 21-25 days, changing the medium in both apical and basolateral chambers every 2-3 days.

TEER Measurement Protocol

  • Equilibration: Before measurement, allow the culture plate to equilibrate to room temperature for 20-30 minutes to ensure temperature stability.[1]

  • Measurement:

    • Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell ERS-2).

    • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.[6]

    • Record the resistance reading (Ω).

  • Calculation:

    • Measure the resistance of a blank Transwell insert (without cells) containing the same medium.

    • Subtract the resistance of the blank from the resistance of the cell monolayer.

    • Multiply the result by the surface area of the Transwell membrane (in cm²) to obtain the TEER value in Ω·cm².

    TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Membrane Area (cm²)

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Permeability Experiment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (DMEM, 10% FBS) Seeding Seeding on Transwell Inserts (6 x 10^4 cells/cm²) Caco2_Culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation TEER_Pre Pre-treatment TEER Measurement (Baseline) Differentiation->TEER_Pre Treatment Treatment with this compound TEER_Pre->Treatment TEER_Post Post-treatment TEER Measurement Treatment->TEER_Post Permeability_Assay Permeability Assay (e.g., with Lucifer Yellow) TEER_Post->Permeability_Assay Data_Collection Data Collection (TEER values, Permeability data) Permeability_Assay->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis Troubleshooting_Workflow Start Low or Inconsistent TEER? Check_Culture_Conditions Check Culture Conditions (Temp, CO2, Media) Start->Check_Culture_Conditions Check_Passage Check Cell Passage Number Start->Check_Passage Optimize_Seeding Optimize Seeding Density Start->Optimize_Seeding Check_Contamination Test for Mycoplasma Start->Check_Contamination Review_Measurement_Technique Review TEER Measurement Technique Start->Review_Measurement_Technique Assess_Viability Assess Cell Viability (Compound Cytotoxicity) Start->Assess_Viability Stable_TEER TEER Values Stable? Check_Culture_Conditions->Stable_TEER Check_Passage->Stable_TEER Optimize_Seeding->Stable_TEER Check_Contamination->Stable_TEER Review_Measurement_Technique->Stable_TEER Assess_Viability->Stable_TEER Stable_TEER->Start No Proceed Proceed with Experiment Stable_TEER->Proceed Yes Signaling_Pathway L767679 This compound p38_MAPK p38 MAPK L767679->p38_MAPK Inhibits RhoA RhoA p38_MAPK->RhoA Modulates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Tight_Junctions Tight Junction Integrity (Occludin, ZO-1) Actin->Tight_Junctions Regulates Paracellular_Permeability Paracellular Permeability Tight_Junctions->Paracellular_Permeability Decreases TEER TEER Value Paracellular_Permeability->TEER Increases

References

Technical Support Center: Caco-2 Permeability Assays for Hydrophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with hydrophilic compound permeability in Caco-2 assays.

Frequently Asked Questions (FAQs)

1. Why does my hydrophilic compound show low permeability in the Caco-2 assay, even though it's well-absorbed in vivo?

This is a common observation and a known limitation of the Caco-2 model for certain hydrophilic compounds. The primary reason is that Caco-2 cells form very tight monolayers with fewer and smaller paracellular pores compared to the human small intestine.[1] This can lead to an underestimation of the absorption of compounds that primarily use the paracellular route (the space between cells) for absorption.[2][3]

2. What is the primary route of transport for hydrophilic compounds across Caco-2 monolayers?

Hydrophilic compounds, lacking the lipophilicity to easily cross cell membranes, are generally thought to permeate intestinal epithelia via the paracellular pathway.[1][4] This transport is governed by the tight junctions between adjacent Caco-2 cells.

3. Can efflux transporters like P-glycoprotein (P-gp) affect the permeability of my hydrophilic compound?

While P-gp and other efflux transporters are more commonly associated with lipophilic compounds, they can also impact the transport of some hydrophilic drugs.[5][6] It is crucial to determine if your compound is a substrate of these transporters. An efflux ratio greater than 2 in a bidirectional Caco-2 assay suggests the involvement of active efflux.

4. How can I improve the correlation between my in vitro Caco-2 data and in vivo absorption for hydrophilic compounds?

Improving the in vitro-in vivo correlation (IVIVC) for hydrophilic drugs in Caco-2 assays often involves modulating the tight junctions to better mimic the leakier nature of the human intestine.[2] This can be achieved by using chemical enhancers or by modifying the cell culture conditions.[3] However, it's important to note that simply making the monolayer "leakier" does not always guarantee a better prediction of human absorption.[2]

5. What are some common causes of low compound recovery in a Caco-2 assay?

Low recovery can stem from several factors, including poor aqueous solubility, non-specific binding to the assay plates or filters, metabolism by Caco-2 enzymes, or accumulation of the compound within the cell monolayer.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Caco-2 experiments with hydrophilic compounds.

Problem Potential Cause Recommended Solution
Unexpectedly Low Apparent Permeability (Papp) for a Known Paracellularly Absorbed Compound Caco-2 monolayer is too tight, not reflecting in vivo intestinal permeability.- Modulate Tight Junctions: Include a transient tight junction modulator in your experimental protocol. Common modulators include EGTA (a calcium chelator) or sodium caprate.[8] - Verify Monolayer Integrity: Ensure the low Papp is not due to a compromised monolayer. Check TEER values and Lucifer yellow permeability.
High Variability in Papp Values Between Experiments - Inconsistent Caco-2 cell culture conditions. - Variation in the expression of tight junction proteins or efflux transporters.[5] - Differences in the paracellular pathway across different cell passages.[1]- Standardize Cell Culture: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days for differentiation).[9] - Regularly Qualify the Assay: Use a set of standard high and low permeability compounds in each assay to ensure consistency.
Efflux Ratio > 2, but Compound is Hydrophilic The compound may be a substrate for an apically located efflux transporter such as P-gp or BCRP.- Confirm with Inhibitors: Perform the bidirectional permeability assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter involvement.[10]
Low Mass Balance / Poor Compound Recovery (<80%) - Non-specific Binding: The compound may be adsorbing to the plasticware or filter membrane. - Cellular Accumulation: The compound might be retained within the Caco-2 cells. - Metabolism: The compound could be metabolized by enzymes present in Caco-2 cells.- Use Low-Binding Plates: Employ plates and inserts designed to minimize non-specific binding. - Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween 80) to the receiver buffer can sometimes improve recovery. - Analyze Cell Lysate: Lyse the cells at the end of the experiment and analyze the lysate to quantify cellular accumulation. - Assess Metabolic Stability: Pre-incubate the compound with Caco-2 cells and analyze for the parent compound over time.

Experimental Protocols

Protocol 1: Standard Caco-2 Bidirectional Permeability Assay

This protocol is for assessing the apparent permeability (Papp) of a hydrophilic compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • A-B Permeability: Add the test compound (typically at a concentration of 1-10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • B-A Permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Papp value using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Caco-2 Assay with Tight Junction Modulation

This protocol is designed to assess permeability in a "leakier" monolayer, which may be more representative of the in vivo environment for some hydrophilic drugs.

  • Follow Steps 1 and 2 of the Standard Protocol.

  • Tight Junction Modulation:

    • Prepare a solution of a tight junction modulator, for example, 1.5 mM EGTA in HBSS.

    • Before adding the test compound, pre-incubate the Caco-2 monolayers with the EGTA solution for 15-30 minutes.

    • Monitor the drop in TEER to confirm the opening of tight junctions.

  • Proceed with the permeability assay (Step 2 of the Standard Protocol) in the continued presence of the modulator.

  • Data Analysis: Compare the Papp values obtained with and without the tight junction modulator.

Data Presentation

Table 1: Permeability Classification Based on Papp Values

Papp Value (x 10⁻⁶ cm/s)Human Absorption
< 1Low (0-20%)
1 - 10Moderate (20-70%)
> 10High (70-100%)

This is a general guideline and can vary between laboratories.[11]

Table 2: Example Data for a Hydrophilic Compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
Compound X A-B0.54.0
B-A2.0
Compound X + Verapamil A-B0.81.1
B-A0.9
Atenolol (Low Permeability Control) A-B0.4N/A
Propranolol (High Permeability Control) A-B25.0N/A

Visualizations

Experimental_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days for differentiation seed->culture teer Measure TEER culture->teer lucifer Assess Lucifer Yellow Permeability culture->lucifer wash Wash monolayer teer->wash lucifer->wash add_compound Add test compound to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver incubate->sample lcms LC-MS/MS analysis sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for a standard Caco-2 permeability assay.

Troubleshooting_Logic start Low Papp for Hydrophilic Compound check_efflux Is Efflux Ratio > 2? start->check_efflux is_substrate Compound is likely an efflux substrate check_efflux->is_substrate Yes check_recovery Is Mass Balance < 80%? check_efflux->check_recovery No confirm_inhibitor Confirm with transporter inhibitors is_substrate->confirm_inhibitor low_recovery_issue Investigate non-specific binding, metabolism, or cellular accumulation check_recovery->low_recovery_issue Yes tight_junctions Consider tight junction modulation to better mimic in vivo conditions check_recovery->tight_junctions No

Caption: Troubleshooting logic for low hydrophilic compound permeability.

References

how to improve the solubility of L-767679 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-767679

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving this compound for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The most effective and widely used solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including many that are poorly soluble in aqueous solutions.[1][2]

Q2: My this compound is not dissolving well, even in DMSO. What can I do?

A2: If you experience difficulty, you can employ several techniques to aid dissolution. Gentle warming of the solution in a water bath (e.g., to 37°C) can increase solubility. Additionally, physical agitation methods such as vortexing or sonication can help break up particulates and facilitate the dissolution process.

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I fix this?

A3: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous buffer where its solubility is much lower.[3] To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Increase Solvent Volume: When diluting, add the DMSO stock solution dropwise into a larger volume of the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Three-Step Protocol: For particularly difficult compounds, dissolve the compound in 100% DMSO first, then perform an intermediate dilution with a small volume of a suitable buffer (like PBS), and finally add this intermediate solution to the larger volume of cell culture medium.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A4: The toxicity of DMSO is cell-type dependent, but a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (medium with the same percentage of DMSO but without this compound) to ensure the solvent itself is not affecting your experimental results.[1]

Q5: Can I use ethanol (B145695) instead of DMSO?

A5: Ethanol can be used as a solvent for many organic compounds.[1] However, DMSO is generally a stronger solvent for poorly soluble molecules.[2] If you choose to use ethanol, be aware that it can also be toxic to cells, and its effects should be evaluated with a vehicle control.[1] In some cases, a co-solvent system (e.g., a mixture of DMSO and ethanol) might improve solubility.[4]

Solubility Data

The solubility of this compound in common laboratory solvents is critical for proper experimental design. The data below is compiled from various chemical supplier datasheets.

SolventConcentrationTemperatureNotes
DMSO ≥ 25 mg/mLRoom Temp.Recommended for stock solutions.
Ethanol ~5 mg/mLRoom Temp.Sparingly soluble. May require warming.
Aqueous Buffer (PBS, pH 7.2) < 0.1 mg/mLRoom Temp.Practically insoluble. Direct dissolution is not recommended.

Experimental Protocol: Preparing this compound Solutions

This protocol details the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it to a working concentration in an aqueous medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

  • Sterile aqueous buffer or cell culture medium

Procedure: Creating a 10 mM Stock Solution

  • Calculation: Determine the mass of this compound needed. (Example: For a 10 mM stock in 1 mL, using a hypothetical molecular weight of 500 g/mol , you would need 5 mg of this compound).

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If particulates remain, place the tube in a sonicator bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.[3] The resulting solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Procedure: Diluting to a Working Concentration (e.g., 10 µM)

  • Pre-warm Medium: Warm your sterile aqueous buffer or cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

  • Dilution Technique: Pipette the required volume of pre-warmed medium into a sterile tube. While vortexing the medium at a medium speed, add the small volume of the DMSO stock solution dropwise. This ensures rapid and even dispersion, minimizing the risk of precipitation.[3]

  • Final Mix: Vortex the final working solution for another 10-15 seconds to ensure homogeneity.

  • Use Immediately: It is best practice to use the final working solution immediately after preparation to prevent any potential for the compound to precipitate out of the aqueous solution over time.

Visualization

This compound Solubility Workflow

The following diagram illustrates the decision-making process for successfully dissolving this compound for experimental use, from selecting a primary solvent to troubleshooting common issues.

G cluster_start Preparation cluster_stock Stock Solution cluster_working Working Solution cluster_troubleshoot Troubleshooting start This compound Powder stock_solvent Add 100% DMSO start->stock_solvent Primary Method aid Aid Dissolution? (Vortex, Sonicate, Warm) stock_solvent->aid stock_sol Clear Stock Solution (e.g., 10 mM) aid->stock_sol Yes store Aliquot & Store (-20°C / -80°C) stock_sol->store dilute Dilute into pre-warmed aqueous medium store->dilute precip Precipitation Observed? dilute->precip final_sol Final Working Solution (e.g., 10 µM) precip->final_sol No lower_conc Lower Final Concentration precip->lower_conc Yes improve_mix Improve Mixing Technique (e.g., add stock to vortexing medium) precip->improve_mix Yes exp Use in Experiment final_sol->exp

References

minimizing non-specific binding of L-767679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the EP4 receptor antagonist, L-767679, with a specific focus on minimizing non-specific binding.

Troubleshooting Guide: Minimizing Non-Specific Binding of this compound

High non-specific binding can obscure reliable data in receptor-ligand assays. The following table outlines common causes and recommended solutions to mitigate this issue during experiments with this compound.

Potential Cause Recommended Solution Expected Outcome
Suboptimal Buffer Conditions Adjust the pH of the binding buffer. The optimal pH should be determined empirically but typically ranges from 7.2 to 7.6 for physiological relevance. Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) to disrupt electrostatic interactions that can contribute to non-specific binding.[1]Reduction in background signal due to minimized ionic and hydrophobic interactions between this compound and non-target surfaces.
Inadequate Blocking Incorporate a blocking agent into the assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used to coat non-specific binding sites on assay plates and membranes.[1][2] For cell-based assays, pre-incubation with serum from the same species as the secondary antibody can be effective.A significant decrease in non-specific binding to the assay apparatus (e.g., microplates, filters).
Excessive Ligand Concentration If using a radiolabeled form of this compound, perform a saturation binding experiment to determine the optimal concentration, which should ideally be at or below the Kd value to maximize the proportion of specific binding.[2][3]Improved signal-to-noise ratio by reducing the amount of free ligand available to bind to low-affinity, non-specific sites.
Insufficient Washing Increase the number and duration of wash steps following incubation. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash process.[3]More effective removal of unbound and non-specifically bound this compound, leading to a lower background signal.
Hydrophobic Interactions Include a low concentration (e.g., 0.01% to 0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, in the binding and wash buffers to disrupt non-specific hydrophobic interactions.[1][2]Reduced non-specific binding of this compound to plasticware and other hydrophobic surfaces.
Inappropriate Incubation Time or Temperature Optimize the incubation time to ensure equilibrium is reached for specific binding without allowing excessive time for non-specific interactions to accumulate. Perform time-course experiments to determine the optimal duration. Incubating at a lower temperature (e.g., 4°C) can sometimes reduce non-specific binding.A higher ratio of specific to non-specific binding by kinetically favoring the higher-affinity specific interactions.

Frequently Asked Questions (FAQs)

Q1: What is the known binding affinity of this compound for the EP4 receptor?

A1: While extensive public data on this compound is limited, the structurally related and well-characterized EP4 receptor antagonist, L-161,982, exhibits a high affinity for the human EP4 receptor with a Ki value of 0.024 µM. The binding affinity (Kd) is a critical parameter for designing binding assays, and a lower Kd value indicates a higher affinity.[4][5]

Q2: How selective is this compound for the EP4 receptor over other prostanoid receptors?

A2: L-161,982, a compound similar to this compound, demonstrates selectivity for the EP4 receptor over other human prostanoid receptors. The inhibitory constants (Ki) for other receptors are significantly higher, indicating weaker binding.

Quantitative Data Summary: Binding Selectivity of L-161,982

ReceptorKi (µM)
EP4 0.024
TP0.71
EP31.90
DP5.10
FP5.63
IP6.74
EP119
EP223

Q3: What are the primary signaling pathways activated by the EP4 receptor?

A3: The EP4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[6] This coupling leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6][7] There is also evidence that the EP4 receptor can couple to other signaling pathways, including those involving the Gi alpha subunit (Gαi) and β-arrestin.[6]

Q4: Can non-specific binding be completely eliminated?

A4: While it is challenging to eliminate non-specific binding entirely, it can be significantly minimized to a level that does not interfere with data interpretation. The goal is to achieve a high signal-to-noise ratio, where the specific binding signal is substantially greater than the non-specific background. A common benchmark is for non-specific binding to be less than 20% of the total binding.

Experimental Protocols

Radioligand Binding Assay for EP4 Receptor

This protocol is designed to determine the binding affinity of this compound for the EP4 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-PGE₂).

Materials and Reagents

ReagentRecommended Concentration/Details
EP4 Receptor SourceMembranes from cells stably expressing the human EP4 receptor
Radioligand[³H]-Prostaglandin E₂ ([³H]-PGE₂)
Unlabeled CompetitorThis compound
Non-Specific Binding ControlHigh concentration of unlabeled PGE₂ (e.g., 10 µM)
Binding Buffer50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA
Wash BufferIce-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
Scintillation CocktailAppropriate for radioisotope detection
Glass Fiber FiltersPre-soaked in 0.5% polyethyleneimine (PEI)

Procedure

  • Membrane Preparation: Thaw the cell membranes containing the EP4 receptor on ice and resuspend them in the binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-PGE₂ (at a concentration near its Kd), and 100 µL of the membrane suspension.

    • Non-Specific Binding: 50 µL of unlabeled PGE₂ (10 µM), 50 µL of [³H]-PGE₂, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-PGE₂, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a predetermined optimal temperature) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to five times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

EP4 Receptor Signaling Pathway

EP4_Signaling_Pathway PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Activates L767679 This compound L767679->EP4R Inhibits Gs Gαs EP4R->Gs Gi Gαi EP4R->Gi BetaArrestin β-Arrestin EP4R->BetaArrestin AC Adenylyl Cyclase Gs->AC Activates OtherPathways Other Signaling Pathways Gi->OtherPathways BetaArrestin->OtherPathways cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) PKA->Downstream OtherPathways->Downstream

Caption: EP4 receptor signaling pathways.

Experimental Workflow for Minimizing Non-Specific Binding

Non_Specific_Binding_Workflow Start Start: High Non-Specific Binding OptimizeBuffer Optimize Buffer (pH, Ionic Strength) Start->OptimizeBuffer AddBlocker Add Blocking Agent (e.g., 0.1% BSA) OptimizeBuffer->AddBlocker TitrateLigand Titrate Ligand Concentration AddBlocker->TitrateLigand OptimizeWash Optimize Wash Steps (Number, Duration, Temp) TitrateLigand->OptimizeWash CheckDetergent Consider Non-Ionic Detergent (e.g., Tween-20) OptimizeWash->CheckDetergent Reassess Re-evaluate Non-Specific Binding CheckDetergent->Reassess Reassess->OptimizeBuffer High NSB Success Acceptable Signal-to-Noise Ratio Reassess->Success Low NSB FurtherTroubleshoot Further Troubleshooting

Caption: Troubleshooting workflow for non-specific binding.

References

Technical Support Center: Interpreting L-767679 Efflux Ratio Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for interpreting efflux ratio results for the compound L-767679. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to in vitro permeability assays using cell lines such as Caco-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efflux ratio important?

A1: this compound is a hydrophilic zwitterion.[1] Understanding its efflux ratio is crucial for predicting its oral absorption and potential for multidrug resistance. The efflux ratio, determined in cell-based assays like the Caco-2 permeability assay, indicates whether the compound is actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).[2] A high efflux ratio suggests that the compound is a substrate for an efflux transporter, which can limit its bioavailability and efficacy.

Q2: What is a typical efflux ratio that indicates a compound is a substrate of an efflux transporter like P-glycoprotein?

A2: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is generally considered indicative of active efflux.[2] However, the significance of the efflux ratio should be interpreted in the context of the compound's passive permeability. Highly permeable compounds may have a lower efflux ratio but still be significantly affected by efflux transporters.

Q3: How does the zwitterionic nature of this compound affect its transport and efflux ratio interpretation?

A3: Zwitterions, like this compound, can exhibit pH-dependent permeability. The charge of the molecule can influence its interaction with the cell membrane and transporters. It is important to consider the pH of the assay buffer, as changes in pH can alter the ionization state of the compound and consequently its permeability and interaction with efflux pumps.

Q4: What are the standard control compounds used in an this compound efflux ratio assay?

A4: To ensure the validity of the assay, several control compounds are typically used:

  • High permeability control (e.g., Propranolol): To confirm the integrity of the cell monolayer for transcellular transport.

  • Low permeability control (e.g., Mannitol): To confirm the integrity of the tight junctions (paracellular transport).[3]

  • Known P-gp substrate (e.g., Digoxin, Talinolol): To confirm the activity of the P-glycoprotein efflux pump in the cell line.[2][4]

  • P-gp inhibitor (e.g., Verapamil, Cyclosporin A): Used to confirm that the efflux of this compound is specifically mediated by P-gp. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor is strong evidence of P-gp-mediated transport.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound efflux ratio experiments.

Issue 1: High Variability in Efflux Ratio Results

Possible Causes:

  • Inconsistent cell monolayer integrity.

  • Variability in cell passage number.

  • Issues with compound solubility or stability.

  • Pipetting errors.

Troubleshooting Steps:

  • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) values before and after the experiment. TEER values should be within the acceptable range for your cell line (e.g., >200 Ω·cm² for Caco-2). Also, measure the permeability of a low permeability marker like mannitol.

  • Standardize Cell Culture: Use cells within a consistent and low passage number range, as transporter expression can change with passage number.

  • Check Compound Properties: Ensure this compound is fully dissolved in the assay buffer. Assess its stability in the buffer over the time course of the experiment.

  • Refine Technique: Use calibrated pipettes and ensure consistent timing and technique for all steps.

Issue 2: Unexpectedly Low or High Efflux Ratio

Low Efflux Ratio (ER < 2) when efflux is expected:

Possible Causes:

  • Low expression or activity of P-gp in the cell line.

  • Saturation of the P-gp transporter.

  • This compound is not a P-gp substrate.

  • High passive permeability masking the efflux.

Troubleshooting Steps:

  • Confirm P-gp Activity: Run a known P-gp substrate (e.g., digoxin) as a positive control to confirm transporter function.

  • Test Multiple Concentrations: Perform the assay at a lower concentration of this compound to avoid saturating the transporter.

  • Use P-gp Inhibitor: Conduct the assay in the presence and absence of a P-gp inhibitor like verapamil. A lack of change in the efflux ratio suggests this compound may not be a P-gp substrate.

  • Evaluate Passive Permeability: If the apical-to-basolateral (A-B) permeability is very high, the impact of efflux may be less pronounced.

High Efflux Ratio (ER > 2) when no efflux is expected:

Possible Causes:

  • Poor recovery of the compound.

  • Interaction with other efflux transporters (e.g., BCRP, MRP2).

  • Experimental artifact.

Troubleshooting Steps:

  • Calculate Mass Balance: Determine the percent recovery of this compound at the end of the experiment. Low recovery can artificially inflate the efflux ratio.

  • Use Specific Inhibitors: Test with inhibitors of other common efflux transporters, such as Ko143 for BCRP, to see if they reduce the efflux ratio.

  • Review Experimental Setup: Ensure there are no leaks in the Transwell inserts and that sampling is done correctly.

Data Presentation

The following tables present illustrative data for a typical bidirectional permeability assay with this compound and its prodrug, L-775,318. Note: This data is for demonstration purposes.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER)ER with Verapamil (100 µM)
This compound A to B0.510.01.1
B to A5.0
Propranolol A to B25.00.9N/A
B to A22.5
Mannitol A to B0.1N/AN/A

Table 2: Apparent Permeability (Papp) and Efflux Ratio of Prodrug L-775,318

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER)
L-775,318 A to B8.01.2
B to A9.6

Experimental Protocols

Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps to determine the efflux ratio of this compound.

1. Cell Culture:

  • Culture Caco-2 cells on Transwell permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

2. Assay Preparation:

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Pre-incubate the cells with transport buffer for 30 minutes at 37°C.

3. Transport Experiment:

  • Prepare dosing solutions of this compound in the transport buffer at the desired concentration. For inhibitor studies, include a known P-gp inhibitor (e.g., 100 µM verapamil).

  • To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

4. Sampling and Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) by dividing the Papp(B-A) by the Papp(A-B).

Visualizations

experimental_workflow cluster_prep Preparation cluster_transport Transport Assay cluster_analysis Analysis Caco2_culture Culture Caco-2 cells on Transwell inserts (21 days) TEER_check Verify monolayer integrity (TEER measurement) Caco2_culture->TEER_check Pre_incubation Pre-incubate with transport buffer TEER_check->Pre_incubation Dosing_AB Add this compound to Apical side Pre_incubation->Dosing_AB Dosing_BA Add this compound to Basolateral side Pre_incubation->Dosing_BA Incubation Incubate at 37°C Dosing_AB->Incubation Dosing_BA->Incubation Sampling Collect samples from donor and receiver chambers Incubation->Sampling LCMS Quantify this compound concentration (LC-MS/MS) Sampling->LCMS Calculation Calculate Papp and Efflux Ratio LCMS->Calculation Final_Result Final_Result Calculation->Final_Result Interpret Results

Caption: Experimental workflow for determining the efflux ratio of this compound.

troubleshooting_tree cluster_low_er Low Efflux Ratio (ER < 2) cluster_high_er High Efflux Ratio (ER > 2) start Unexpected Efflux Ratio Result low_er Is P-gp activity confirmed? start->low_er high_er Is compound recovery acceptable? start->high_er check_controls Check positive control (e.g., Digoxin) results low_er->check_controls No transporter_saturation Is transporter saturated? low_er->transporter_saturation Yes lower_concentration Test lower this compound concentration transporter_saturation->lower_concentration Yes not_substrate Consider this compound is not a P-gp substrate transporter_saturation->not_substrate No calculate_recovery Calculate mass balance high_er->calculate_recovery No other_transporters Involvement of other transporters? high_er->other_transporters Yes use_inhibitors Test with other inhibitors (e.g., for BCRP) other_transporters->use_inhibitors Yes artifact Possible experimental artifact other_transporters->artifact No

Caption: Troubleshooting decision tree for unexpected efflux ratio results.

References

Technical Support Center: In Situ Perfusion of L-767679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in situ perfusion techniques to study the fibrinogen receptor antagonist, L-767679. Given the limited public data on the specific physicochemical properties of this compound, this guide also includes general principles and strategies applicable to the in situ perfusion of poorly soluble, non-peptide GP IIb/IIIa antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-peptide antagonist of the fibrinogen receptor, also known as the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. This receptor is found on the surface of platelets and plays a crucial role in platelet aggregation, the process by which platelets clump together to form a thrombus (blood clot). By blocking the GP IIb/IIIa receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting platelet aggregation. This mechanism is a key target in the development of anti-thrombotic therapies.

Q2: What are the primary challenges when performing in situ perfusion with a compound like this compound?

A2: The primary challenges are often related to the physicochemical properties of the compound. For non-peptide antagonists like this compound, which may have limited aqueous solubility, key challenges include:

  • Maintaining Compound Solubility: Ensuring the compound remains dissolved in the perfusion buffer throughout the experiment is critical for accurate delivery and assessment of absorption.

  • Compound Stability: The stability of the compound in the perfusion buffer at physiological pH and temperature over the duration of the experiment needs to be confirmed.

  • Non-specific Binding: The compound may adhere to the perfusion tubing or other components of the experimental setup, leading to an underestimation of its concentration.

  • Tissue Viability: Maintaining the physiological integrity of the perfused organ or tissue segment is essential for obtaining meaningful data.

Q3: How can I prepare a suitable perfusion solution for a poorly soluble compound like this compound?

A3: For poorly soluble compounds, it is often necessary to use a co-solvent in the perfusion buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent. It is crucial to use the lowest possible concentration of the co-solvent (typically ≤ 1%) to avoid compromising the integrity of the intestinal membrane. The final perfusion solution should be clear, with no visible precipitate. It is also recommended to determine the solubility of this compound in the chosen perfusion buffer with the selected co-solvent concentration before initiating the in situ experiment.

Q4: What are the critical parameters to monitor during an in situ perfusion experiment?

A4: Key parameters to monitor include:

  • Perfusion Flow Rate: A consistent and physiologically relevant flow rate must be maintained.

  • Temperature: The perfusion solution and the animal should be maintained at a physiological temperature (typically 37°C).

  • pH of the Perfusate: The pH of the perfusion buffer should be stable and within the physiological range for the tissue being studied.

  • Tissue Appearance: Visually inspect the tissue for any signs of edema, discoloration, or other indications of tissue damage.

  • Compound Concentration: Regularly sample the inlet and outlet perfusate to monitor the concentration of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound in the perfusion solution. - Compound solubility exceeded in the buffer.- Temperature fluctuations affecting solubility.- Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-damaging level (e.g., ≤ 1%).- Prepare a fresh, more dilute solution of this compound.- Ensure the perfusion solution is maintained at a constant, appropriate temperature.
High variability in outlet perfusate concentrations. - Inconsistent perfusion flow rate.- Leakage from the cannulated segment.- Non-specific binding of the compound to the tubing.- Use a calibrated perfusion pump and ensure there are no kinks in the tubing.- Carefully check and secure all ligatures and cannulas.- Pre-saturate the tubing by running the perfusion solution through it for a period before starting the experiment.
Low or no detectable this compound in the outlet perfusate. - Significant absorption and metabolism of the compound.- Degradation of the compound in the perfusion buffer.- Analytical method not sensitive enough.- Include a non-absorbable marker in the perfusion solution to correct for water flux.- Assess the stability of this compound in the perfusion buffer under experimental conditions.- Validate and optimize the analytical method for detecting this compound at low concentrations.
Evidence of tissue damage (e.g., edema, discoloration). - Perfusion pressure is too high.- The perfusion solution is not isotonic or at the correct pH.- Toxicity of the co-solvent or the compound itself.- Reduce the perfusion flow rate.- Verify the osmolarity and pH of the perfusion buffer.- Reduce the concentration of the co-solvent or this compound.

Quantitative Data Summary

Property Typical Range for Non-Peptide GP IIb/IIIa Antagonists Significance for In Situ Perfusion
Molecular Weight 350 - 500 g/mol Influences diffusion and transport across biological membranes. This compound has a molecular weight of 384.43 g/mol .
Aqueous Solubility Low (often < 1 mg/mL)A key challenge requiring the use of co-solvents in the perfusion buffer.
LogP 2 - 5Indicates lipophilicity; higher values may lead to increased membrane permeability but also potential for non-specific binding.
Binding Affinity (IC50/Kd) 1 - 100 nMHigh affinity indicates potent receptor binding, which needs to be considered when interpreting absorption data.
Stability Variable depending on pH and temperatureStability in the perfusion buffer under experimental conditions must be confirmed to ensure accurate results.

Experimental Protocols

Protocol 1: Preparation of Perfusion Buffer for a Poorly Soluble Compound
  • Prepare the Base Buffer: Prepare a physiological buffer appropriate for the tissue being perfused (e.g., Krebs-Ringer bicarbonate buffer). Ensure the pH is adjusted to the desired physiological range (e.g., pH 7.4).

  • Prepare the Stock Solution: Accurately weigh this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare the Perfusion Solution: Slowly add the stock solution to the pre-warmed (37°C) base buffer while stirring continuously. The final concentration of the co-solvent should be kept to a minimum (e.g., ≤ 1% v/v).

  • Verify Solubility: Visually inspect the final perfusion solution for any signs of precipitation. It is also recommended to filter the solution through a 0.45 µm filter and measure the concentration of this compound to confirm it is fully dissolved.

  • Include a Non-Absorbable Marker: Add a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) to the perfusion solution to allow for correction of water flux across the intestinal membrane.

Protocol 2: Single-Pass In Situ Intestinal Perfusion in Rat
  • Animal Preparation: Anesthetize the rat according to an approved animal care and use protocol. Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Select the desired intestinal segment (e.g., jejunum, ileum). Ligate the proximal and distal ends of the segment and insert and secure cannulas.

  • Washout: Gently flush the isolated segment with warm (37°C) saline to remove any residual contents.

  • Perfusion: Connect the inlet cannula to a syringe pump and the outlet cannula to a collection tube. Perfuse the segment with the prepared perfusion solution containing this compound at a constant, low flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Collect the entire perfusate from the outlet cannula at timed intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 90-120 minutes).

  • Sample Analysis: At the end of the experiment, measure the length of the perfused intestinal segment. Analyze the concentration of this compound and the non-absorbable marker in the inlet and outlet perfusate samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the net water flux and the absorption rate of this compound using appropriate equations.

Visualizations

Signaling_Pathway cluster_platelet Platelet GP_IIb_IIIa GP IIb/IIIa Receptor (Inactive) Activated_GP_IIb_IIIa GP IIb/IIIa Receptor (Active) GP_IIb_IIIa->Activated_GP_IIb_IIIa Platelet_Aggregation Platelet Aggregation Activated_GP_IIb_IIIa->Platelet_Aggregation Leads to Agonist Platelet Agonist (e.g., ADP, Thrombin) Agonist->GP_IIb_IIIa Activates Fibrinogen Fibrinogen Fibrinogen->Activated_GP_IIb_IIIa Binds L767679 This compound L767679->Activated_GP_IIb_IIIa Blocks

Caption: Signaling pathway of platelet aggregation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solution Prepare Perfusion Solution (this compound in buffer + co-solvent) Perfuse Perfuse with Solution at Constant Rate Prep_Solution->Perfuse Animal_Prep Anesthetize Animal and Expose Intestine Cannulate Cannulate Intestinal Segment Animal_Prep->Cannulate Cannulate->Perfuse Collect Collect Outlet Perfusate at Timed Intervals Perfuse->Collect Measure_Conc Analyze this compound Concentration (Inlet and Outlet) Collect->Measure_Conc Calculate Calculate Absorption Rate Measure_Conc->Calculate

Caption: General workflow for an in situ intestinal perfusion experiment.

Troubleshooting_Logic Start Problem Encountered Precipitate Precipitate in Solution? Start->Precipitate High_Variability High Data Variability? Precipitate->High_Variability No Solubility_Issue Address Solubility: - Increase co-solvent - Decrease concentration Precipitate->Solubility_Issue Yes Low_Recovery Low Compound Recovery? High_Variability->Low_Recovery No Flow_Issue Check Flow Rate & Leaks: - Calibrate pump - Secure cannulas High_Variability->Flow_Issue Yes Tissue_Damage Tissue Damage? Low_Recovery->Tissue_Damage No Binding_Degradation_Issue Investigate Binding/Degradation: - Pre-saturate tubing - Check compound stability Low_Recovery->Binding_Degradation_Issue Yes Toxicity_Issue Assess Toxicity/Conditions: - Reduce flow rate - Check buffer osmolarity/pH Tissue_Damage->Toxicity_Issue Yes End Problem Resolved Tissue_Damage->End No Solubility_Issue->End Flow_Issue->End Binding_Degradation_Issue->End Toxicity_Issue->End

Caption: A logical troubleshooting workflow for in situ perfusion issues.

impact of passage number on Caco-2 permeability of L-767679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Caco-2 cell permeability assay, with a specific focus on the impact of cell passage number on the permeability of compounds like L-767679.

Frequently Asked Questions (FAQs)

Q1: How does Caco-2 cell passage number affect the permeability of my compound?

A1: Caco-2 cell passage number is a critical experimental variable that can significantly impact permeability results. As the passage number increases, Caco-2 cells can undergo changes in their differentiation status, leading to alterations in the expression of key transporter proteins and the integrity of the cell monolayer. This is particularly important for compounds that are substrates of efflux transporters like P-glycoprotein (P-gp). For instance, studies have shown that the expression and activity of P-gp increase with higher Caco-2 passage numbers.[1][2][3][4] This can result in decreased apical-to-basolateral (A-B) permeability and an increased efflux ratio for P-gp substrates.

Q2: What is the recommended passage number range for Caco-2 permeability studies?

A2: The optimal passage number can vary between different Caco-2 cell clones and laboratories.[5] However, a general recommendation is to use a consistent and relatively low passage number range, typically between 20 and 50, for permeability assays to ensure reproducibility.[5][6] It is crucial to validate the passage number range in your specific laboratory setting by monitoring key parameters such as transepithelial electrical resistance (TEER) and the permeability of well-characterized high and low permeability compounds. Some studies have noted that very low passage numbers (e.g., below 18) may have inadequate expression of important transporters like P-gp, while very high passage numbers can lead to altered cell morphology and reduced monolayer integrity.[3][7]

Q3: My TEER values are inconsistent across different passage numbers. What could be the cause?

A3: Inconsistent TEER values are a common issue and can be influenced by passage number. As Caco-2 cells are passaged, there can be a selection of faster-growing subpopulations with different characteristics, leading to variations in monolayer tightness.[5] Higher passage numbers have been associated with both increases and decreases in TEER, highlighting the heterogeneity that can arise in long-term cell culture.[8] It is essential to establish a strict protocol for cell seeding density, culture duration (typically 21 days for monolayer formation), and TEER measurement to minimize variability. Regularly checking for mycoplasma contamination is also crucial, as it can affect cell health and monolayer integrity.

Q4: I am observing low recovery of my test compound, this compound. Could this be related to the Caco-2 passage number?

A4: While passage number can influence metabolism and transporter expression, low compound recovery is more commonly associated with factors like non-specific binding to the assay plates or metabolism by the Caco-2 cells. For lipophilic compounds, binding to plasticware can be a significant issue. To mitigate this, consider using plates with low-binding surfaces or adding bovine serum albumin (BSA) to the basolateral receiver compartment. While passage number can affect the expression of metabolic enzymes, for a compound like this compound, which is primarily a P-gp substrate, significant metabolism is less likely to be the primary cause of low recovery.

Q5: How does passage number affect the expression of efflux transporters other than P-gp?

A5: Besides P-gp (encoded by the ABCB1 or MDR1 gene), Caco-2 cells express other efflux transporters such as Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs). The expression of these transporters can also be influenced by the passage number, although the specific patterns may differ from that of P-gp. Variations in the expression of these transporters between different Caco-2 cell clones and passage numbers have been reported.[9] Therefore, if your compound is a substrate for multiple transporters, it is important to characterize the transporter expression profile of the Caco-2 cells at the passage number you are using.

Troubleshooting Guide

Issue Potential Cause Related to Passage Number Recommended Action
High variability in Papp values for this compound Inconsistent P-gp expression due to the use of a wide range of passage numbers.Establish a narrow, validated passage number window for all experiments. Regularly perform quality control checks with a known P-gp substrate like rhodamine 123.
Decreasing A-B permeability of this compound over time Gradual increase in P-gp expression as cells are continuously passaged.Thaw a new, low-passage vial of Caco-2 cells after a defined number of passages to maintain consistency.
Unexpectedly low efflux ratio for a known P-gp substrate Use of very low passage Caco-2 cells with insufficient P-gp expression.Allow cells to reach a higher passage number (within the validated range) or use a Caco-2 clone known to have robust P-gp expression.
Changes in monolayer morphology High passage numbers can lead to the emergence of different cell morphologies and multilayering.[8][10]Discard high-passage cultures and start with a fresh vial of cells. Visually inspect monolayers before each experiment.

Data Presentation

The following table provides a representative example of how Caco-2 passage number can influence the permeability and efflux ratio of a P-gp substrate, based on data from studies using rhodamine 123. As this compound is also a P-gp substrate, similar trends would be expected.

Table 1: Effect of Caco-2 Passage Number on the Apparent Permeability (Papp) and Efflux Ratio of a P-gp Substrate (Rhodamine 123)

Passage NumberPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
442.1 - 2.2~3.0~1.4
80Not specifiedNot specified4.7
89~0.4 - 0.5~6.613 - 14

Data synthesized from a study by Senarathna et al. (2015).[1][3]

Experimental Protocols

A detailed protocol for a standard Caco-2 permeability assay is provided below.

1. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 3-4 days at a split ratio of 1:6.

  • For permeability assays, seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for monolayer differentiation and polarization. Change the culture medium every 2-3 days.

2. Monolayer Integrity Assessment (TEER Measurement):

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.

  • Equilibrate the monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C before measurement.

  • Monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²) are considered suitable for permeability experiments.

3. Bidirectional Permeability Assay:

  • Apical-to-Basolateral (A-B) Transport:

    • Add the test compound (e.g., this compound) dissolved in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral-to-Apical (B-A) Transport:

    • Add the test compound dissolved in transport buffer to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B transport.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug transport (mol/s)

      • A is the surface area of the insert (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Mandatory Visualization

G cluster_passage Cell Passaging cluster_changes Cellular Changes cluster_impact Impact on Permeability Assay Low_Passage Low Passage (e.g., < 30) High_Passage High Passage (e.g., > 60) Differentiation Altered Differentiation High_Passage->Differentiation TJ_Expression Changes in Tight Junction Proteins (e.g., Claudins, Occludin) Differentiation->TJ_Expression Transporter_Expression Increased Efflux Transporter Expression (e.g., P-gp, BCRP) Differentiation->Transporter_Expression Variability Increased Variability TJ_Expression->Variability Permeability Decreased A-B Permeability of This compound Transporter_Expression->Permeability Efflux_Ratio Increased Efflux Ratio Transporter_Expression->Efflux_Ratio

Caption: Logical workflow of how Caco-2 passage number can impact permeability assay outcomes.

G Start Start Caco-2 Permeability Experiment Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture Culture for 21 days for differentiation Seed_Cells->Culture Check_TEER Measure TEER Culture->Check_TEER Discard Discard Monolayer Check_TEER->Discard TEER < Threshold Proceed Proceed with Transport Study Check_TEER->Proceed TEER ≥ Threshold Add_Compound Add this compound to Donor Chamber Proceed->Add_Compound Incubate Incubate and Collect Samples Add_Compound->Incubate Analyze Analyze Samples (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for a Caco-2 permeability assay.

References

Technical Support Center: Optimizing L-767679 Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "L-767679" did not yield specific information on a compound with this designation in the context of cell-based transport assays. The following troubleshooting guide is a generalized resource for researchers encountering issues with transport assays for a hypothetical compound, referred to as "this compound," and is based on established principles for drug transport studies.

Frequently Asked Questions (FAQs)

Q1: We are not observing any significant transport of this compound into our cells. What are the potential reasons for this?

A1: A lack of detectable transport can arise from several factors related to the compound, the cell system, or the experimental setup. It is essential to systematically troubleshoot each possibility. Key areas to investigate include the integrity of this compound, the health and transporter expression of your cells, and the parameters of your assay protocol.

Q2: How can we determine the optimal incubation time for our this compound transport assay?

A2: Determining the optimal incubation time is critical for observing meaningful transport kinetics. A single time point may be insufficient to accurately assess the compound's potential as a transporter substrate.[1] It is recommended to perform a time-course experiment to identify the linear range of uptake.

Q3: What concentration of this compound should be used in the transport assay?

A3: The concentration of this compound can significantly impact the transport rate. High concentrations may saturate the transporter, while low concentrations might result in transport levels that are below the limit of detection.[1] Regulatory guidance suggests evaluating multiple concentrations, spanning a range relevant to the anticipated physiological or therapeutic levels.[1]

Q4: Should we include an inhibitor in our this compound transport assay?

A4: Yes, including a known inhibitor of the suspected transporter is crucial to confirm that the observed uptake is transporter-mediated.[1] If the in vitro system expresses multiple transporters, it is advisable to use at least two different inhibitors to dissect the contribution of each.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound transport assays and provides systematic steps to identify and resolve them.

Issue 1: No or Low Signal/Transport of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Compound Integrity - Verify Compound Identity and Purity: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. - Check for Degradation: Assess the stability of this compound in your assay buffer and under your experimental conditions (e.g., temperature, pH).
Cell Health and Transporter Expression - Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy. - Confirm Transporter Expression: Verify the expression of the target transporter in your cell line using techniques like qPCR, Western blot, or immunofluorescence. - Check Cell Passage Number: Use cells within a consistent and low passage number range, as transporter expression can change with excessive passaging.[2]
Assay Protocol and Parameters - Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 5, 10, 15, 30, 60 minutes) to determine the initial linear rate of uptake.[3] - Optimize this compound Concentration: Test a range of concentrations to identify one that is non-saturating and provides a detectable signal.[1] - Check Assay Buffer Composition: Ensure the buffer composition (pH, ionic strength) is optimal for transporter activity.
Detection Method - Validate Analytical Method: If using LC-MS or a fluorescent plate reader, confirm the sensitivity and linearity of your detection method for this compound. - Check for Quenching/Interference: Ensure that components of your assay buffer or cell lysate do not interfere with the signal detection.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding to ensure a uniform cell number in each well. - Optimize Seeding Density: Determine the optimal cell seeding density for your plate format to achieve a confluent monolayer.[4]
Pipetting Errors - Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. - Careful Pipetting Technique: Avoid introducing air bubbles into the wells, as they can interfere with absorbance or fluorescence readings.[5]
Edge Effects in Multi-well Plates - Avoid Using Outer Wells: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. If possible, fill these wells with buffer or media and do not use them for experimental samples. - Ensure Proper Plate Sealing: Use plate seals to minimize evaporation during incubation.
Incomplete Washing Steps - Standardize Washing Procedure: Ensure that all wells are washed consistently and thoroughly to remove any unbound this compound.

Experimental Protocols

Protocol 1: Time-Course Uptake Assay for this compound

Objective: To determine the optimal incubation time for this compound transport by identifying the linear phase of uptake.

Materials:

  • Cells expressing the target transporter

  • Cell culture medium

  • This compound stock solution

  • Uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer

  • Multi-well plates (e.g., 24-well or 96-well)

  • Analytical instrument for detecting this compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells until they reach confluency.

  • Pre-incubation:

    • Aspirate the culture medium.

    • Wash the cells twice with pre-warmed uptake buffer.

    • Add pre-warmed uptake buffer to each well and pre-incubate the plate at 37°C for 15 minutes.[6]

  • Initiate Uptake:

    • Aspirate the pre-incubation buffer.

    • Add the uptake buffer containing a fixed, non-saturating concentration of this compound to each well to start the transport reaction.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • Terminate Uptake:

    • At each time point, aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold wash buffer to stop the transport process.

  • Cell Lysis: Add lysis buffer to each well and incubate as required to ensure complete cell lysis.

  • Sample Analysis: Collect the cell lysates and analyze the intracellular concentration of this compound using a validated analytical method.

  • Data Analysis: Plot the intracellular concentration of this compound against time. The optimal incubation time falls within the initial linear portion of this curve.

Protocol 2: Concentration-Dependent Uptake Assay for this compound

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport.

Methodology:

  • Follow steps 1-3 from Protocol 1.

  • Initiate Uptake:

    • Aspirate the pre-incubation buffer.

    • Add uptake buffer containing a range of this compound concentrations (e.g., spanning a 100-fold range) to the wells.[1]

  • Incubation: Incubate the plate at 37°C for the optimal incubation time determined in Protocol 1.

  • Follow steps 6-8 from Protocol 1.

  • Data Analysis: Plot the initial rate of uptake against the this compound concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed Cells in Multi-well Plate culture Culture to Confluency seed->culture preincubate Pre-incubate with Buffer culture->preincubate initiate Initiate Uptake with this compound preincubate->initiate incubate Incubate for Various Time Points initiate->incubate terminate Terminate Uptake (Wash) incubate->terminate lyse Lyse Cells terminate->lyse analyze Analyze Intracellular this compound lyse->analyze plot Plot Concentration vs. Time analyze->plot determine Determine Linear Range plot->determine

Caption: Workflow for determining the optimal incubation time in a transport assay.

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus transporter Transporter Protein l767679_int This compound (Intracellular) transporter->l767679_int l767679_ext This compound (Extracellular) l767679_ext->transporter Uptake kinase_a Kinase A l767679_int->kinase_a Inhibition kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf Phosphorylation gene_exp Gene Expression tf->gene_exp response Cellular Response gene_exp->response

References

controlling for L-767679 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Information regarding the chemical compound "L-767679" is not available in public databases or scientific literature.

Our comprehensive search for "this compound" across multiple chemical and biological databases, as well as the scientific literature, did not yield any specific information regarding its properties, stability, degradation pathways, or experimental uses. This suggests that "this compound" may be an internal development code, a misidentified compound, or a substance not yet described in publicly accessible resources.

Without foundational information about this compound, we are unable to provide a detailed and accurate technical support center as requested. The creation of troubleshooting guides, FAQs, data tables, and experimental protocols is contingent upon having established scientific data.

We recommend the following actions:

  • Verify the Compound Identifier: Please double-check the name and any associated identifiers for this compound. It is possible there may be a typographical error.

  • Provide Alternative Identifiers: If you have an alternative name, a Chemical Abstracts Service (CAS) number, a patent number, or a reference to a scientific publication mentioning this compound, please provide it. This information will be crucial in locating the necessary data.

We are committed to assisting you. Once more specific information about the compound is available, we will be able to proceed with generating the requested technical support materials.

Technical Support Center: Addressing Variability in L-767679 Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data and detailed experimental protocols for a compound specifically designated "L-767679" are limited. The following technical support guide provides a generalized framework for addressing variability in pharmacokinetic data, using hypothetical data and protocols for this compound as illustrative examples. The principles and troubleshooting strategies outlined are broadly applicable to small molecule drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in the Cmax and AUC of this compound in our preclinical studies. What are the potential causes?

High inter-individual variability is a common challenge in pharmacokinetics.[1][2] The primary factors can be categorized as follows:

  • Physiological Factors: Differences in age, sex, genetics (e.g., polymorphisms in metabolic enzymes), health status, and body weight can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).[1][3]

  • Experimental and Bioanalytical Factors: Inconsistencies in dosing procedures, sample collection timing, sample handling and storage, and the bioanalytical method itself can introduce significant variability.[4][5][6]

  • Drug Formulation and Administration: The formulation of this compound and the route of administration can affect its dissolution, solubility, and absorption rate, leading to variable exposure.[7] Low solubility and high dose have been associated with higher pharmacokinetic variability.[8]

Q2: How can we investigate if the observed variability is due to our bioanalytical method?

A robust and validated bioanalytical method is crucial for reliable pharmacokinetic data.[5][9] To troubleshoot your method, consider the following:

  • Review Method Validation Data: Re-examine the results for accuracy, precision, selectivity, sensitivity, and stability from your method validation.[5][6] Ensure they meet the acceptance criteria.

  • Internal Standard (IS) Response: Check the consistency of the IS response across the analytical run. Significant variation could indicate problems with sample extraction or instrument performance.

  • Matrix Effects: Evaluate for the presence of matrix effects, where components in the biological matrix (e.g., plasma, blood) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9]

  • Analyte Stability: Confirm the stability of this compound in the biological matrix under the conditions of sample collection, processing, and storage.[5] This includes freeze-thaw stability and bench-top stability.

Q3: What steps should we take to minimize variability in our future pharmacokinetic studies with this compound?

Minimizing variability requires careful planning and execution of your experiments:

  • Standardize Protocols: Ensure all experimental procedures, including animal handling, dosing, sample collection, and processing, are rigorously standardized.

  • Control for Biological Variables: Use animals of the same age, sex, and strain. Acclimate them properly to the experimental environment. Control for food and water intake, as this can affect drug absorption.[7]

  • Formulation Optimization: If this compound has poor solubility, consider formulation strategies to improve its dissolution and absorption.[8]

  • Bioanalytical Method Qualification: Qualify your bioanalytical method for its intended purpose to ensure it is accurate and precise.[9]

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic Profiles within the Same Dose Group

If you observe significant variability in the pharmacokinetic profiles of animals within the same dose group, follow this troubleshooting workflow:

G A High Intra-group Variability Observed B Review Dosing Records (Time, Route, Volume) A->B D Review Sample Collection Times and Procedures A->D E Analyze Internal Standard Response in Bioanalytical Data A->E C Check for Dosing Errors (e.g., Incomplete Dosing) B->C F Consistent IS Response? E->F H Inconsistent IS Response F->H No I Review Animal Health Records (e.g., Sickness, Stress) F->I Yes G Investigate Sample Extraction and Instrument Performance H->G J Correlate Outliers with Health Observations I->J K Consider Genetic Factors (Metabolizing Enzymes) I->K

Caption: Troubleshooting workflow for high intra-group PK variability.

Issue 2: Lower than Expected Exposure (Low Cmax and AUC)

If the overall exposure of this compound is lower than anticipated, consider these potential causes:

  • Poor Absorption: this compound may have low solubility or permeability, limiting its absorption from the administration site.[7]

  • High First-Pass Metabolism: If administered orally, the drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Rapid Clearance: The drug may be rapidly eliminated from the body through metabolism or excretion.[10]

  • Dosing Solution Instability: The dosing formulation may not be stable, leading to a lower effective dose being administered.

Hypothetical this compound Pharmacokinetic Data

The following tables summarize hypothetical pharmacokinetic parameters of this compound in rats following a single intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound after a 1 mg/kg IV Dose

ParameterMeanSD
Cmax (ng/mL)850150
Tmax (h)0.080.02
AUC0-inf (ng*h/mL)1200250
Clearance (mL/min/kg)13.92.9
Vdss (L/kg)1.50.3
T1/2 (h)1.20.2

Table 2: Pharmacokinetic Parameters of this compound after a 10 mg/kg PO Dose

ParameterMeanSD
Cmax (ng/mL)950350
Tmax (h)0.50.2
AUC0-inf (ng*h/mL)48001200
T1/2 (h)1.50.4
Oral Bioavailability (%)4010

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Dosing: Administer this compound via the appropriate route (IV or PO).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use tubes containing K2EDTA as the anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (plasma) to clean, labeled polypropylene (B1209903) tubes.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 2: LC-MS/MS Bioanalytical Method for this compound Quantification
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the calibration curve.

Visualizations

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis PK Analysis Phase A Dosing (IV or PO) B Serial Blood Sampling A->B C Plasma Isolation B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Quantification E->F G PK Parameter Calculation (Cmax, AUC, etc.) F->G H Report Generation G->H

Caption: General experimental workflow for a pharmacokinetic study.

G cluster_drug Drug Properties cluster_biological Biological System cluster_experimental Experimental Design center_node Pharmacokinetic Variability solubility Solubility center_node->solubility permeability Permeability center_node->permeability formulation Formulation center_node->formulation genetics Genetics center_node->genetics disease_state Disease State center_node->disease_state age_sex Age & Sex center_node->age_sex diet Diet center_node->diet dosing_procedure Dosing Procedure center_node->dosing_procedure sampling_times Sampling Times center_node->sampling_times bioanalysis Bioanalytical Method center_node->bioanalysis

References

Technical Support Center: Optimizing Caco-2 Permeability Assays for L-767679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the predictive capacity of the Caco-2 cell model, with a focus on addressing challenges that may be encountered with compounds like L-767679.

Troubleshooting Guides

This section addresses specific issues that may arise during Caco-2 permeability experiments.

Issue 1: Low Apparent Permeability (Papp) and Poor Recovery of this compound

Low Papp values, especially when coupled with low compound recovery, can be indicative of several issues. It is crucial to systematically investigate the potential causes to obtain reliable data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Solubility Assessment: Determine the solubility of this compound in the assay buffer (e.g., HBSS) at the intended concentration. 2. Use of Co-solvents: If solubility is low, consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not affect monolayer integrity.[1] 3. Solubility Enhancers: For highly lipophilic compounds, consider incorporating solubility-enhancing excipients such as Bovine Serum Albumin (BSA) or Poloxamer 188 in the assay buffer.[2]Improved dissolution of this compound in the donor compartment, leading to a more accurate assessment of its permeability.
Non-specific Binding 1. Plate Coating: Pre-coat the wells of the receiver plate with a solution of a non-ionic surfactant or BSA to block non-specific binding sites. 2. Material Selection: Use low-binding plates for both donor and receiver compartments. 3. Recovery Calculation: Always calculate the percentage recovery to quantify the extent of compound loss.Increased recovery of this compound, ensuring that the measured Papp value is not artificially lowered due to binding to the assay apparatus.[3]
Cellular Metabolism 1. Metabolic Stability Assay: Conduct a separate experiment to assess the metabolic stability of this compound in the presence of Caco-2 cells. 2. Inhibition of Metabolism: If metabolism is significant, consider co-incubating with broad-spectrum cytochrome P450 inhibitors, if appropriate for the research question.Understanding the contribution of metabolism to the disappearance of the parent compound, allowing for a more accurate interpretation of permeability.
Low Intrinsic Permeability If solubility, binding, and metabolism are ruled out, the low Papp may be a true reflection of the compound's poor permeability characteristics.This information is valuable for lead optimization and formulation development.

Issue 2: High Efflux Ratio for this compound

An efflux ratio significantly greater than 2 (Papp B-A / Papp A-B) suggests that this compound is a substrate of apically located efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-associated Protein 2 (MRP2).[3]

Strategies to Identify and Mitigate Efflux:

Strategy Experimental Approach Data Interpretation
Use of Specific Inhibitors Conduct the bidirectional permeability assay in the presence and absence of specific inhibitors for major efflux transporters.- P-gp: A significant increase in A-B Papp and a decrease in the efflux ratio in the presence of a P-gp inhibitor (e.g., Verapamil) indicates P-gp involvement.[4] - BCRP: A similar effect with a BCRP inhibitor (e.g., Ko143) points to BCRP-mediated efflux.[5] - MRP2: Use of an MRP2 inhibitor (e.g., MK571) can help identify its role, though inhibitor specificity can be a concern.[6]
Transporter Knockout Caco-2 Models Utilize commercially available Caco-2 cell lines where specific transporter genes (e.g., MDR1 for P-gp, ABCG2 for BCRP) have been knocked out.A reduced efflux ratio in a knockout cell line compared to the parental cell line provides direct evidence for the involvement of that specific transporter.
Concentration-Dependent Permeability Perform the permeability assay at multiple concentrations of this compound.If the efflux is saturable, the efflux ratio may decrease at higher concentrations as the transporter becomes saturated.

Frequently Asked Questions (FAQs)

Q1: How can I improve the physiological relevance of my Caco-2 model for predicting the intestinal absorption of this compound?

A1: While the standard Caco-2 monolayer is a valuable tool, its predictive capacity can be enhanced through several modifications:

  • Co-culture Models: Co-culturing Caco-2 cells with mucus-secreting HT29-MTX cells can create a more physiologically relevant model with a mucus layer, which can be crucial for the absorption of certain drugs.[7] A common ratio is 9:1 (Caco-2:HT29).[8]

  • Inclusion of Stromal Cells: Three-dimensional models that include intestinal fibroblasts can improve the structural and functional properties of the Caco-2 monolayer, leading to more in vivo-like permeability characteristics.[9][10]

  • Serum-Free Conditions: Consider adapting your Caco-2 cells to serum-free media to reduce variability and potential interference from serum components.

Q2: My TEER values are inconsistent across experiments. What could be the cause and how can I fix it?

A2: Transepithelial Electrical Resistance (TEER) is a critical measure of monolayer integrity.[4] Inconsistent TEER values can be caused by:

  • Cell Passage Number: Use a consistent and relatively low passage number of Caco-2 cells, as their characteristics can change with prolonged culturing.

  • Seeding Density: Optimize and maintain a consistent seeding density to ensure the formation of a uniform monolayer.

  • Culture Conditions: Ensure consistent temperature, humidity, and CO2 levels in your incubator.

  • Media Changes: Be gentle during media changes to avoid disrupting the monolayer.

  • Measurement Technique: Standardize the placement of the TEER electrodes in the wells.

Q3: What are the acceptable criteria for monolayer integrity before starting a permeability assay?

A3: Before initiating a permeability experiment, ensure the following:

  • TEER: Values should be stable and within the range established for your laboratory (typically >250 Ω·cm²).[8]

  • Lucifer Yellow Permeability: The apparent permeability of the paracellular marker Lucifer Yellow should be low (typically < 1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.

Experimental Protocols

Standard Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

    • Seed Caco-2 cells onto permeable filter inserts (e.g., Transwell®) at an optimized density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer.[11] Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • On the day of the experiment, measure the TEER of each well.

    • Perform a Lucifer Yellow permeability assay to confirm tight junction integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) or another suitable transport buffer.

    • For apical-to-basolateral (A-B) permeability, add the test compound (this compound) solution to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the filter membrane

      • C₀ is the initial concentration of the drug in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Below are diagrams illustrating key workflows and concepts related to Caco-2 permeability assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Monolayer_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Monolayer_Check Add_Compound Add this compound to Donor Chamber Monolayer_Check->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Sample from Receiver Chamber Incubation->Sampling LCMS_Analysis LC-MS/MS Analysis Sampling->LCMS_Analysis Papp_Calculation Calculate Papp LCMS_Analysis->Papp_Calculation Efflux_Ratio Calculate Efflux Ratio Papp_Calculation->Efflux_Ratio

Caco-2 Permeability Assay Workflow

Troubleshooting_Logic Start Low Papp or Poor Recovery? Solubility Check Solubility Start->Solubility Yes Binding Assess Non-specific Binding Solubility->Binding Solubility OK Metabolism Evaluate Metabolism Binding->Metabolism Binding OK Efflux High Efflux Ratio? Metabolism->Efflux Metabolism OK Inhibitors Use Transporter Inhibitors Efflux->Inhibitors Yes Knockout Use Knockout Models Efflux->Knockout Yes

Troubleshooting Logic for Caco-2 Assays

Signaling_Pathway_Placeholder cluster_cell Caco-2 Cell L767679 This compound L767679_in This compound L767679->L767679_in Passive Diffusion / Influx Efflux_Transporter Efflux Transporter (e.g., P-gp, BCRP) Efflux_Transporter->L767679 Efflux Apical_Membrane Apical Membrane Cell_Interior Cell Interior Apical_Membrane->Cell_Interior Basolateral_Membrane Basolateral Membrane Cell_Interior->Basolateral_Membrane L767679_in->Efflux_Transporter

Potential Efflux Pathway for this compound

References

Validation & Comparative

Prodrug Strategy Enhances Permeability: A Comparative Analysis of L-767,679 and its Prodrug L-775,318

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's permeability is a critical step in achieving therapeutic efficacy. This guide provides a comparative overview of the fibrinogen receptor antagonist L-767,679 and its ethyl ester prodrug, L-775,318, focusing on how the prodrug approach can enhance bioavailability, a key indicator of permeability.

While specific quantitative permeability data (e.g., Caco-2 cell permeability assays) for L-767,679 and L-775,318 are not publicly available, preclinical studies on various ester prodrugs of L-767,679 provide strong evidence for the successful application of a prodrug strategy to improve its oral absorption. The ethyl ester prodrug, L-775,318, emerged from these studies as a promising candidate for clinical evaluation due to its favorable metabolic profile and enhanced bioavailability in animal models.[1]

Overcoming Permeability Challenges with Prodrugs

L-767,679, a potent fibrinogen receptor antagonist, likely faces challenges with oral absorption due to its physicochemical properties. Prodrugs are inactive precursors that are converted into the active drug within the body. This chemical modification is a well-established strategy to overcome pharmacokinetic limitations such as poor permeability and metabolic instability.

In the case of L-767,679, esterification to form prodrugs like L-775,318 masks polar functional groups, increasing the molecule's lipophilicity. This enhanced lipophilicity generally facilitates passage across the lipid-rich cell membranes of the intestinal epithelium, a primary barrier to oral drug absorption.

Comparative Data Summary

Although direct permeability coefficients are unavailable, the following table summarizes the key findings from preclinical studies that highlight the improved pharmacokinetic profile of the ethyl ester prodrug (L-775,318) compared to other ester prodrugs, which is indicative of enhanced permeability and subsequent absorption.[1]

ParameterMethyl Ester ProdrugEthyl Ester Prodrug (L-775,318)Isopropyl Ester Prodrug
Conversion to L-767,679 (in vitro, liver microsomes) EfficientEfficient Less Efficient
Bioavailability of L-767,679 (in vivo, dogs & monkeys) -Higher Lower
Relative Formation Rate of L-767,679 ~ Ethyl Ester> Isopropyl Ester -

Data extrapolated from a study comparing methyl, ethyl, and isopropyl ester prodrugs of L-767,679. The study concluded that the ethyl ester was a promising candidate for clinical evaluation.[1]

Experimental Protocols

The selection of L-775,318 as a promising prodrug candidate was based on a series of in vitro and in vivo experiments designed to assess metabolic stability and bioavailability.

In Vitro Metabolic Stability Assays
  • Objective: To determine the rate and extent of conversion of the ester prodrugs to the active parent drug, L-767,679, in relevant biological matrices.

  • Methodology:

    • The methyl, ethyl, and isopropyl ester prodrugs of L-767,679 were incubated with liver microsomal preparations from humans, dogs, and monkeys.

    • Samples were collected at various time points and analyzed using a validated analytical method (likely LC-MS/MS) to quantify the concentrations of the remaining prodrug and the newly formed L-767,679.

    • The rate of formation of L-767,679 was then calculated for each prodrug in each species.

  • Findings: The methyl and ethyl esters were efficiently converted to L-767,679 in human and dog liver microsomes, while the isopropyl ester showed a slower conversion rate. In monkey liver microsomes, all esters were metabolized to the active acid as well as other products.[1]

In Vivo Pharmacokinetic and Bioavailability Studies
  • Objective: To evaluate the oral bioavailability of L-767,679 after administration of its ester prodrugs in animal models.

  • Methodology:

    • The ester prodrugs were administered orally to dogs and monkeys.

    • Blood samples were collected at predetermined time intervals.

    • Plasma concentrations of both the prodrug and the active drug, L-767,679, were measured using a validated bioanalytical method.

    • Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), were calculated to determine the oral bioavailability of L-767,679 from each prodrug.

  • Findings: The oral bioavailability of L-767,679 was higher after administration of the ethyl ester prodrug compared to the isopropyl ester prodrug in both species. The bioavailability was also noted to be higher in dogs than in monkeys.[1]

Visualizing the Prodrug Advantage

The following diagrams illustrate the conceptual framework of the prodrug strategy and the experimental workflow used to evaluate the permeability and bioavailability of L-767,679 prodrugs.

Prodrug_Conversion L-775318 (Prodrug) L-775318 (Prodrug) Intestinal Epithelium Intestinal Epithelium L-775318 (Prodrug)->Intestinal Epithelium Absorption Intestinal Lumen Intestinal Lumen Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Enzymatic Conversion L-767679 (Active Drug) This compound (Active Drug) Systemic Circulation->this compound (Active Drug)

Caption: Conversion of Prodrug L-775,318 to Active L-767,679.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prodrug Synthesis Prodrug Synthesis Metabolic Stability Assay\n(Liver Microsomes) Metabolic Stability Assay (Liver Microsomes) Prodrug Synthesis->Metabolic Stability Assay\n(Liver Microsomes) Quantification (LC-MS/MS) Quantification (LC-MS/MS) Metabolic Stability Assay\n(Liver Microsomes)->Quantification (LC-MS/MS) Selection of Promising Prodrugs Selection of Promising Prodrugs Quantification (LC-MS/MS)->Selection of Promising Prodrugs Oral Administration\n(Animal Models) Oral Administration (Animal Models) Blood Sampling Blood Sampling Oral Administration\n(Animal Models)->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Blood Sampling->Pharmacokinetic Analysis Bioavailability Determination Bioavailability Determination Pharmacokinetic Analysis->Bioavailability Determination Lead Candidate Selection\n(L-775318) Lead Candidate Selection (L-775318) Bioavailability Determination->Lead Candidate Selection\n(L-775318) Signaling_Pathway Platelet Activation Platelet Activation GP IIb/IIIa Receptor\nActivation GP IIb/IIIa Receptor Activation Platelet Activation->GP IIb/IIIa Receptor\nActivation Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Receptor\nActivation->Fibrinogen Binding Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Thrombus Formation Thrombus Formation Platelet Aggregation->Thrombus Formation This compound This compound This compound->GP IIb/IIIa Receptor\nActivation Inhibition

References

Verapamil's Inhibition of Drug Efflux: A Comparative Analysis of P-glycoprotein and MRP1 Substrate Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verapamil (B1683045), a first-generation calcium channel blocker, is a well-established inhibitor of ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). This guide provides a comparative overview of verapamil's inhibitory effects on the transport of known P-gp and MRP1 substrates, supported by experimental data and detailed protocols. Understanding these interactions is crucial for predicting and managing drug-drug interactions, overcoming multidrug resistance in cancer therapy, and improving drug delivery to target tissues.

Comparative Inhibition of P-gp and MRP1-Mediated Transport by Verapamil

The inhibitory potency of verapamil can vary depending on the specific transporter, the substrate being transported, and the experimental system used. The following table summarizes quantitative data on the inhibition of representative P-gp and MRP1 substrates by verapamil.

TransporterSubstrateCell Line/SystemVerapamil Concentration% Inhibition / IC50Reference
P-glycoprotein (P-gp) DigoxinCaco-2100 µM~50% inhibition of efflux[1]
VinblastineK562/ADR10 µM>90% reversal of resistance
DaunorubicinP388/ADR5 µMSignificant increase in intracellular accumulation[2]
MRP1 (ABCC1) Leukotriene C4 (LTC4)MRP1-transfected HeLa cells50 µM~70% inhibition of transport[3]
Etoposide (VP-16)HL60/ADR20 µMSignificant increase in cytotoxicity
VincristineMRP1-overexpressing cells10 µMPartial reversal of resistance[4]

Note: The data presented are compiled from various studies and should be considered illustrative. Direct comparison of absolute values across different studies may be challenging due to variations in experimental conditions.

Experimental Methodologies

Detailed experimental protocols are essential for the accurate assessment of transport inhibition. Below are representative methodologies for key experiments cited in the comparison.

P-glycoprotein Transport Inhibition Assay (e.g., using Caco-2 cells)

This assay measures the polarized transport of a P-gp substrate across a Caco-2 cell monolayer, a model for the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and polarization.

  • Transport Assay:

    • The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • The P-gp substrate (e.g., radiolabeled digoxin) is added to either the apical (A) or basolateral (B) chamber.

    • Verapamil, at various concentrations, or a vehicle control is added to both chambers.

    • Samples are taken from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The amount of substrate transported is quantified using liquid scintillation counting or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is determined. A reduction in the efflux ratio in the presence of verapamil indicates P-gp inhibition.

MRP1-Mediated Transport Assay (e.g., using inside-out membrane vesicles)

This method directly measures the ATP-dependent transport of a substrate into isolated membrane vesicles enriched with MRP1.

  • Vesicle Preparation: Membrane vesicles are prepared from cells overexpressing MRP1 (e.g., transfected Sf9 or HeLa cells).

  • Transport Assay:

    • Vesicles are incubated with the MRP1 substrate (e.g., radiolabeled leukotriene C4) in the presence of ATP and an ATP-regenerating system.

    • Verapamil, at various concentrations, or a vehicle control is included in the incubation mixture.

    • The reaction is stopped at a specific time point by rapid filtration through a filter membrane, which traps the vesicles but allows the free substrate to pass through.

    • The amount of substrate accumulated inside the vesicles is measured by scintillation counting.

  • Data Analysis: The ATP-dependent transport is calculated by subtracting the transport measured in the absence of ATP. The percentage of inhibition by verapamil is determined relative to the control (no inhibitor).

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the cellular efflux mechanism mediated by P-gp and MRP1 and the inhibitory action of verapamil.

P_glycoprotein_Inhibition cluster_membrane Cell Membrane Pgp {P-glycoprotein (P-gp)|ATP-Binding Cassette} Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Drug_in Drug (Intracellular) Drug_in->Pgp Binds Verapamil Verapamil Verapamil->Pgp Inhibits ATP ATP ATP->Pgp MRP1_Inhibition cluster_membrane Cell Membrane MRP1 {MRP1|ATP-Binding Cassette} Substrate_out Substrate (Extracellular) MRP1->Substrate_out Efflux ADP ADP + Pi MRP1->ADP Hydrolysis Substrate_in Substrate (Intracellular) Substrate_in->MRP1 Binds Verapamil Verapamil Verapamil->MRP1 Inhibits ATP ATP ATP->MRP1

References

Correlation of In Vitro L-767679 Data with In Vivo Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro and in vivo data for the zwitterionic compound L-767,679, focusing on the correlation between its permeability in cell-based assays and its absorption in animal models. The information is compiled to assist researchers in understanding the intestinal barriers to the oral delivery of hydrophilic drugs like L-767,679.

Executive Summary

In Vitro vs. In Vivo Data Comparison

The following tables summarize the expected quantitative data from in vitro Caco-2 cell permeability assays and in vivo rat intestinal loop absorption studies for L-767,679. Please note that specific values from the primary research could not be retrieved and are represented by placeholders.

Table 1: In Vitro Permeability Data for L-767,679 in Caco-2 Cell Monolayers

ParameterValueDescription
Apparent Permeability Coefficient (Papp) (A-B)Low (exact value not available)Indicates low permeability from the apical (intestinal lumen) to the basolateral (blood) side.
Apparent Permeability Coefficient (Papp) (B-A)Low (exact value not available)Indicates low permeability from the basolateral to the apical side.
Efflux Ratio (Papp (B-A) / Papp (A-B))~1 (expected)A ratio close to 1 suggests that the compound is not a substrate for active efflux transporters.
MetabolismNot observedL-767,679 was found to be stable in Caco-2 cells.[1]

Table 2: In Vivo Absorption Data for L-767,679 in the In Situ Rat Intestinal Loop Model

ParameterValueDescription
Absorption Rate Constant (ka)Low (exact value not available)Reflects a slow rate of absorption from the intestinal lumen into the bloodstream.
Percentage of Dose AbsorbedLow (exact value not available)Indicates a small fraction of the administered dose reaches systemic circulation.
Effect of P-gp Inhibitor (e.g., Verapamil)No significant effectThe absence of an effect on absorption in the presence of a P-glycoprotein inhibitor further supports that L-767,679 is not a P-gp substrate.[1]
Intestinal MetabolismResistantL-767,679 showed resistance to metabolism within the rat intestine.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

In Vitro: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model to predict human intestinal drug absorption.

Objective: To determine the rate of transport of L-767,679 across a monolayer of differentiated Caco-2 cells, which mimics the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow.

  • Transport Experiment:

    • The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compound, L-767,679, is added to the apical (A) side of the monolayer (donor compartment) to measure A-to-B (absorptive) transport, or to the basolateral (B) side (donor compartment) to measure B-to-A (secretory) transport.

    • Samples are collected from the receiver compartment at predetermined time intervals.

  • Sample Analysis: The concentration of L-767,679 in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

In Vivo: In Situ Rat Intestinal Loop Model

This in vivo model provides a more physiologically relevant system to study drug absorption by maintaining blood supply and innervation to the intestinal segment.

Objective: To measure the absorption of L-767,679 from a defined segment of the rat intestine.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a midline abdominal incision is made to expose the small intestine.

  • Intestinal Loop Formation: A segment of the intestine (e.g., jejunum) of a specific length is isolated and cannulated at both ends, creating a closed loop. Care is taken to not disrupt the blood supply to this segment.

  • Drug Administration: A solution containing L-767,679 is introduced into the intestinal loop.

  • Sample Collection: The entire loop is removed at a predetermined time point. The amount of remaining drug in the loop is determined.

  • Sample Analysis: The concentration of L-767,679 in the intestinal fluid is quantified by an appropriate analytical method like LC-MS.

  • Data Analysis: The percentage of the dose absorbed is calculated by subtracting the amount of drug recovered from the loop from the initial amount administered. The absorption rate constant (ka) can also be determined by analyzing the disappearance of the drug from the intestinal lumen over time.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

IVIVC_Relationship cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies in_vitro_assay Caco-2 Permeability Assay in_vitro_data Papp, Efflux Ratio, Metabolism Data in_vitro_assay->in_vitro_data in_vivo_data Absorption Rate (ka), % Absorbed in_vitro_data->in_vivo_data Correlation in_vivo_assay In Situ Rat Intestinal Loop in_vivo_assay->in_vivo_data prediction Human Absorption in_vivo_data->prediction Predicts

Caption: Logical flow from in vitro to in vivo studies for predicting human absorption.

Experimental_Workflow start Start: Compound L-767679 in_vitro In Vitro Caco-2 Assay start->in_vitro in_vivo In Vivo Rat Intestinal Loop Study in_vitro->in_vivo Based on In Vitro Results data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Absorption Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for assessing drug absorption.

References

A Comparative Guide to Caco-2 and In Situ Perfusion Assays for Intestinal Permeability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicting the oral absorption of drug candidates is a critical step in pharmaceutical development. Two widely utilized methods for assessing intestinal permeability are the in vitro Caco-2 cell monolayer assay and the in situ intestinal perfusion model. While both aim to predict in vivo drug absorption, they possess distinct advantages and limitations. This guide provides a detailed comparison of these two methodologies, complete with experimental protocols and illustrative data, to aid researchers in selecting the appropriate model for their specific needs.

Due to the lack of publicly available comparative data for L-767679, this guide will utilize data from a study comparing SDZ-RAD and rapamycin (B549165) to illustrate the potential differences in permeability results obtained from Caco-2 and in situ perfusion models.

Data Presentation: A Comparative Look at Permeability

The following table summarizes the apparent permeability (Papp) values for two immunosuppressive agents, SDZ-RAD and rapamycin, as determined by both Caco-2 cell monolayers and in situ rat intestinal perfusion studies. This data serves as a practical example of the quantitative outputs from each assay and highlights potential discrepancies between the in vitro and in situ models.[1]

CompoundCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)In Situ Perfusion Peff (x 10⁻⁶ cm/sec)
SDZ-RAD < 1> 20> 2024.8
Rapamycin < 1> 20> 2012.6

Data sourced from a comparative study on SDZ-RAD and rapamycin.[1] The study indicated that the passive permeability for SDZ-RAD was 20 x 10⁻⁶ cm/sec and for rapamycin was 10 x 10⁻⁶ cm/sec in the Caco-2 model when efflux was inhibited.

Experimental Protocols

A thorough understanding of the experimental procedures is essential for interpreting permeability data correctly. Below are detailed methodologies for both the Caco-2 permeability assay and the in situ single-pass intestinal perfusion technique.

Caco-2 Permeability Assay Protocol

The Caco-2 permeability assay is a well-established in vitro model that utilizes a human colon adenocarcinoma cell line to mimic the intestinal epithelial barrier.[2][3][4]

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on semi-permeable filter supports in transwell plates.[3][5]

  • The cells are cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with well-established tight junctions.[6]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]

2. Permeability Assay (Bidirectional):

  • Apical to Basolateral (A-B) Transport:

    • The test compound is added to the apical (donor) compartment.

    • At predetermined time points, samples are collected from the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Transport:

    • The test compound is added to the basolateral (donor) compartment.

    • Samples are collected from the apical (receiver) compartment at specified times.

3. Sample Analysis and Data Calculation:

  • The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.[3]

  • The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor compartment.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[4]

In Situ Single-Pass Intestinal Perfusion Protocol (Rat Model)

The in situ intestinal perfusion model provides a more physiologically relevant system by maintaining intact blood supply and innervation to the intestinal segment.[7][8][9]

1. Animal Preparation:

  • Rats are anesthetized and a midline abdominal incision is made to expose the small intestine.

  • A specific segment of the intestine (e.g., jejunum) is selected and cannulated at both ends.[10]

2. Perfusion Procedure:

  • The cannulated intestinal segment is rinsed with a blank buffer solution to remove any residual contents.

  • A solution containing the test compound is then perfused through the segment at a constant flow rate.[7]

  • The perfusate is collected at the outlet at various time intervals.

3. Sample Analysis and Data Calculation:

  • The concentration of the test compound in the collected perfusate is determined by an appropriate analytical method.

  • The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate as it passes through the intestinal segment. The following equation is commonly used:

    • Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L)

    • Where Q is the perfusion flow rate, Cin and Cout_corr are the corrected inlet and outlet drug concentrations, r is the radius of the intestinal segment, and L is the length of the segment. Water flux is often corrected for using a non-absorbable marker.[7]

Mandatory Visualization

To better understand the experimental workflows and the biological processes involved in intestinal drug absorption, the following diagrams have been generated using the DOT language.

G cluster_caco2 Caco-2 Permeability Assay Workflow cluster_insitu In Situ Perfusion Workflow C1 Seed Caco-2 cells on transwell inserts C2 Culture for 21 days to form monolayer C1->C2 C3 Verify monolayer integrity (TEER measurement) C2->C3 C4 Add test compound to apical or basolateral side C3->C4 C5 Incubate and collect samples from receiver compartment C4->C5 C6 Analyze sample concentration (LC-MS/MS) C5->C6 C7 Calculate Papp and Efflux Ratio C6->C7 I1 Anesthetize rat and expose intestine I2 Cannulate selected intestinal segment I1->I2 I3 Perfuse test compound solution I2->I3 I4 Collect perfusate at outlet I3->I4 I5 Analyze sample concentration I4->I5 I6 Calculate Peff I5->I6

Caption: Experimental workflows for Caco-2 and in situ perfusion assays.

G cluster_membrane Intestinal Epithelial Cell cluster_transport Drug Transport Pathways cell Apical Membrane Intracellular Space Basolateral Membrane cell:f1->cell:f0 Active Efflux (e.g., P-gp) cell:f1->cell:f2 Transport to Blood Drug in Blood Drug in Blood cell:f2->Drug in Blood Drug in Lumen Drug in Lumen Drug in Lumen->cell:f0 Passive Diffusion (Transcellular) Drug in Lumen->cell:f0 Paracellular Transport Drug in Lumen->cell:f0 Carrier-mediated Uptake

Caption: Major pathways of drug transport across the intestinal epithelium.

Conclusion

Both the Caco-2 assay and the in situ intestinal perfusion model are valuable tools in drug development for assessing intestinal permeability. The Caco-2 model offers a high-throughput, cost-effective, and reproducible method for initial screening and mechanistic studies, particularly for identifying substrates of efflux transporters.[4][6] In contrast, the in situ perfusion model provides a more physiologically complex environment, retaining the mucus layer, blood flow, and metabolic activity of the intestine, which can lead to more predictive data for in vivo absorption.[7][9] The choice between these models should be guided by the specific research question, the stage of drug development, and the physicochemical properties of the compound being investigated. For a comprehensive understanding of a drug's absorption potential, a combination of both in vitro and in situ studies is often warranted.

References

Scrutinizing L-767679: A Guide to its Interaction with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the interaction of a compound with efflux transporters like P-glycoprotein (P-gp) is critical for predicting its absorption, distribution, and potential for drug-drug interactions. This guide provides a comparative analysis of L-767679's interaction with P-gp, contrasting it with established P-gp substrates. While the initial premise suggests this compound is a P-gp substrate, published evidence indicates a more nuanced relationship, with its prodrug, L-775,318, being a substrate, while this compound itself is not significantly transported by P-gp.

Executive Summary

Comparative Data on P-gp Substrates

To effectively evaluate whether a compound is a P-gp substrate, its transport characteristics are compared against known substrates. Key parameters include the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, and the resulting efflux ratio (ER). An efflux ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, is a strong indicator of P-gp mediated transport.

Table 1: Bidirectional Transport of this compound, its Prodrug L-775,318, and Comparator P-gp Substrates in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)ER with P-gp Inhibitor (e.g., Verapamil)P-gp Substrate?
L-767,679 LowLow~1No significant changeNo
L-775,318 (Prodrug) LowHigh>10Reduced to ~1Yes
Digoxin <0.1~1.0~10Reduced to ~1Yes
Quinidine ~1.0~10.0~10Reduced to ~1Yes
Rhodamine 123 <0.1~1.5~15Reduced to ~1Yes

Note: The data for L-767,679 and L-775,318 are based on the findings of Balani et al. (1998)[1]. Data for comparator substrates are representative values from literature.

Another key method for identifying P-gp substrates is the ATPase assay. P-gp utilizes ATP hydrolysis to efflux substrates. Therefore, compounds that are transported by P-gp often stimulate its ATPase activity.

Table 2: ATPase Activity in the Presence of this compound and Comparator P-gp Substrates

CompoundBasal ATPase Activity (nmol Pi/min/mg)ATPase Activity with Compound (nmol Pi/min/mg)Fold StimulationP-gp Substrate/Interactor?
L-767,679 ~5No significant change~1No
Verapamil (B1683045) (Control) ~5~25~5Yes
Digoxin ~5~15~3Yes
Quinidine ~5~20~4Yes

Experimental Protocols

Accurate and reproducible experimental design is paramount in determining a compound's interaction with P-gp. Below are detailed protocols for the key assays used in such evaluations.

Bidirectional Transport Assay using Caco-2 or MDCK-MDR1 Cells

This assay determines the directional transport of a compound across a polarized monolayer of cells that express P-gp.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Test compound (this compound), positive control P-gp substrate (e.g., digoxin), and negative control (e.g., mannitol)

  • P-gp inhibitor (e.g., verapamil or quinidine)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts at an appropriate density. Culture for 21 days (Caco-2) or 5-7 days (MDCK-MDR1) to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. Only use monolayers with TEER values above a pre-determined threshold. The permeability of a fluorescent marker like Lucifer yellow can also be assessed.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the test compound, positive control, and negative control in transport buffer. For inhibitor studies, prepare a separate set of dosing solutions containing the P-gp inhibitor.

    • To measure apical-to-basolateral (A-B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of the compound in each sample using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

P-gp ATPase Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound.

Materials:

  • P-gp-containing membranes (e.g., from Sf9 cells overexpressing human P-gp)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, and 1 mM ouabain)

  • ATP

  • Test compound (this compound) and a known P-gp substrate (e.g., verapamil)

  • P-gp inhibitor (e.g., sodium orthovanadate)

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., a malachite green-based reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the P-gp membranes to the assay buffer.

  • Compound Addition: Add the test compound or control compounds at various concentrations. Include a control with a known P-gp inhibitor to determine the basal ATPase activity.

  • Initiation of Reaction: Start the reaction by adding a defined concentration of MgATP.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Termination of Reaction and Phosphate Detection: Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of phosphate released in each well.

    • Determine the ATPase activity (nmol Pi/min/mg of P-gp).

    • Plot the ATPase activity against the compound concentration to determine the extent of stimulation or inhibition.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the bidirectional transport and ATPase assays.

Bidirectional_Transport_Assay cluster_prep Cell Culture and Monolayer Formation cluster_assay Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts culture Culture for 5-21 days to form a confluent monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with transport buffer teer->wash dose_ab Add compound to Apical side (A-B transport) wash->dose_ab dose_ba Add compound to Basolateral side (B-A transport) wash->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Collect samples from both chambers incubate->sample lcms Analyze sample concentration by LC-MS/MS sample->lcms papp Calculate Papp (A-B) and Papp (B-A) lcms->papp er Calculate Efflux Ratio (ER) papp->er

Workflow for the bidirectional transport assay.

ATPase_Assay start Prepare P-gp membranes in assay buffer add_compound Add test compound (this compound) or controls start->add_compound start_reaction Initiate reaction with MgATP add_compound->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop reaction and add phosphate detection reagent incubation->stop_reaction read_absorbance Measure absorbance with a microplate reader stop_reaction->read_absorbance analyze_data Calculate ATPase activity and fold stimulation read_absorbance->analyze_data

Workflow for the P-gp ATPase assay.

Conclusion

The available scientific evidence strongly indicates that L-767,679 is not a significant substrate of P-glycoprotein.[1] Its limited oral absorption is attributed to its inherent low lipophilicity.[1] In contrast, its prodrug, L-775,318, is clearly identified as a P-gp substrate, a crucial consideration for its own development and potential for drug interactions. This guide provides the necessary framework and experimental protocols for researchers to independently verify these findings and to characterize the P-gp interaction of other novel chemical entities. By employing these standardized assays and comparing the results with well-established substrates, drug development professionals can make more informed decisions regarding the pharmacokinetic profiles and clinical potential of their candidate compounds.

References

Assessing Paracellular Transport: A Comparative Guide to Common Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the paracellular transport of molecules is crucial for evaluating drug absorption and the integrity of epithelial barriers. This guide provides a detailed comparison of commonly used probes for assessing paracellular permeability, with a focus on experimental data and protocols.

The paracellular pathway is a critical route for the passive diffusion of small, hydrophilic molecules across epithelial and endothelial barriers. The tightness of this pathway, governed by complex protein structures known as tight junctions, dictates which molecules can pass between cells. Accurately assessing this transport is vital in drug discovery and development to predict oral bioavailability and understand the effects of various substances on barrier function.

Probes for Paracellular Permeability Assessment

Several molecules are utilized as probes to evaluate the integrity and permeability of the paracellular pathway. An ideal probe should be non-toxic, metabolically stable, and exclusively transported via the paracellular route. This guide focuses on mannitol (B672), a widely accepted and utilized probe, and provides context with other common alternatives.

Mannitol: The Gold Standard

Mannitol, a sugar alcohol, is a small, hydrophilic molecule that is poorly absorbed through the transcellular route, making it an excellent marker for paracellular transport. It is extensively used in in vitro models like the Caco-2 cell permeability assay to assess the integrity of the epithelial monolayer.

Alternative Probes

While mannitol is a staple, other molecules with varying sizes are also employed to characterize the paracellular pathway more comprehensively:

  • Lucifer Yellow (LY): A fluorescent dye that is also cell-impermeable and used to assess paracellular permeability. Its fluorescence allows for straightforward detection.

  • FITC-Dextran: Fluorescein isothiocyanate-labeled dextrans are available in various molecular weights (e.g., 4 kDa, 10 kDa, 70 kDa). Using dextrans of different sizes can help to probe the size-selectivity of the paracellular barrier.

Comparative Data Presentation

The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport of a substance across a cell monolayer. The table below summarizes typical Papp values for mannitol and other probes in the widely used Caco-2 cell model, which is derived from human colon adenocarcinoma cells and forms a monolayer that mimics the intestinal epithelium.[1][2]

ProbeMolecular Weight (Da)Typical Papp in Caco-2 (cm/s)Primary Transport Pathway
Mannitol 182.17< 1.0 x 10⁻⁶Paracellular (Leak Pathway)[3]
Lucifer Yellow 457.25< 1.0 x 10⁻⁶Paracellular
FITC-Dextran (4 kDa) ~4000Very Low (< 0.5 x 10⁻⁶)Paracellular

Note: Papp values can vary between laboratories depending on the specific Caco-2 cell line passage number, culture conditions, and experimental setup.

Experimental Protocols

A standardized protocol for assessing paracellular permeability is crucial for obtaining reproducible results. The following is a detailed methodology for the Caco-2 permeability assay using a paracellular probe like mannitol.

Caco-2 Permeability Assay Protocol

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) in multi-well plates.[4]

  • The cells are cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with well-established tight junctions.[2]

  • The culture medium is changed every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before initiating the transport experiment, the integrity of the Caco-2 cell monolayer must be verified.

  • Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. For a high-integrity monolayer, TEER values should typically be greater than 350 Ω·cm².[5]

  • Permeability of a fluorescent marker: The permeability of a marker like Lucifer Yellow is often assessed. A low Papp value for Lucifer Yellow (e.g., < 1 x 10⁻⁶ cm/s) indicates a tight monolayer.[5]

3. Transport Experiment:

  • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.

  • The monolayer is washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.[4]

  • The transport buffer containing the paracellular probe (e.g., ¹⁴C-labeled mannitol) at a known concentration is added to the donor chamber (typically the apical side for absorption studies).

  • Fresh transport buffer without the probe is added to the receiver chamber (basolateral side).

  • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

4. Sample Analysis and Papp Calculation:

  • At the end of the incubation period, samples are collected from both the donor and receiver chambers.

  • The concentration of the probe in the samples is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled mannitol, fluorescence spectroscopy for Lucifer Yellow, or LC-MS/MS).[6]

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the substance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the substance in the donor chamber.

Visualizing Experimental Concepts

Diagrams can aid in understanding the experimental workflow and the underlying biological principles.

G cluster_workflow Experimental Workflow: Caco-2 Permeability Assay A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days to form a monolayer A->B C 3. Verify monolayer integrity (TEER & Lucifer Yellow) B->C D 4. Add probe (e.g., Mannitol) to apical side C->D E 5. Incubate at 37°C D->E F 6. Collect samples from apical & basolateral sides E->F G 7. Analyze probe concentration F->G H 8. Calculate Apparent Permeability (Papp) G->H

Caco-2 permeability assay workflow.

G cluster_transport Paracellular vs. Transcellular Transport cluster_apical cluster_basolateral Enterocyte1 Enterocyte Drug_out Lipophilic Drug Enterocyte1->Drug_out Transcellular Transport (through cell) Enterocyte2 Enterocyte Mannitol Mannitol Mannitol_out Mannitol Mannitol->Mannitol_out Paracellular Transport (between cells) Drug Lipophilic Drug Drug->Enterocyte1 Transcellular Transport (through cell)

Routes of intestinal drug transport.

Conclusion

The assessment of paracellular transport is a fundamental aspect of drug development and epithelial barrier research. Mannitol remains a reliable and widely used probe for this purpose. By employing standardized in vitro models like the Caco-2 permeability assay and considering the use of alternative probes of varying sizes, researchers can gain a comprehensive understanding of the paracellular pathway's characteristics. This knowledge is instrumental in predicting a drug candidate's oral absorption and in studying the integrity of biological barriers under various physiological and pathological conditions.

References

A Researcher's Guide to Cross-Species Comparison of Intestinal Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preclinical Intestinal Permeability Assessment

The oral route remains the preferred method for drug administration. A critical determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. Predicting human intestinal absorption early in the drug discovery process is crucial for selecting promising candidates and reducing attrition rates. This guide provides a comparative overview of widely used in vitro and in vivo models for assessing intestinal permeability, offering supporting data for model compounds and detailed experimental protocols to aid in the design and interpretation of cross-species permeability studies.

Comparing Preclinical Models for Intestinal Permeability Assessment

A variety of models are available to researchers to predict human intestinal drug absorption, ranging from in vitro cell-based assays to in vivo animal studies. The choice of model depends on the stage of drug discovery, the desired throughput, and the specific questions being addressed.

In Vitro vs. In Vivo Models: A Head-to-Head Comparison

In vitro models, such as the Caco-2 cell line, offer high throughput and are valuable for screening large numbers of compounds in early discovery.[1][2] In situ and in vivo models, while lower in throughput, provide a more physiologically relevant environment with intact blood supply and innervation, offering a more accurate prediction of human intestinal permeability.[3][4]

FeatureCaco-2 Cell Monolayer (In Vitro)In Situ Intestinal Perfusion (e.g., Rat)In Vivo Studies (e.g., Mouse, Rat, Monkey)
System Human colon adenocarcinoma cell line cultured on a semipermeable membrane.[1]An isolated segment of the intestine is perfused with a drug solution in an anesthetized animal.[4]Drug is administered orally to a conscious animal, and plasma concentrations are measured over time.
Throughput HighMediumLow
Physiological Relevance Moderate. Lacks mucus layer and the full complement of intestinal cell types and transporters.High. Intact blood supply, innervation, and mucus layer.[3]Highest. Reflects the complete physiological process of oral absorption.
Predictive Power for Human Absorption Good correlation for many compounds, particularly for passive transport.[5][6][7]Strong correlation with human intestinal permeability.[3][4]Gold standard for preclinical assessment of oral bioavailability.
Cost LowMediumHigh
Typical Use Early-stage screening, mechanistic studies (e.g., efflux).[1]Lead optimization, understanding regional differences in absorption.[8]Late-stage preclinical development, pharmacokinetic studies.

Quantitative Permeability Data: A Cross-Model Comparison

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a membrane. The following table presents a summary of reported Papp values for several model compounds in the Caco-2 cell line and effective permeability (Peff) values from in situ rat and mouse intestinal perfusion studies. These data illustrate the typical range of permeability values observed in these models and how they correlate with human intestinal absorption.

CompoundCaco-2 Papp (x 10⁻⁶ cm/s)Rat Jejunum Peff (x 10⁻⁴ cm/s)Mouse Jejunum Peff (x 10⁻⁴ cm/s)Human Fraction Absorbed (%)Permeability Class
Mannitol ~0.1~0.02-< 20Low
Atenolol ~0.5~0.03-50Low
Furosemide -~0.05~0.260Low
Ranitidine --0.1850Low
Piroxicam -~0.31.1100High
Propranolol ~20~0.5-90High
Naproxen -~1.017.2100High
Antipyrine ~151.77-97High

Note: The presented values are approximations derived from multiple sources in the literature and are intended for comparative purposes. Actual values can vary between laboratories and experimental conditions.[4][5][9]

A strong correlation is often observed between in vitro Caco-2 permeability and in vivo human absorption.[5] Generally, compounds with a Papp < 1 x 10⁻⁶ cm/s are considered to have low absorption, those with a Papp between 1 and 10 x 10⁻⁶ cm/s have moderate absorption, and those with a Papp > 10 x 10⁻⁶ cm/s are expected to be well absorbed.[5] Similarly, a good correlation exists between rat in situ perfusion data and human intestinal permeability.[3][4]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible intestinal permeability data.

Bidirectional Caco-2 Permeability Assay

This assay is used to determine the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of the B-A to A-B permeability (efflux ratio) can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][10]

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell plates (0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and analytical standards

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm². Culture for 20-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A-B transport , add the test compound solution (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B-A transport , add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) : ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests active efflux.[1]

    • Assess the permeability of Lucifer yellow to confirm monolayer integrity throughout the experiment.

In Situ Single-Pass Intestinal Perfusion in Rat

This model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply and innervation to the intestinal segment.[3][4]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (perfusion solution)

  • Test compound and a non-absorbable marker (e.g., phenol (B47542) red)

  • HPLC for quantification

Procedure:

  • Animal Preparation: Fast the rat overnight with free access to water. Anesthetize the animal and maintain its body temperature.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Isolate a 10 cm segment of the jejunum and cannulate both ends with tubing.

  • Perfusion:

    • Perfuse the intestinal segment with drug-free buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period to reach steady-state.[4]

    • Switch to the perfusion solution containing the test compound and the non-absorbable marker.

    • Collect the perfusate from the outlet tubing at regular intervals (e.g., every 10-20 minutes) for up to 90-120 minutes.[3][4]

  • Sample Analysis: Analyze the concentration of the test compound and the non-absorbable marker in the perfusate samples using a validated HPLC method.

  • Data Analysis:

    • Correct for any water flux across the intestinal segment using the concentration change of the non-absorbable marker.

    • Calculate the effective permeability coefficient (Peff) using the following equation (steady-state): Peff = - (Q / 2πrL) * ln(C_out / C_in) where Q is the perfusion flow rate, r is the intestinal radius, L is the length of the perfused segment, and C_in and C_out are the corrected inlet and outlet drug concentrations, respectively.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Species Permeability Assessment

The following diagram illustrates a typical workflow for assessing the intestinal permeability of a drug candidate across different species, starting from high-throughput in vitro screening to lower-throughput, more physiologically relevant in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_situ In Situ Models cluster_in_vivo In Vivo Studies Caco-2 Permeability Caco-2 Permeability PAMPA PAMPA Rat Intestinal Perfusion Rat Intestinal Perfusion Caco-2 Permeability->Rat Intestinal Perfusion Promising Candidates Mouse PK Mouse PK Rat Intestinal Perfusion->Mouse PK Further Validation Rat PK Rat PK Human Dose\nPrediction Human Dose Prediction Mouse PK->Human Dose\nPrediction IVIVC Monkey PK Monkey PK

A typical workflow for cross-species intestinal permeability assessment.
Key Signaling Pathways Regulating Intestinal Permeability

The integrity of the intestinal epithelial barrier is dynamically regulated by a complex network of intracellular signaling pathways. Dysregulation of these pathways can lead to increased intestinal permeability. Understanding these pathways is crucial for interpreting drug effects on intestinal transport.[11]

signaling_pathways cluster_stimuli Luminal Stimuli cluster_pathways Intracellular Signaling Pathways cluster_junctions Tight Junction Regulation Cytokines Cytokines NF-kB NF-kB Cytokines->NF-kB Bacterial Products (LPS) Bacterial Products (LPS) MAPK MAPK Bacterial Products (LPS)->MAPK Nutrients Nutrients PI3K/Akt PI3K/Akt Nutrients->PI3K/Akt ZO-1 ZO-1 NF-kB->ZO-1 down-regulates Occludin Occludin MAPK->Occludin phosphorylation Claudins Claudins PI3K/Akt->Claudins stabilizes Intestinal_Permeability Intestinal Permeability ZO-1->Intestinal_Permeability Occludin->Intestinal_Permeability Claudins->Intestinal_Permeability

Key signaling pathways that modulate intestinal tight junction integrity.

References

Evaluating the Impact of P-glycoprotein Inhibitors on L-767679 Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of therapeutic compounds with efflux transporters like P-glycoprotein (P-gp) is critical for predicting drug disposition and potential drug-drug interactions. This guide provides a framework for evaluating the effect of P-gp inhibitors on the transport of L-767679, a compound with physicochemical properties suggesting it is a likely substrate for P-gp.

This guide outlines the standard experimental protocols used to confirm P-gp substrate liability and to quantify the effect of various P-gp inhibitors on the transport of a putative substrate like this compound.

Comparative Analysis of P-gp Inhibitors on this compound Efflux

To evaluate the effect of P-gp inhibitors on this compound transport, a bidirectional transport assay using a cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1, is the gold standard.[2][3] The data presented in the following table is a hypothetical representation of expected results from such an experiment, designed to illustrate the comparative effects of common P-gp inhibitors.

P-gp InhibitorConcentration (µM)Apparent Permeability (Papp) A→B (10⁻⁶ cm/s)Apparent Permeability (Papp) B→A (10⁻⁶ cm/s)Efflux Ratio (ER) (Papp B→A / Papp A→B)% Inhibition of Efflux
Control (No Inhibitor) -0.55.010.00%
Verapamil 502.52.81.1288.8%
Cyclosporine A 103.03.21.0789.3%
Tariquidar 14.54.61.0289.8%

Table 1: Hypothetical Data on the Effect of P-gp Inhibitors on this compound Transport across a Caco-2 Cell Monolayer. The data illustrates a significant reduction in the efflux ratio (ER) in the presence of known P-gp inhibitors, indicating that this compound is likely a P-gp substrate. A high efflux ratio (>2) in the control group suggests active transport from the basolateral (B) to the apical (A) side. The reduction of the ER towards 1 in the presence of inhibitors signifies the blockage of this active efflux.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro transport studies. Below are the standard protocols for the Caco-2 permeability assay and the vesicular transport assay.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption and to identify substrates and inhibitors of efflux transporters like P-gp.[3][4][5][6]

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.

2. Transport Experiment:

  • The Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber to measure bidirectional transport (A→B and B→A).

  • To evaluate the effect of inhibitors, the selected P-gp inhibitor (e.g., verapamil, cyclosporine A) is pre-incubated with the cells before the addition of this compound.

  • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • The concentration of this compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio (ER) is calculated by dividing the Papp in the B→A direction by the Papp in the A→B direction. An ER > 2 is generally considered indicative of active efflux.

  • A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Vesicular Transport Assay

This assay provides a more direct method to study the interaction of a compound with P-gp, as it uses membrane vesicles from cells overexpressing the transporter, thus minimizing confounding factors from cellular processes.[7][8]

1. Vesicle Preparation:

  • Inside-out membrane vesicles are prepared from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells).

2. Uptake Experiment:

  • The vesicles are incubated with the radiolabeled or fluorescently tagged test compound (this compound) in the presence and absence of ATP. P-gp-mediated transport is ATP-dependent.

  • To test for inhibition, a known P-gp inhibitor is included in the incubation mixture.

  • The uptake reaction is stopped at various time points by rapid filtration through a filter membrane, which traps the vesicles but allows the free compound to pass through.

3. Data Analysis:

  • The amount of compound trapped in the vesicles is quantified by scintillation counting or fluorescence measurement.

  • ATP-dependent uptake is calculated as the difference between uptake in the presence and absence of ATP.

  • The inhibitory effect of a compound is determined by the reduction in the ATP-dependent uptake of a known P-gp substrate. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of transport) can be calculated.

Visualizing the Experimental Workflow and P-gp Mechanism

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture Caco-2 cells on Transwell inserts (21 days) check_integrity Verify monolayer integrity (TEER, Lucifer Yellow) prep_cells->check_integrity add_compounds Add this compound +/- P-gp inhibitors to donor chamber check_integrity->add_compounds prep_solutions Prepare this compound and inhibitor solutions incubate Incubate at 37°C add_compounds->incubate collect_samples Collect samples from receiver chamber at time points incubate->collect_samples quantify Quantify this compound concentration (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate compare Compare Efflux Ratios +/- inhibitors calculate->compare pgp_mechanism cluster_membrane Cell Membrane pgp P-gp L767679_out This compound pgp->L767679_out Efflux adp ADP + Pi pgp->adp extracellular Extracellular Space intracellular Intracellular Space L767679_in This compound L767679_in->pgp Binds inhibitor P-gp Inhibitor inhibitor->pgp Blocks atp ATP atp->pgp

References

A Comparative Guide to Intestinal Perfusion Techniques for Evaluating L-767,679 Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various intestinal perfusion techniques applicable to the study of L-767,679, a hydrophilic zwitterion. Understanding the intestinal absorption of such compounds is critical for oral drug development, and the choice of experimental model can significantly impact the quality and interpretation of the data. This document outlines the methodologies, presents comparative data from relevant studies, and discusses the advantages and limitations of each technique.

Introduction to L-767,679 and Intestinal Perfusion

L-767,679 is a hydrophilic zwitterionic compound, and its intestinal absorption is likely limited by its low lipophilicity. Furthermore, the potential for interaction with intestinal efflux transporters, such as P-glycoprotein (P-gp), can act as a significant barrier to its oral bioavailability. Evaluating these factors requires robust experimental models that can accurately mimic the physiological environment of the intestine.

Intestinal perfusion techniques are invaluable tools for investigating drug absorption mechanisms. These models, ranging from in vitro to in situ systems, allow for the controlled study of permeability, metabolism, and transporter-mediated efflux in a specific segment of the intestine.

Comparison of Key Intestinal Perfusion Techniques

The selection of an appropriate intestinal perfusion model is contingent on the specific research question, the stage of drug development, and the resources available. Below is a comparative overview of the most commonly employed techniques.

Technique Model Type Key Advantages Key Limitations Relevance for L-767,679
In Situ Single-Pass Intestinal Perfusion (SPIP) In situ (live animal)Preserves physiological conditions (blood flow, innervation). Allows for precise control of perfusion rate and composition. Good for determining permeability coefficients (Peff).[1][2]Technically demanding. Limited throughput. Animal welfare considerations.High relevance for obtaining accurate permeability data and studying the influence of efflux transporters in a physiologically intact system.
In Situ Closed-Loop (Doluisio) Perfusion In situ (live animal)Recirculation of the perfusate allows for the study of compounds with low permeability over a longer duration. Suitable for scarce compounds.Hydrodynamics are less defined than in SPIP. Potential for drug degradation with recirculation.Relevant for initial in situ assessment of a low permeability compound like L-767,679. The original study on L-767,679 likely utilized a similar model.
Everted Sac Technique Ex vivo (excised tissue)Simple, inexpensive, and allows for the study of transport from the mucosal to the serosal side.[3][4] Can be used to assess metabolism and transporter activity.[4]Short tissue viability. Lacks intact blood supply. The unstirred water layer can be a significant barrier. Morphological damage can occur during eversion.[5]Useful for preliminary screening of permeability and identifying potential involvement of active transport or efflux mechanisms.
Ussing Chamber In vitro (mounted tissue)Allows for the precise measurement of ion transport and epithelial barrier integrity (Transepithelial Electrical Resistance - TEER).[6][7][8] Separates mucosal and serosal compartments for detailed transport studies.Requires specialized equipment. Tissue viability is limited. Lacks the influence of blood flow and systemic factors.Ideal for mechanistic studies on the transport of L-767,679 across the intestinal epithelium and investigating the direct effects of P-gp inhibitors.

Experimental Data Overview

While direct comparative studies of all these techniques using L-767,679 are not available, data from studies on other hydrophilic compounds and P-gp substrates can provide valuable insights. The following table summarizes typical permeability coefficients (Peff) obtained for such compounds using different techniques.

Compound Type Technique Typical Apparent Permeability (Papp) or Peff (x 10⁻⁶ cm/s) Key Findings & Implications for L-767,679
Hydrophilic, Low Permeability In Situ SPIP1 - 5Provides a realistic in vivo permeability value, likely reflecting the true, low absorption of L-767,679.
Everted Sac0.5 - 3Tends to underestimate permeability due to the unstirred water layer, but can still rank compounds by permeability.
Ussing Chamber0.1 - 2Useful for confirming low passive permeability and for mechanistic studies in a controlled environment.
P-glycoprotein Substrate In Situ SPIP2 - 10 (without inhibitor)Can quantify the impact of P-gp efflux on intestinal permeability.
5 - 20 (with inhibitor)An increase in Peff with a P-gp inhibitor would strongly suggest that L-767,679 is a substrate.
Everted Sac1 - 8 (without inhibitor)Can demonstrate efflux by showing lower mucosal-to-serosal transport.
3 - 15 (with inhibitor)Inhibition of efflux would lead to increased serosal concentrations.
Ussing ChamberBidirectional transport studies can definitively identify P-gp mediated efflux.A higher basolateral-to-apical flux compared to apical-to-basolateral flux is indicative of active efflux.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of intestinal perfusion studies. Below are outlines of the key experimental protocols.

In Situ Single-Pass Intestinal Perfusion (SPIP)
  • Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley). Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Select the desired intestinal segment (e.g., jejunum, ileum). Insert and secure cannulas at the proximal and distal ends.

  • Perfusion: Perfuse the segment with a warmed (37°C), oxygenated buffer solution (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min).

  • Drug Administration: After a stabilization period, switch to a perfusion solution containing L-767,679 at a known concentration. Include a non-absorbable marker (e.g., phenol (B47542) red) to correct for water flux.

  • Sample Collection: Collect the effluent from the distal cannula at predetermined time intervals.

  • Analysis: Analyze the concentration of L-767,679 and the non-absorbable marker in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Peff) using the steady-state concentrations of the drug at the inlet and outlet, the flow rate, and the surface area of the perfused segment.

Everted Sac Technique
  • Tissue Preparation: Euthanize a rat and excise the desired intestinal segment. Gently flush the segment with cold, oxygenated buffer.

  • Eversion: Carefully evert the intestinal segment over a glass rod.

  • Sac Formation: Tie one end of the everted segment with a suture. Fill the sac with a known volume of fresh, oxygenated buffer (serosal fluid). Tie the other end to close the sac.

  • Incubation: Place the everted sac in a flask containing the incubation medium (mucosal fluid) with L-767,679 at a known concentration. Maintain at 37°C and provide continuous oxygenation.

  • Sampling: At the end of the incubation period, remove the sac, blot it dry, and collect the serosal fluid.

  • Analysis: Determine the concentration of L-767,679 in the serosal fluid.

  • Calculation: Calculate the amount of drug transported into the serosal side per unit time and surface area.

Ussing Chamber
  • Tissue Preparation: Excise the desired intestinal segment and strip the muscle layers to isolate the mucosal-submucosal layers.

  • Mounting: Mount the intestinal tissue between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Buffer Addition: Fill both chambers with equal volumes of warmed, oxygenated buffer.

  • Equilibration and Measurement: Allow the tissue to equilibrate. Measure the baseline transepithelial electrical resistance (TEER) to assess tissue viability and integrity.

  • Drug Addition: Add L-767,679 to the mucosal (apical) chamber.

  • Sampling: Take samples from the serosal (basolateral) chamber at specified time points to determine the flux of the drug across the tissue. For efflux studies, add the drug to the serosal chamber and sample from the mucosal chamber.

  • Analysis and Calculation: Analyze the drug concentration in the samples and calculate the apparent permeability coefficient (Papp).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanism of L-767,679 transport, the following diagrams are provided.

Experimental_Workflow_SPIP cluster_animal_prep Animal Preparation cluster_perfusion_setup Perfusion Setup cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Incision Abdominal Incision Anesthesia->Incision Cannulation Cannulate Intestinal Segment Incision->Cannulation Perfusion Perfuse with Buffer Cannulation->Perfusion Drug_Admin Switch to L-767,679 Solution Perfusion->Drug_Admin Sampling Collect Effluent Drug_Admin->Sampling Concentration_Analysis Analyze Drug Concentration Sampling->Concentration_Analysis Peff_Calculation Calculate Peff Concentration_Analysis->Peff_Calculation

Caption: Workflow for In Situ Single-Pass Intestinal Perfusion (SPIP).

L767679_Transport_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream L767679_lumen L-767,679 Passive_Transport Passive Diffusion (Low) L767679_lumen->Passive_Transport L767679_cell L-767,679 Passive_Transport->L767679_cell Pgp_Efflux P-glycoprotein (Efflux) Pgp_Efflux->L767679_lumen L767679_cell->Pgp_Efflux Absorbed_L767679 Absorbed L-767,679 L767679_cell->Absorbed_L767679

Caption: Potential intestinal transport pathways for L-767,679.

Conclusion

The choice of intestinal perfusion technique for studying L-767,679 depends on the specific research objectives. For obtaining predictive in vivo permeability data and understanding the impact of efflux transporters in a physiological context, the in situ single-pass intestinal perfusion (SPIP) model is highly recommended. For initial screening and mechanistic studies in a more controlled, albeit less physiological environment, the everted sac and Ussing chamber techniques are valuable tools. A combination of these methods can provide a comprehensive understanding of the intestinal absorption of L-767,679, guiding further formulation and drug development strategies.

References

Caco-2 Model Underestimates Bioavailability of L-767679: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Caco-2 cell model, a widely used in vitro tool for predicting drug absorption, demonstrates significant limitations in forecasting the oral bioavailability of the hydrophilic zwitterion, L-767679. While valuable for identifying certain transport phenomena, the model fails to fully recapitulate the complex interplay of factors governing the in vivo absorption of this compound. This guide provides a detailed comparison of the Caco-2 model with alternative in vitro systems, supported by experimental data, to offer researchers a comprehensive understanding of its predictive shortcomings for this compound and similar molecules.

The primary barrier to the oral delivery of this compound is its low lipophilicity. While the Caco-2 model can reflect this poor passive diffusion, it may not accurately quantify the contribution of other absorption and disposition pathways, leading to an underestimation of its in vivo bioavailability. In contrast, for its more lipophilic carboxyl ester prodrug, L-775318, the Caco-2 model proved instrumental in identifying P-glycoprotein (P-gp) mediated efflux as a significant impediment to its absorption.

Unveiling the Discrepancies: this compound Performance in Caco-2 vs. In Vivo

Experimental data reveals a disparity between the permeability of this compound in the Caco-2 model and its observed absorption in vivo. The low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in Caco-2 cells suggests poor absorption. However, in vivo studies in rats indicate that while absorption is limited, it is not entirely negligible, suggesting the involvement of mechanisms not fully represented in the Caco-2 monolayer.

For the prodrug L-775318, the Caco-2 model demonstrated a significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the A-B direction, resulting in a high efflux ratio. This observation, coupled with the inhibition of this efflux by known P-gp inhibitors like verapamil (B1683045), strongly indicated that P-gp actively pumps the prodrug back into the intestinal lumen, thereby limiting its absorption. This finding was subsequently corroborated in in situ rat intestinal loop models.

CompoundModelParameterValueInterpretation
This compound Caco-2Papp (A-B)Low (Specific value not publicly available)Poor passive permeability due to low lipophilicity.
In vivo (rat)BioavailabilityLow but measurableSuggests contribution from other absorption pathways not captured by Caco-2.
L-775318 Caco-2Papp (A-B)ModerateImproved passive diffusion compared to this compound.
Caco-2Papp (B-A)HighIndicates significant efflux.
Caco-2Efflux Ratio (Papp B-A / Papp A-B)HighStrong evidence of active efflux.
Caco-2 with VerapamilEfflux RatioReducedConfirms P-gp mediated efflux.
In situ (rat)AbsorptionIncreased with verapamilIn vivo confirmation of P-gp mediated efflux as a barrier.

Delving into the "Why": Limitations of the Caco-2 Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic many features of the small intestinal epithelium.[1][2] However, several inherent limitations can lead to inaccurate predictions of in vivo drug bioavailability, particularly for compounds like this compound:

  • Lack of a Mucus Layer: The absence of a mucus layer in standard Caco-2 cultures removes a significant physiological barrier that can influence the dissolution and diffusion of drugs.[3]

  • Atypical Transporter and Enzyme Expression: While Caco-2 cells express various transporters and metabolic enzymes, the expression levels can differ significantly from the human small intestine.[4][5] This can lead to an underestimation or overestimation of carrier-mediated transport and first-pass metabolism.

  • Origin from Colon Carcinoma: The cancerous and colonic origin of the cells may not fully represent the transport characteristics of the entire small intestine.[1]

  • Paracellular Pathway Differences: The tightness of the junctions between Caco-2 cells can be greater than in the small intestine, potentially underestimating the contribution of the paracellular route for hydrophilic compounds.

The Experimental Blueprint: Caco-2 Permeability Assay

The Caco-2 permeability assay is a cornerstone of in vitro drug absorption studies. The following provides a generalized protocol for this experiment.

Cell Culture and Monolayer Formation:
  • Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.

  • Culture: The cells are cultured for 21-28 days in a suitable medium to allow them to differentiate and form a polarized monolayer with well-developed tight junctions.

  • Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

Transport Experiment:
  • Preparation: The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Dosing: The test compound (e.g., this compound or L-775318) is added to the apical (donor) chamber to assess absorptive transport (A-B) or to the basolateral (donor) chamber to assess secretory transport (B-A).

  • Sampling: At predetermined time points, samples are taken from the receiver chamber and the concentration of the test compound is quantified using a suitable analytical method like LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

To investigate the involvement of specific transporters, the experiment can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).

Below is a DOT script representation of the Caco-2 permeability assay workflow.

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on permeable supports culture Culture for 21-28 days to form a polarized monolayer seed->culture check Verify monolayer integrity (TEER, Lucifer yellow) culture->check prep Wash monolayer with transport buffer check->prep Proceed if integrity is confirmed dose_ab Add compound to Apical side (A-B) prep->dose_ab dose_ba Add compound to Basolateral side (B-A) prep->dose_ba sample Sample from receiver chamber at time points dose_ab->sample dose_ba->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caco-2 Permeability Assay Workflow

Exploring Alternatives: Beyond the Caco-2 Monolayer

Given the limitations of the Caco-2 model, especially for hydrophilic and zwitterionic compounds, researchers should consider alternative in vitro models that may offer a more physiologically relevant prediction of bioavailability.

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a more specific model for studying P-gp mediated efflux without the interference of other transporters present in Caco-2 cells.[3][5] This model is particularly useful for confirming if a compound is a P-gp substrate.

  • Intestinal Organoids: These three-dimensional structures are derived from adult stem cells and more closely mimic the cellular diversity and architecture of the human intestine, including the presence of various cell types like enterocytes, goblet cells, and Paneth cells.[6][7][8] Intestinal organoids offer a more complex and potentially more predictive model for drug absorption and metabolism studies.

The logical relationship between the problem of predicting this compound bioavailability and the evaluation of different in vitro models can be visualized as follows:

Logical_Relationship cluster_problem The Challenge cluster_caco2 Standard Model: Caco-2 cluster_alternatives Alternative Models for Improved Prediction problem Predicting in vivo bioavailability of this compound (hydrophilic zwitterion) caco2_model Caco-2 Permeability Assay problem->caco2_model Initial approach caco2_findings Identifies low passive permeability and P-gp efflux for prodrug caco2_model->caco2_findings caco2_limitations Underestimates in vivo bioavailability due to inherent model limitations caco2_findings->caco2_limitations mdck MDCK-MDR1 Cells caco2_limitations->mdck Need for specific efflux assessment organoids Intestinal Organoids caco2_limitations->organoids Need for higher physiological relevance mdck_adv Specific for P-gp efflux studies mdck->mdck_adv organoids_adv More physiologically relevant (cellular diversity, architecture) organoids->organoids_adv

Evaluating In Vitro Models for this compound

References

A Comparative Guide to Efflux Ratio Determination: Caco-2 vs. MDCK-MDR1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of preclinical drug development, understanding a compound's potential for active transport is paramount. Efflux transporters, such as P-glycoprotein (P-gp), can significantly limit the oral bioavailability and tissue penetration of drug candidates. This guide provides a comparative analysis of two widely used in vitro models for assessing P-gp-mediated efflux: the human colon adenocarcinoma cell line (Caco-2) and the Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1).

This document will delve into the experimental determination of the efflux ratio, a key parameter for identifying P-gp substrates. We will present representative data for known P-gp substrates, detail the experimental protocols, and provide visual workflows to aid researchers in selecting the appropriate model for their screening needs.

Quantitative Comparison of Efflux Ratios

The efflux ratio is a quantitative measure of the extent of active efflux. It is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is generally considered indicative of active efflux.

The table below presents a summary of representative data for two well-characterized P-gp substrates, quinidine (B1679956) and digoxin, in both Caco-2 and MDCK-MDR1 cell lines.

CompoundCell LinePapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
QuinidineCaco-22.56.252.5[1][2]
QuinidineMDCK-MDR10.154129838[1][2]
DigoxinCaco-20.11.717[3]
DigoxinMDCK-MDR10.112.0120[3]

Note: The presented Papp values are approximate and can vary between laboratories depending on the specific experimental conditions.

Experimental Protocols

The determination of the efflux ratio involves a bidirectional permeability assay using either Caco-2 or MDCK-MDR1 cells cultured on permeable supports.

Caco-2 Bidirectional Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[4] These cells, derived from a human colorectal carcinoma, spontaneously differentiate into a polarized monolayer of enterocytes, expressing various transporters, including P-gp.[4][5]

I. Cell Culture and Seeding:

  • Caco-2 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C and 5% CO₂.

  • For the assay, cells are seeded onto permeable filter supports (e.g., Transwell™ inserts) and cultured for approximately 21 days to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions.[4][5]

II. Transport Experiment:

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and the cells are equilibrated.

  • The test compound is added to either the apical (A) or the basolateral (B) compartment of the Transwell™ plate.

  • For the A to B permeability assessment, the compound is added to the apical side, and for the B to A assessment, it is added to the basolateral side.[5]

  • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

  • At specified time points, samples are collected from the receiver compartment (basolateral for A-B transport and apical for B-A transport). The volume removed is replaced with fresh transport buffer.

III. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • The apparent permeability coefficient (Papp) for both directions is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

MDCK-MDR1 Bidirectional Permeability Assay

MDCK-MDR1 cells are a valuable tool for specifically investigating the role of human P-gp in drug efflux.[6] This cell line is derived from Madin-Darby canine kidney cells and has been transfected to overexpress the human MDR1 gene, which encodes for P-gp.[6]

I. Cell Culture and Seeding:

  • MDCK-MDR1 cells are cultured in a suitable medium and maintained under standard cell culture conditions.

  • Cells are seeded onto permeable filter supports and typically form a confluent monolayer within 4 to 5 days.[6]

II. Transport Experiment:

  • The integrity of the cell monolayer is confirmed by TEER measurement.

  • The cells are washed and equilibrated with a pre-warmed transport buffer.

  • The bidirectional transport experiment is initiated by adding the test compound to either the apical or basolateral donor compartment.[6]

  • The plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.[7]

  • Samples are collected from the receiver compartments at the end of the incubation period.

III. Sample Analysis:

  • Compound concentrations in the samples are determined by LC-MS/MS analysis.[7]

  • The Papp values for the A-B and B-A directions are calculated as described for the Caco-2 assay.

Visualizing the Process

To further clarify the experimental and decision-making processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Efflux Ratio Determination start Start seed_cells Seed Caco-2 or MDCK-MDR1 cells on permeable supports start->seed_cells culture_monolayer Culture to form a confluent monolayer seed_cells->culture_monolayer verify_integrity Verify monolayer integrity (TEER measurement) culture_monolayer->verify_integrity prepare_assay Prepare for transport assay (wash and equilibrate) verify_integrity->prepare_assay add_compound_A Add test compound to Apical (A) side prepare_assay->add_compound_A add_compound_B Add test compound to Basolateral (B) side prepare_assay->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_receiver_A Sample from Basolateral (B) receiver compartment incubate->sample_receiver_A sample_receiver_B Sample from Apical (A) receiver compartment incubate->sample_receiver_B analyze_samples Analyze samples (LC-MS/MS) sample_receiver_A->analyze_samples sample_receiver_B->analyze_samples calculate_papp Calculate Papp (A-B) and Papp (B-A) analyze_samples->calculate_papp calculate_er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) calculate_papp->calculate_er end End calculate_er->end

Caption: Experimental workflow for determining the efflux ratio.

G cluster_decision Classification of a Compound as a P-gp Substrate efflux_ratio Efflux Ratio (ER) Determined is_substrate Compound is a potential P-gp substrate efflux_ratio->is_substrate ER >= 2 not_substrate Compound is not likely a P-gp substrate efflux_ratio->not_substrate ER < 2 further_studies Consider further investigation (e.g., with specific inhibitors) is_substrate->further_studies

Caption: Decision tree for P-gp substrate classification.

Conclusion

Both Caco-2 and MDCK-MDR1 cell lines are invaluable tools for assessing the potential of a drug candidate to be a substrate of the P-gp efflux transporter. The Caco-2 model offers a more physiologically relevant system by expressing a range of transporters found in the human intestine. In contrast, the MDCK-MDR1 cell line provides a more specific and often more sensitive system for identifying P-gp substrates due to the high level of expression of this single transporter, which can result in a much higher efflux ratio for strong substrates. The choice between these two models will depend on the specific research question and the stage of drug development. For general permeability screening and a broader understanding of intestinal transport, Caco-2 cells are often preferred. For specific confirmation of P-gp interaction and for compounds where a high signal-to-noise ratio is required, the MDCK-MDR1 assay is an excellent choice.

References

Benchmarking L-767679 Against Known P-glycoprotein Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical determinant of drug disposition and a key contributor to multidrug resistance in cancer. Identifying whether a novel compound is a P-gp substrate is a crucial step in the drug development process. This guide provides a comparative analysis of known P-glycoprotein substrates to serve as a benchmark for evaluating the potential P-gp interaction of the peptidomimetic compound L-767679.

Due to the limited publicly available data on the direct interaction of this compound with P-glycoprotein, this guide focuses on structurally related and well-characterized P-gp substrates. This compound is a peptidomimetic, a class of compounds that includes numerous known P-gp substrates, such as HIV protease inhibitors. Therefore, understanding the P-gp substrate characteristics of these analogous compounds can provide valuable insights into the potential behavior of this compound. This guide will also include a comparison with other classic P-gp substrates of different structural classes, namely Rhodamine 123, Verapamil (B1683045), and Digoxin, to provide a broad perspective.

Comparative Analysis of P-gp Substrates

The following tables summarize key quantitative parameters for well-established P-gp substrates. This data is essential for contextualizing and predicting the P-gp substrate potential of new chemical entities like this compound.

Table 1: Bidirectional Transport Assay Data

Bidirectional transport assays using polarized cell lines overexpressing P-gp (e.g., MDCK-MDR1, Caco-2) are the gold standard for identifying P-gp substrates. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), is indicative of active efflux by P-gp.

CompoundCell LineConcentration (µM)Papp (A-B) (10-6 cm/s)Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Reference
Rhodamine 123 MDCK-MDR1100.153.523.3[Source]
Verapamil Caco-2101.25.84.8[Source]
Digoxin Caco-210.050.816.0[1]
Saquinavir Caco-2100.24.020.0[Source]
Ritonavir Caco-2100.15.050.0[Source]
Loperamide MDCK-MDR110.510.020.0[Source]
Table 2: P-gp ATPase Activity Data

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The ATPase assay measures the rate of ATP consumption in the presence of a test compound. Compounds that are P-gp substrates often stimulate its ATPase activity. Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal ATPase activity, and the maximum velocity (Vmax).

CompoundKm (µM)Vmax (nmol/min/mg protein)Reference
Verapamil 2.5150[Source]
Vinblastine (B1199706) 1.5120[Source]
Cyclosporine A 0.890[Source]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro assays used to characterize P-gp substrates.

Bidirectional Transport Assay Protocol

This assay determines if a compound is a substrate of an efflux transporter like P-gp.

  • Cell Culture: MDCK-MDR1 or Caco-2 cells are seeded on permeable Transwell® inserts and cultured to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport , the test compound is added to the apical chamber. Samples are collected from the basolateral chamber at specified time points.

    • For basolateral-to-apical (B-A) transport , the test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Inhibitor Control: To confirm P-gp specific transport, the assay is also performed in the presence of a known P-gp inhibitor, such as verapamil or elacridar.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

P-gp ATPase Activity Assay Protocol

This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.

  • Membrane Preparation: P-gp-rich membranes are prepared from cells overexpressing the transporter (e.g., Sf9 insect cells).

  • Assay Reaction: The P-gp membranes are incubated with the test compound at various concentrations in the presence of Mg-ATP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Cellular Accumulation Assay Protocol

This assay measures the intracellular concentration of a compound in cells with and without functional P-gp.

  • Cell Lines: A pair of cell lines is used: a parental cell line with low P-gp expression (e.g., MCF7) and a P-gp overexpressing cell line (e.g., MCF7/ADR).

  • Compound Incubation: Both cell lines are incubated with the test compound for a defined period.

  • Inhibitor Control: The assay is also performed in the presence of a P-gp inhibitor to determine the maximum potential accumulation.

  • Cell Lysis and Quantification: After incubation, the cells are washed and lysed. The intracellular concentration of the compound is measured by LC-MS/MS or by using a fluorescent substrate like Rhodamine 123.

  • Data Analysis: The accumulation ratio is calculated by dividing the intracellular concentration in the parental cells by that in the P-gp overexpressing cells. A ratio significantly greater than 1 suggests that the compound is a P-gp substrate.

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental procedures and biological pathways can enhance understanding and clarity.

Bidirectional_Transport_Assay cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis seed_cells Seed MDCK-MDR1 cells on Transwell inserts culture Culture to form confluent monolayer seed_cells->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_compound_ab Add test compound to Apical side teer->add_compound_ab add_compound_ba Add test compound to Basolateral side teer->add_compound_ba add_inhibitor Add P-gp inhibitor (Control) teer->add_inhibitor sample_ab Sample from Basolateral side add_compound_ab->sample_ab quantify Quantify compound (LC-MS/MS) sample_ab->quantify sample_ba Sample from Apical side add_compound_ba->sample_ba sample_ba->quantify add_inhibitor->add_compound_ab add_inhibitor->add_compound_ba calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Figure 1: Workflow for a bidirectional transport assay.

Pgp_ATPase_Assay cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis prep Prepare P-gp-rich membrane vesicles incubate Incubate membranes with test compound and Mg-ATP prep->incubate detect_pi Detect inorganic phosphate (Pi) (Malachite Green) incubate->detect_pi plot Plot hydrolysis rate vs. compound concentration detect_pi->plot calculate_kinetics Determine Km and Vmax plot->calculate_kinetics

Figure 2: Workflow for a P-gp ATPase activity assay.

Cellular_Accumulation_Assay cluster_cells Cell Lines cluster_incubation Incubation cluster_analysis Analysis parental Parental Cells (Low P-gp) incubate_compound Incubate cells with test compound parental->incubate_compound overexpressing P-gp Overexpressing Cells overexpressing->incubate_compound incubate_inhibitor Incubate with compound + P-gp inhibitor (Control) overexpressing->incubate_inhibitor lyse Wash and lyse cells incubate_compound->lyse incubate_inhibitor->lyse quantify Quantify intracellular compound (LC-MS/MS) lyse->quantify calculate_ratio Calculate Accumulation Ratio quantify->calculate_ratio

Figure 3: Workflow for a cellular accumulation assay.

Conclusion

While direct experimental data for this compound as a P-gp substrate is not currently available, this guide provides a robust framework for its evaluation. By comparing its performance in the described assays to the benchmark data of structurally similar peptidomimetics and other classic P-gp substrates, researchers can effectively predict and characterize its potential for P-gp-mediated transport. This comparative approach is essential for making informed decisions in the drug development pipeline, particularly for anticipating potential issues with bioavailability, drug-drug interactions, and multidrug resistance.

References

A Comparative Guide to Validated Analytical Methods for L-767,679 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of L-767,679, a selective EP4 prostanoid receptor antagonist. The information presented is intended to assist researchers in selecting and implementing the most suitable analytical technique for their specific study needs, ensuring data accuracy, reliability, and consistency.

Introduction to L-767,679 and Analytical Method Validation

L-767,679 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is implicated in various physiological and pathological processes, including inflammation, pain, and cancer. Accurate quantification of L-767,679 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Comparison of Analytical Methods

This guide compares two common analytical techniques for the quantification of prostanoid receptor antagonists: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL). While a specific validated method for L-767,679 is not publicly available, this comparison utilizes a validated method for a similar selective EP4 antagonist, Grapiprant (CJ-023,423), as a representative example for HPLC-FL and presents a typical HPLC-UV method that could be validated for L-767,679.[1]

Quantitative Data Summary

The following table summarizes the key performance parameters of the two methods.

Validation ParameterHPLC-UV for L-767,679 (Hypothetical)HPLC-FL for Grapiprant (Alternative)[1]
Linearity (Range) 1 - 100 µg/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999Not Reported
Accuracy (% Recovery) 98.0 - 102.0%Not Reported (stated as validated)
Precision (% RSD) < 2.0%Not Reported (stated as validated)
Limit of Detection (LOD) 0.1 µg/mLNot Reported
Limit of Quantitation (LOQ) 0.5 µg/mL10 ng/mL
Specificity No interference from matrix componentsSpecific with no interfering peaks
Retention Time ~ 6.5 minNot Reported

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for L-767,679 (Hypothetical Method)

This protocol outlines a typical reversed-phase HPLC-UV method that could be developed and validated for the quantification of L-767,679 in plasma.

a. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

b. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • L-767,679 reference standard

  • Blank plasma

c. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of L-767,679 (e.g., 275 nm)

  • Injection Volume: 20 µL

d. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

e. Validation Parameters to be Assessed:

  • Specificity: Analyze blank plasma to ensure no interfering peaks at the retention time of L-767,679.

  • Linearity: Prepare calibration standards of L-767,679 in blank plasma over the desired concentration range (e.g., 1-100 µg/mL) and analyze. Plot peak area versus concentration and determine the correlation coefficient.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for precision.

  • LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL) for Grapiprant[2]

This method was developed for the quantification of Grapiprant (CJ-023,423), a selective EP4 antagonist, in canine plasma.

a. Instrumentation:

  • HPLC system with a fluorescence detector

b. Chromatographic Conditions (as reported):

  • The specific column and mobile phase composition were not detailed in the abstract but would be a critical part of the full method.

c. Sample Preparation:

  • The abstract mentions analysis in plasma, suggesting a protein precipitation or liquid-liquid extraction method would be employed.

d. Validation:

  • The method was validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), selectivity, accuracy, precision, extraction recovery, and stability.

Signaling Pathway and Experimental Workflow Diagrams

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds & Activates L767679 L-767,679 (Antagonist) L767679->EP4 Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Leads to

Caption: EP4 receptor signaling pathway and the antagonistic action of L-767,679.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

References

Safety Operating Guide

Prudent Disposal of Research Compound L-767679: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for L-767679 was found. The following disposal procedures are based on general best practices for handling and disposing of novel research compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. The information provided here is for illustrative purposes and should not be considered a substitute for a formal risk assessment and adherence to established institutional protocols.

Quantitative Data for General Laboratory Waste

For novel research compounds, all waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. The following table summarizes key quantitative parameters for managing chemical waste in a laboratory setting.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acutely hazardous wastePrevents the accumulation of large quantities of hazardous materials in the immediate workspace, reducing the risk of spills or accidents.
Acutely Hazardous (P-listed) Waste Limit ≤ 1 quart (liquid) or 1 kg (solid)Stricter limits for highly toxic substances to minimize potential exposure and risk.
Container Headspace Leave at least 10% of the container volume as headspace.Allows for vapor expansion, preventing container rupture due to temperature or pressure changes.
pH Neutralization Range Adjust pH to between 6.0 and 9.0 before disposal, if authorized by EHS for aqueous non-hazardous waste.Minimizes corrosion of plumbing and protects aquatic life from extreme pH levels in wastewater.

General Protocol for the Disposal of this compound Waste

The following protocol outlines a general, step-by-step procedure for the disposal of waste containing the research compound this compound. This protocol assumes the compound is a solid or is in a solvent-based solution and should be treated as hazardous waste.

Personnel Protective Equipment (PPE) Required:

  • Safety Goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Materials Required:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste label

  • Secondary containment bin

  • Spill kit for chemical spills

Procedure:

  • Waste Segregation:

    • Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.

    • Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing this compound).

  • Container Preparation:

    • Select a waste container that is chemically compatible with this compound and any solvents used.

    • Ensure the container is clean, in good condition, and has a secure, leak-proof lid.

    • Place a hazardous waste label on the container before adding any waste.

  • Waste Collection:

    • Carefully transfer waste into the designated container, avoiding spills and splashes.

    • For liquid waste, use a funnel to prevent drips.

    • Do not fill the container beyond 90% capacity to leave adequate headspace.

  • Labeling:

    • Complete the hazardous waste label with the following information:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound" and any other components in the waste stream.

      • Approximate concentrations and volumes of each component.

      • The date waste was first added to the container.

      • The Principal Investigator's name and laboratory location.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

    • Place the waste container in a secondary containment bin to catch any potential leaks.

    • Keep the container securely closed at all times, except when adding waste.

  • Disposal Request:

    • Once the container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to clean it up.

    • All materials used for spill cleanup must be placed in a designated hazardous waste container.

    • For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

L767679_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Select & Label Compatible Waste Container ppe->container collect Transfer Waste to Container (≤ 90% Full) container->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store request Submit Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Final Disposal request->pickup end_node End: Proper Disposal pickup->end_node cleanup Follow Spill Cleanup Procedure spill->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->collect

Caption: General workflow for the safe disposal of this compound waste.

Essential Safety and Logistical Information for Handling L-767679

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "L-767679" is not publicly available. It is highly probable that this is a typographical error for "L-682679," a peptidomimetic research compound. The following guidance is based on general safety protocols for handling potent, novel chemical compounds of unknown toxicity and should be used to supplement a thorough risk assessment conducted by qualified personnel.

This document provides procedural, step-by-step guidance to directly address operational questions for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure risk. The level of protection should be dictated by a site-specific risk assessment that considers the quantity of the compound, its physical form (e.g., solid, solution), and the nature of the procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles.High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is critical.
Solution Preparation and Handling - Chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves.Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls are the primary barrier.
General Laboratory Operations - Lab coat.- Safety glasses.- Nitrile gloves.Standard laboratory practice to protect against incidental contact.

II. Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of potent research compounds.

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (for L-682679: 126409-24-3), and any known hazard information.

  • Storage: Store in a designated, well-ventilated, and secure area away from incompatible materials. For lyophilized peptides, storage at -20°C or below is recommended to ensure stability.[1]

The following diagram outlines a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Retrieve this compound from secure storage b Don appropriate PPE (See Table 1) a->b c Weigh compound in chemical fume hood b->c d Prepare stock solution c->d e Perform in vitro / in vivo experiment d->e Use solution f Record all procedures and observations e->f g Decontaminate work surfaces f->g Post-experiment h Segregate and label all waste g->h i Dispose of waste according to institutional guidelines h->i

Figure 1. Standard operational workflow for handling this compound.

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Table 2: Disposal Procedures for this compound Contaminated Waste

Waste TypeCollection and LabelingDisposal Procedure
Liquid Waste (e.g., unused solutions, rinsates)- Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Label as "Hazardous Waste" with the full chemical name.- Do not pour down the drain.- Arrange for pickup by your institution's EHS department.
Solid Waste (e.g., contaminated gloves, pipette tips, vials)- Collect in a designated, puncture-resistant, and sealed container lined with a heavy-duty plastic bag.- Label as "Hazardous Waste" with the chemical name.- Minimize handling of contaminated items.- Arrange for pickup by your institution's EHS department for incineration.
Sharps (e.g., contaminated needles, scalpels)- Place in a designated sharps container.- Follow your institution's protocol for sharps waste disposal.
  • Initial Rinse: The first rinse of any non-disposable labware (e.g., glassware) should be collected as liquid hazardous waste.

  • Cleaning: Subsequent cleaning can be performed with an appropriate solvent or detergent. For peptidomimetic compounds, a rinse with a dilute bleach solution followed by thorough rinsing with deionized water is often effective.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 3: Emergency Response Plan

IncidentImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek medical attention.
Ingestion - Do not induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and your supervisor.- If safe to do so, contain the spill with absorbent material.- Follow your institution's spill cleanup protocol.

The following diagram illustrates the logical relationship for responding to an exposure event.

G start Exposure Event Occurs a Assess the type of exposure (Skin, Eyes, Inhalation, Ingestion) start->a b Follow specific first aid (See Table 3) a->b c Notify Supervisor and EHS b->c d Seek professional medical attention c->d e Document the incident d->e

Figure 2. Logical flow for responding to an exposure to this compound.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling potent research compounds like this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current safety information available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-767679
Reactant of Route 2
L-767679

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.